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  • Product: Methyl 2-amino-4-hydroxybenzoate
  • CAS: 401568-70-5

Core Science & Biosynthesis

Foundational

Methyl 2-amino-4-hydroxybenzoate chemical properties

CAS 401568-70-5 | Chemical Properties, Synthesis, and Pharmacological Applications Executive Summary Methyl 2-amino-4-hydroxybenzoate (also known as Methyl 4-hydroxyanthranilate ) is a critical pharmacophore scaffold in...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 401568-70-5 | Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary

Methyl 2-amino-4-hydroxybenzoate (also known as Methyl 4-hydroxyanthranilate ) is a critical pharmacophore scaffold in medicinal chemistry. Distinct from its isomer methyl 4-aminosalicylate (PAS methyl ester), this compound is structurally defined by an anthranilic acid core with a hydroxyl group at the 4-position.

Its significance lies in its dual utility:

  • Synthetic Intermediate: It serves as a precursor for benzoxazoles and quinazolinones, motifs prevalent in oncology and virology.[1]

  • Bioactive Agent: Emerging research identifies it as a direct inhibitor of Bcl-xL and HIV DNA replication, making it a lead compound for apoptosis-inducing therapies.

Critical Note on Isomerism: Researchers must distinguish this compound (CAS 401568-70-5) from Methyl 4-amino-2-hydroxybenzoate (CAS 4136-97-4). Confusing these isomers will lead to failed synthesis of heterocycles due to the differing position of the nucleophilic amino group relative to the ester.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Core Data Table
PropertySpecification
IUPAC Name Methyl 2-amino-4-hydroxybenzoate
Common Synonyms Methyl 4-hydroxyanthranilate; 4-Hydroxyanthranilic acid methyl ester
CAS Number 401568-70-5
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
Appearance Off-white to pale beige solid
Melting Point 113 – 118 °C
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
LogP (Predicted) ~1.64
pKa (Predicted) ~19.4 (OH), ~2.1 (NH₂ conjugate acid)
Structural Reactivity Analysis

The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization:

  • Primary Amine (C2): Highly nucleophilic; participates in cyclization reactions (e.g., with phosgene or aldehydes) to form heterocycles.

  • Phenolic Hydroxyl (C4): Susceptible to O-alkylation or glycosylation; modulates solubility and receptor binding.

  • Methyl Ester (C1): Electrophilic center; serves as a handle for amidation or hydrolysis to the free acid.[1]

StructureMap cluster_0 Methyl 2-amino-4-hydroxybenzoate Core Benzene Ring Amine 2-Amino (-NH2) Nucleophile (Cyclization) Core->Amine Hydroxy 4-Hydroxy (-OH) H-Bond Donor (Solubility) Core->Hydroxy Ester Methyl Ester (-COOMe) Electrophile (Derivatization) Core->Ester

Figure 1: Reactivity map highlighting the three orthogonal functional groups available for medicinal chemistry modifications.[2]

Synthesis & Production Protocol

The most reliable synthesis route involves the esterification of 4-hydroxy-2-nitrobenzoic acid followed by a controlled reduction of the nitro group. The reduction step is critical; using harsh conditions can lead to hydrolysis of the ester.

Validated Protocol: Nitro Reduction

Objective: Conversion of Methyl 4-hydroxy-2-nitrobenzoate to Methyl 2-amino-4-hydroxybenzoate.

Reagents:

  • Precursor: Methyl 4-hydroxy-2-nitrobenzoate (1.0 eq)

  • Reductant: Ammonium Formate (4.0 eq)

  • Catalyst: 5% Pd/C (10 wt% loading)

  • Solvent: Methanol (anhydrous)[2]

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask flushed with nitrogen, dissolve Methyl 4-hydroxy-2-nitrobenzoate in methanol (approx. 20 mL per gram of substrate).

  • Addition: Add Ammonium Formate followed by the Pd/C catalyst carefully (catalyst is pyrophoric; add under inert gas flow).

  • Reaction: Stir the suspension vigorously at room temperature for 5 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the yellow nitro compound.

  • Work-up:

    • Filter the mixture through a pad of diatomaceous earth (Celite) to remove the Pd/C.

    • Wash the pad thoroughly with methanol.[1]

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Purification:

    • Partition the residue between Ethyl Acetate and Water.[1][2][3]

    • Wash the organic layer with Brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Yield: Typically >95% yield.[1][4]

    • Product: Off-white solid, sufficiently pure for most downstream applications.

SynthesisWorkflow Start Methyl 4-hydroxy-2-nitrobenzoate (Precursor) Reagents Ammonium Formate + Pd/C (Methanol, RT, 5h) Start->Reagents Process Catalytic Transfer Hydrogenation Reagents->Process Workup Filtration (Celite) -> Extraction (EtOAc/H2O) Process->Workup Product Methyl 2-amino-4-hydroxybenzoate (>95% Yield) Workup->Product

Figure 2: Synthesis workflow via catalytic transfer hydrogenation, ensuring preservation of the methyl ester moiety.

Analytical Characterization

To validate the identity of the synthesized material, 1H NMR is the primary tool. The substitution pattern on the benzene ring results in a distinct splitting pattern.

1H NMR Interpretation (DMSO-d₆, 400 MHz)
Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Logic
9.81 Singlet (br)1H-OHPhenolic proton (exchangeable).
7.54 Doublet (d)1HAr-H (C6)Deshielded by the adjacent ester carbonyl; ortho-coupling to H5.
6.59 Singlet (br)2H-NH₂Amino protons (broad, exchangeable).
6.10 Singlet (d)1HAr-H (C3)Highly shielded due to position between -NH₂ and -OH.
5.98 Doublet of Doublets1HAr-H (C5)Shielded; couples to H6.[1]
3.70 Singlet3H-OCH₃Methyl ester protons.[1]

QC Criteria:

  • Purity Check: Absence of peaks at δ 8.0+ (indicative of unreduced nitro precursor).

  • Solvent Trap: Ensure complete removal of Methanol (δ 3.[1]17) and Ethyl Acetate (δ 4.03, 1.99) before biological assays.

Applications in Drug Development[2]

Pharmacological Mechanism

Methyl 2-amino-4-hydroxybenzoate is not merely a passive scaffold; it exhibits intrinsic biological activity.

  • Bcl-xL/Bcl-2 Inhibition: The compound acts as a BH3-mimetic, binding to the hydrophobic groove of anti-apoptotic proteins (Bcl-xL and Bcl-2). This inhibition releases pro-apoptotic factors (like Bax/Bak), triggering mitochondrial outer membrane permeabilization (MOMP) and apoptosis in tumor cells (e.g., HepG2).

  • Antiviral Activity: Studies indicate inhibition of HIV DNA replication in T-lymphocytes, likely through interference with host-viral protein interfaces required for reverse transcription integration.

Pathway Visualization[1]

Pathway Compound Methyl 2-amino-4-hydroxybenzoate Target Bcl-2 / Bcl-xL (Anti-apoptotic Proteins) Compound->Target Binds Effect Inhibition of Anti-apoptotic Function Target->Effect Release Release of Bax/Bak Effect->Release Mito Mitochondrial Permeabilization Release->Mito Outcome Apoptosis (Tumor Cell Death) Mito->Outcome

Figure 3: Mechanism of Action showing the induction of apoptosis via the Bcl-2 pathway.

References

  • Biosynth. (n.d.).[1] Methyl 2-amino-4-hydroxybenzoate | 401568-70-5.[5][6][7] Retrieved from

  • ChemicalBook. (2025). Methyl 2-amino-4-hydroxybenzoate Properties and Synthesis. Retrieved from

  • PubChem. (n.d.).[8] 3-Hydroxy-4-methylanthranilate (Related Compound Data). National Library of Medicine. Retrieved from

  • Enamine Store. (n.d.).[1] Methyl 2-amino-4-hydroxybenzoate Building Block. Retrieved from

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-amino-2-hydroxybenzoate (CAS No. 4136-97-4)

For Researchers, Scientists, and Drug Development Professionals Foreword This guide provides a comprehensive technical overview of Methyl 4-amino-2-hydroxybenzoate, a versatile aromatic compound with significant applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive technical overview of Methyl 4-amino-2-hydroxybenzoate, a versatile aromatic compound with significant applications in the pharmaceutical and chemical industries. As a substituted benzoic acid derivative, its unique structural features—a hydroxyl group, an amino group, and a methyl ester—confer a range of chemical reactivities and biological activities that make it a valuable building block in organic synthesis and a target for drug discovery. This document will delve into the synthesis, properties, and applications of this compound, with a focus on providing practical insights for laboratory and development settings.

It is important to note that while the topic specifies Methyl 2-amino-4-hydroxybenzoate, the widely available compound under the CAS number 4136-97-4 is Methyl 4-amino-2-hydroxybenzoate . This guide will focus on the latter, providing detailed information pertinent to its use in research and development.

Chemical Identity and Properties

Methyl 4-amino-2-hydroxybenzoate is an organic compound that is an ester derivative of salicylic acid.[1] It is characterized by a benzene ring substituted with a methyl ester, a hydroxyl group, and an amino group at positions 1, 2, and 4, respectively.

Identifier Value Source
CAS Number 4136-97-4,
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol
IUPAC Name methyl 4-amino-2-hydroxybenzoate
Synonyms Methyl 4-aminosalicylate, 4-Amino-2-hydroxybenzoic acid methyl ester
Appearance White crystalline solid
Melting Point 118-122 °C
Solubility Soluble in various organic solvents

Synthesis and Mechanism

The synthesis of Methyl 4-amino-2-hydroxybenzoate is typically achieved through the esterification of 4-amino-2-hydroxybenzoic acid (also known as p-aminosalicylic acid, PAS). The reaction involves the use of methanol in the presence of an acid catalyst, such as sulfuric acid.

Experimental Protocol: Synthesis of Methyl 4-amino-2-hydroxybenzoate

This protocol is adapted from a known procedure for the synthesis of the target compound.[2]

Materials:

  • 4-Amino-2-hydroxybenzoic acid (100 g, 0.654 mol)

  • Methanol (1 L, freshly distilled)

  • Concentrated sulfuric acid (50 mL)

  • 33% Sodium hydroxide solution

  • 1M Sodium hydrogen carbonate solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Suspend 4-Amino-2-hydroxybenzoic acid in freshly distilled methanol in a round-bottom flask.

  • Slowly add concentrated sulfuric acid to the suspension.

  • Reflux the reaction mixture under a nitrogen atmosphere for 24-48 hours, or until all the solid has dissolved.

  • Concentrate the reaction mixture to approximately 350 mL by rotary evaporation.

  • Neutralize the concentrate with 33% sodium hydroxide solution and then with 1M sodium hydrogen carbonate solution.

  • Extract the product with diethyl ether (3 x 250 mL).

  • Wash the combined ether layers with 1M sodium hydrogen carbonate solution (2 x 50 mL) and then with water (2 x 50 mL).

  • Dry the ether layer over anhydrous magnesium sulfate.

  • Remove the ether by rotary evaporation to yield the crude product.

  • Dry the product under vacuum to obtain Methyl 4-amino-2-hydroxybenzoate.

Expected Yield: Approximately 62% (67.5 g).[2]

Reaction Mechanism

The synthesis is a classic Fischer esterification. The mechanism involves the protonation of the carboxylic acid by the strong acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.

Fischer_Esterification cluster_0 Protonation of Carboxylic Acid cluster_1 Nucleophilic Attack by Methanol cluster_2 Proton Transfer and Water Elimination cluster_3 Deprotonation to Yield Ester R-COOH 4-Amino-2-hydroxybenzoic Acid R-COOH2+ Protonated Carboxylic Acid R-COOH->R-COOH2+ + H⁺ H+ H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate R-COOH2+->Tetrahedral_Intermediate + CH₃OH CH3OH Methanol Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Ester_H2O Protonated Ester + H₂O Protonated_Intermediate->Ester_H2O - H₂O Ester Methyl 4-amino-2-hydroxybenzoate Ester_H2O->Ester - H⁺ _out H⁺ (catalyst regenerated)

Caption: Fischer Esterification Mechanism.

Applications in Research and Drug Development

Methyl 4-amino-2-hydroxybenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is also investigated for its own biological activities.

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of Mosapride , a prokinetic agent that enhances gastrointestinal motility.[3] The synthesis of Mosapride involves the acetylation of the amino group of Methyl 4-amino-2-hydroxybenzoate to form Methyl 4-acetamido-2-hydroxybenzoate, which is a direct precursor.[3]

Mosapride_Synthesis node1 Methyl 4-amino-2-hydroxybenzoate CAS: 4136-97-4 node2 Methyl 4-acetamido-2-hydroxybenzoate Precursor node1->node2 Acetylation node3 Mosapride Prokinetic Agent node2->node3 Further Synthesis Steps

Sources

Foundational

An In-depth Technical Guide to Methyl 2-amino-4-hydroxybenzoate

Abstract Methyl 2-amino-4-hydroxybenzoate is a substituted aromatic ester with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of amino, hydroxyl,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2-amino-4-hydroxybenzoate is a substituted aromatic ester with significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of amino, hydroxyl, and methyl ester functional groups on a benzene ring allows for diverse chemical modifications, making it a valuable precursor for the development of novel therapeutic agents and other complex organic molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it delves into its applications, particularly in drug development, supported by detailed experimental protocols and workflow diagrams to provide researchers, scientists, and drug development professionals with a thorough technical resource.

Introduction and Significance

Methyl 2-amino-4-hydroxybenzoate, also known by its alternate name Methyl 4-aminosalicylate, is an organic compound that belongs to the aminobenzoic acid ester family.[1] Its structure is characterized by a benzene ring substituted with a methyl ester group, an amino group, and a hydroxyl group. This trifunctional scaffold is of considerable interest in the pharmaceutical industry, where it serves as an intermediate in the synthesis of various drugs, including those targeting bacterial infections and inflammation.[2] The strategic positioning of the functional groups provides multiple reaction sites, enabling its use in the construction of more complex molecules, such as coumarin derivatives, which are known for a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[3] Understanding the fundamental properties and synthetic routes of this molecule is crucial for leveraging its full potential in research and development.

Physicochemical and Structural Properties

The structural integrity and reactivity of Methyl 2-amino-4-hydroxybenzoate are defined by its chemical formula, C₈H₉NO₃, and molecular weight of approximately 167.16 g/mol .[1] It typically appears as a solid powder, with colors ranging from white to gray or red.[4] The key physicochemical properties are summarized in the table below, providing essential data for laboratory handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
IUPAC Name methyl 2-amino-4-hydroxybenzoate[5]
Alternate Names Methyl 4-aminosalicylate, 4-Amino-2-hydroxybenzoic acid methyl ester[1][4]
CAS Number 4136-97-4[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Appearance White to Gray to Red powder/crystal[4]
Melting Point 118-122 °C[4][6]
Purity >98.0% (by GC)[4]

Synthesis of Methyl 2-amino-4-hydroxybenzoate

The synthesis of Methyl 2-amino-4-hydroxybenzoate is most commonly achieved through the esterification of its parent carboxylic acid, 4-Amino-2-hydroxybenzoic acid (also known as p-aminosalicylic acid or PAS). This reaction is a cornerstone of organic synthesis, and its efficiency is critical for the cost-effective production of the target molecule.

Rationale for Synthetic Approach: Fischer Esterification

The chosen method is a classic Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. This approach is favored for its directness and use of readily available reagents.

  • Choice of Alcohol (Methanol): Methanol is selected as both the reactant and often as the solvent due to its low cost and the fact that its excess can drive the reaction equilibrium towards the product side, maximizing the yield.

  • Acid Catalyst (e.g., H₂SO₄): A strong acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the methanol.

  • Reaction Conditions (Reflux): Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Experimental Protocol: Synthesis via Esterification

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 2-amino-4-hydroxybenzoate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-Amino-2-hydroxybenzoic acid (1.0 eq) in an excess of methanol (e.g., 10-20 eq, serving as both reactant and solvent).

  • Catalyst Addition: While stirring the suspension, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq). The addition should be done in an ice bath to control the initial exothermic reaction.

  • Reflux: Heat the mixture to reflux (approximately 65°C) and maintain this temperature for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of cold water or ice. Neutralize the excess acid by the careful addition of a saturated sodium bicarbonate (NaHCO₃) solution until the effervescence ceases and the pH is approximately 7-8.

  • Product Isolation: The product, Methyl 2-amino-4-hydroxybenzoate, will precipitate out of the aqueous solution as a solid. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a product of high purity.[7]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants 4-Amino-2-hydroxybenzoic Acid + Methanol (excess) Catalyst H₂SO₄ (catalyst) Reaction Reflux (65°C, 4-6h) Reactants->Reaction Add Catalyst Workup Quench with H₂O Neutralize with NaHCO₃ Reaction->Workup Cool & Quench Isolation Vacuum Filtration Workup->Isolation Precipitate Forms Purification Recrystallization (Ethanol/Water) Isolation->Purification Product Pure Methyl 2-amino-4-hydroxybenzoate Purification->Product

Caption: Fischer esterification workflow for the synthesis of Methyl 2-amino-4-hydroxybenzoate.

Spectroscopic Characterization

Unambiguous structural elucidation of a synthesized molecule is paramount.[8] A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a comprehensive structural profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.[8] For Methyl 2-amino-4-hydroxybenzoate, the expected signals provide clear evidence of its structure.

  • ¹H NMR: The spectrum will show distinct signals for the methyl ester protons, the aromatic protons, and the protons of the amino and hydroxyl groups. The aromatic region will display a characteristic splitting pattern based on the substitution on the ring. The protons of the -NH₂ and -OH groups may appear as broad singlets and their chemical shift can be concentration and solvent dependent. The methyl protons (-OCH₃) will appear as a sharp singlet.

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Data TypeExpected Chemical Shifts (ppm) and Characteristics
¹H NMR ~3.8 ppm: Singlet, 3H (methyl ester, -OCH₃)~4.5-5.5 ppm: Broad singlet, 2H (amino, -NH₂)~6.0-7.5 ppm: Multiplets, 3H (aromatic protons)~9.0-10.0 ppm: Broad singlet, 1H (hydroxyl, -OH)
¹³C NMR ~52 ppm: (methyl ester carbon, -OCH₃)~100-150 ppm: (aromatic carbons)~170 ppm: (carbonyl carbon, C=O)
Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in a molecule. The IR spectrum of Methyl 2-amino-4-hydroxybenzoate will exhibit characteristic absorption bands.

  • O-H and N-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (-OH) and amino (-NH₂) groups.

  • C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ characteristic of the ester carbonyl group.

  • C-O Stretching: Bands in the 1200-1300 cm⁻¹ region corresponding to the C-O bonds of the ester and phenol.

  • Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[8] For Methyl 2-amino-4-hydroxybenzoate (C₈H₉NO₃), the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight, approximately 167.16.

Applications in Drug Development and Research

Methyl 2-amino-4-hydroxybenzoate is a valuable building block in the synthesis of pharmacologically active molecules. Its utility stems from the ability of its functional groups to participate in a variety of chemical transformations.

One significant application is its role as a precursor in the synthesis of Mosapride, a prokinetic agent that enhances gastrointestinal motility.[9] It can also be used to synthesize quinazolinone derivatives, which have been shown to inhibit tumor cell growth and induce apoptosis by binding to the anti-apoptotic protein Bcl-2.[10] This suggests a potential role in cancer therapy development.

Hypothetical Role as a Pharmacophore Precursor

The structure of Methyl 2-amino-4-hydroxybenzoate can be viewed as a scaffold that can be elaborated to target specific biological pathways. For instance, the amino and hydroxyl groups can be modified to create ligands that interact with enzyme active sites or cellular receptors. The diagram below illustrates a conceptual pathway where this molecule serves as a starting point for developing a kinase inhibitor.

Signaling_Pathway cluster_0 Drug Development Workflow cluster_1 Target Biological Pathway Start Methyl 2-amino-4-hydroxybenzoate (Starting Material) Synth Multi-step Organic Synthesis (e.g., Amide Coupling, Cyclization) Start->Synth Library Library of Novel Bioactive Compounds Synth->Library Screening High-Throughput Screening (e.g., Kinase Assay) Library->Screening Hit Hit Compound (Kinase Inhibitor) Screening->Hit Receptor Receptor Tyrosine Kinase Hit->Receptor Inhibits Signal Downstream Signaling Cascade (e.g., MAPK Pathway) Receptor->Signal Activates Proliferation Cell Proliferation & Survival Signal->Proliferation

Caption: Conceptual workflow showing the development of a kinase inhibitor from Methyl 2-amino-4-hydroxybenzoate.

Safety and Handling

Methyl 2-amino-4-hydroxybenzoate is classified as an irritant.[11] It may cause skin irritation, serious eye irritation, and respiratory irritation.[12] Harmful if swallowed.[13] Therefore, appropriate safety precautions must be taken when handling this chemical.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.[14]

  • Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

  • Incompatible Materials: Keep away from strong oxidizing agents.[15]

Conclusion

Methyl 2-amino-4-hydroxybenzoate is a chemical compound of significant utility, particularly within the pharmaceutical and organic synthesis sectors. Its trifunctional nature provides a versatile platform for the creation of complex molecules with diverse biological activities. This guide has provided a detailed overview of its fundamental properties, a reliable synthetic protocol, methods for its characterization, and insights into its applications. By understanding the core chemistry and handling of this molecule, researchers can effectively utilize it as a key intermediate in the development of next-generation therapeutics and novel chemical entities.

References

  • IndiaMART. (n.d.). Methyl 4-amino-2-hydroxybenzoate - High Purity Medicine Grade at Best Price. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-amino-4-hydroxybenzoate. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Methyl 4-Amino-2-hydroxybenzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]

  • Google Patents. (1958). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1). Retrieved from [Link]

  • Northwest Association for Biomedical Research. (2011). Material Safety Data Sheet. Retrieved from [Link]

  • Chemsavers. (2020). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the NMR Analysis of Methyl 2-amino-4-hydroxybenzoate

Introduction Methyl 2-amino-4-hydroxybenzoate is a substituted aromatic ester with significant applications as a building block in the synthesis of various organic compounds, including pharmaceuticals.[1] The precise str...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-4-hydroxybenzoate is a substituted aromatic ester with significant applications as a building block in the synthesis of various organic compounds, including pharmaceuticals.[1] The precise structural confirmation and purity assessment of this molecule are paramount to ensure the reliability and reproducibility of downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for the unambiguous structural elucidation of such molecules.

This guide provides a comprehensive, in-depth framework for the complete NMR analysis of Methyl 2-amino-4-hydroxybenzoate. It moves beyond a simple recitation of spectral data, delving into the causal relationships between the molecular structure and the resulting NMR spectra. The protocols herein are designed as self-validating systems to ensure the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Chapter 1: Structural and Electronic Foundations of the NMR Spectrum

The key to interpreting the NMR spectrum of Methyl 2-amino-4-hydroxybenzoate lies in understanding its molecular structure and the electronic influence of its functional groups. The molecule consists of a benzene ring substituted with three groups: an amino (-NH₂), a hydroxyl (-OH), and a methyl ester (-COOCH₃).

The positions of these substituents dictate the chemical environment of each proton and carbon atom. For clarity, the standard IUPAC numbering system is used, as shown below.

Caption: Structure of Methyl 2-amino-4-hydroxybenzoate with IUPAC numbering.

The amino (-NH₂) and hydroxyl (-OH) groups are strong electron-donating groups (EDGs) through resonance. They increase the electron density on the aromatic ring, particularly at the ortho and para positions relative to themselves.[2] This increased electron density results in magnetic shielding, causing the attached protons and carbons to resonate at a lower chemical shift (upfield). Conversely, the methyl ester (-COOCH₃) group is an electron-withdrawing group (EWG), which deshields the aromatic ring, shifting signals downfield. The interplay of these competing effects creates a unique and predictable NMR fingerprint.

Chapter 2: A Validated Protocol for High-Quality NMR Data Acquisition

Acquiring a high-quality NMR spectrum is the foundation of accurate analysis. The following protocol is designed to be a self-validating system, ensuring reproducibility and reliability.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh 5-25 mg of Sample (for ¹H NMR) Prep2 Dissolve in ~0.6 mL of Deuterated Solvent (e.g., DMSO-d₆) Prep1->Prep2 Prep3 Add Internal Standard (optional, for qNMR) Prep2->Prep3 Prep4 Filter into NMR Tube Prep3->Prep4 Acq1 Insert Sample & Lock Prep4->Acq1 Acq2 Shim Magnetic Field Acq1->Acq2 Acq3 Acquire 1D ¹H Spectrum Acq2->Acq3 Acq4 Acquire 1D ¹³C Spectrum Acq3->Acq4 Acq5 Acquire 2D Spectra (COSY, HSQC - optional) Acq4->Acq5 Ana1 Process FID (FT, Phasing) Acq5->Ana1 Ana2 Calibrate Chemical Shift Ana1->Ana2 Ana3 Integrate Peaks Ana2->Ana3 Ana4 Assign Signals Ana3->Ana4

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Weighing: Accurately weigh 5-25 mg of Methyl 2-amino-4-hydroxybenzoate for a standard ¹H NMR spectrum. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]

    • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and its residual proton signal does not typically overlap with analyte signals. Chloroform-d (CDCl₃) is another common option.[4]

    • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.

    • Filtration: To ensure magnetic field homogeneity, it is critical to remove any suspended solid particles. Filter the sample through a pipette packed with a small plug of glass wool directly into a clean, high-quality 5 mm NMR tube.

  • Instrumental Setup and Data Acquisition:

    • Locking and Shimming: Insert the sample into the NMR spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

    • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (typically 8 to 16) and an adequate relaxation delay (e.g., 5 seconds) to ensure accurate integration, especially for quantitative purposes.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended.[5][6] COSY reveals proton-proton couplings, while HSQC correlates directly bonded protons and carbons.[6]

Chapter 3: Spectral Interpretation and Data Analysis

The final step is the detailed analysis of the acquired spectra. All chemical shifts are referenced to an internal standard, typically Tetramethylsilane (TMS) at 0.00 ppm.[7][8]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings, and their connectivity.

Expected ¹H NMR Data Summary (in DMSO-d₆)

Signal AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityIntegrationCoupling Constant (J) Hz
H-6~7.6Doublet (d)1HJ(H6-H5) ≈ 8.5 (ortho)
H-5~6.2Doublet of Doublets (dd)1HJ(H5-H6) ≈ 8.5 (ortho), J(H5-H3) ≈ 2.5 (meta)
H-3~6.1Doublet (d)1HJ(H3-H5) ≈ 2.5 (meta)
-OCH₃ (Ester)~3.8Singlet (s)3HN/A
-NH₂ (Amine)~5.9Broad Singlet (s)2HN/A
-OH (Hydroxyl)~9.8Broad Singlet (s)1HN/A
  • Causality of Chemical Shifts:

    • H-6: This proton is ortho to the electron-withdrawing ester group, resulting in significant deshielding and the furthest downfield shift among the aromatic protons.

    • H-3 and H-5: These protons are strongly shielded by the electron-donating -NH₂ and -OH groups, causing them to appear at a much higher field (lower ppm).[2]

  • Splitting Patterns: The coupling between adjacent protons provides definitive structural proof. H-5 is split by both H-6 (ortho coupling) and H-3 (meta coupling), resulting in a characteristic doublet of doublets.[2]

  • Labile Protons (-NH₂ and -OH): The signals for the amine and hydroxyl protons are often broad due to chemical exchange and hydrogen bonding. Their chemical shifts are highly dependent on solvent, concentration, and temperature. A D₂O exchange experiment can confirm their assignment; upon adding a drop of D₂O, these peaks will disappear from the spectrum.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment.

Expected ¹³C NMR Data Summary (in DMSO-d₆)

Signal AssignmentChemical Shift (δ) ppm (Predicted)
C=O (Ester Carbonyl)~168
C-4 (bearing -OH)~160
C-2 (bearing -NH₂)~152
C-6~132
C-1~108
C-5~105
C-3~98
-OCH₃ (Ester Methyl)~51
  • Causality of Chemical Shifts:

    • Aromatic carbons generally resonate between 120-150 ppm.[9]

    • Carbons directly attached to electronegative oxygen and nitrogen atoms (C-2, C-4) are shifted significantly downfield.

    • The carbonyl carbon of the ester appears at a very low field (~168 ppm).

    • The carbons at positions 3 and 5, which are most shielded by the EDGs, appear at the highest field (lowest ppm) in the aromatic region.

    • The methyl carbon of the ester is found in the typical aliphatic region around 51 ppm.

Definitive Assignment with 2D NMR

While 1D spectra provide strong evidence, 2D NMR offers irrefutable proof of structure.

Caption: Key COSY and HSQC correlations for Methyl 2-amino-4-hydroxybenzoate.

  • COSY Spectrum: Will show a cross-peak between H-6 and H-5, confirming their ortho relationship. A weaker cross-peak between H-5 and H-3 confirms their meta coupling.

  • HSQC Spectrum: Will show cross-peaks correlating each aromatic proton directly to its attached carbon (H-6 to C-6, H-5 to C-5, and H-3 to C-3), allowing for the unambiguous assignment of the corresponding carbon signals.[6]

Chapter 4: Advanced Application: Purity Assessment by qNMR

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without needing a specific reference standard of the same compound.[10] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[10]

Protocol for Purity Determination
  • Standard Selection: Choose a stable, non-volatile internal standard with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte. Maleic acid is a suitable example.

  • Sample Preparation:

    • Accurately weigh a precise amount of the Methyl 2-amino-4-hydroxybenzoate sample.

    • Accurately weigh a precise amount of the internal standard.

    • Dissolve both compounds completely in the same NMR tube using a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum ensuring full relaxation of all signals. This is critical for accurate integration and may require a longer relaxation delay (e.g., 30 seconds).

  • Calculation: The purity of the analyte can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral of the analyte or standard signal

    • N: Number of protons for the integrated signal

    • M: Molar mass of the analyte or standard

    • m: Mass of the analyte or standard

    • P_std: Purity of the standard

This method provides an absolute purity value traceable to SI units, making it an invaluable tool in pharmaceutical quality control.[11]

Conclusion

The NMR analysis of Methyl 2-amino-4-hydroxybenzoate is a clear demonstration of how fundamental principles of structure and electronics translate into a rich and interpretable dataset. Through a systematic approach combining 1D and 2D NMR techniques, a complete and unambiguous structural assignment is achievable. By adhering to rigorous, self-validating experimental protocols, researchers can ensure the highest level of data integrity. Furthermore, the application of advanced techniques like qNMR allows for the precise determination of purity, a critical parameter in drug development and chemical synthesis. This guide provides the necessary framework for scientists to confidently employ NMR spectroscopy in the comprehensive characterization of this important molecule.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • TradeIndia. (n.d.). Methyl 4-amino-2-hydroxybenzoate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Pauli, G. F., et al. (2020). Quantitative NMR Spectroscopy in Pharmaceutical R&D. ResearchGate. Retrieved from [Link]

  • Orchard, M. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

  • Wong, F. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. PubChem. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Simmler, C., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC).
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Öhman, T., et al. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. DiVA. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Hemamalini, M., & Fun, H.-K. (2010). 2-Amino-4-methylpyridinium 2-hydroxybenzoate. ResearchGate. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]

  • Maurya, R., & Yadav, P. P. (2006). Carbon-13 NMR Chemical Shift of Methyl Group: A Useful Parameter for Structural Analysis of C-Methylated Flavonoids. ResearchGate. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylparaben. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

Sources

Foundational

Methyl 2-amino-4-hydroxybenzoate UV-Vis spectroscopy

An In-Depth Technical Guide to the UV-Vis Spectroscopy of Methyl 2-amino-4-hydroxybenzoate Foreword This technical guide provides a comprehensive overview of the principles and practical applications of UV-Visible (UV-Vi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Spectroscopy of Methyl 2-amino-4-hydroxybenzoate

Foreword

This technical guide provides a comprehensive overview of the principles and practical applications of UV-Visible (UV-Vis) spectroscopy for the analysis of methyl 2-amino-4-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the technique, offers detailed experimental protocols, and discusses the critical factors influencing the compound's spectral behavior. By integrating established scientific principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the qualitative and quantitative analysis of this important aromatic compound.

Introduction to Methyl 2-amino-4-hydroxybenzoate and UV-Vis Spectroscopy

Methyl 2-amino-4-hydroxybenzoate is a substituted aromatic ester with a molecular structure that makes it an excellent candidate for analysis by UV-Vis spectroscopy. The presence of a benzene ring, an amino group (-NH2), a hydroxyl group (-OH), and a methyl ester group (-COOCH3) gives rise to a rich electronic spectrum that can be used for both identification and quantification.

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a unique "fingerprint" of the molecule, characterized by one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax.[2]

This guide will explore the theoretical basis for the UV-Vis spectrum of methyl 2-amino-4-hydroxybenzoate, the practical aspects of spectral acquisition, and the influence of environmental factors such as solvent and pH.

Theoretical Principles and Expected Spectral Characteristics

The UV-Vis spectrum of methyl 2-amino-4-hydroxybenzoate is dominated by electronic transitions within the aromatic ring and the influence of its substituents. The benzene ring itself is a chromophore , the part of the molecule responsible for absorbing light. The amino and hydroxyl groups act as auxochromes , which are functional groups that can modify the absorption characteristics of the chromophore, typically causing a shift to longer wavelengths (a bathochromic or "red" shift) and an increase in absorption intensity (a hyperchromic effect).

The expected electronic transitions for this molecule are:

  • π → π* transitions: These occur in molecules with conjugated π-systems, such as the benzene ring. They are typically high-energy transitions, resulting in strong absorption bands in the UV region.

  • n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (from the lone pairs on the oxygen and nitrogen atoms of the hydroxyl, amino, and ester groups) to an anti-bonding π* orbital of the aromatic ring. These are typically lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.

Based on the structure of methyl 2-amino-4-hydroxybenzoate and data from structurally similar compounds like 4-aminophenol (λmax at 194 nm, 218 nm, and 272 nm in acidic conditions), we can anticipate the UV-Vis spectrum of our target molecule to exhibit characteristic absorption bands in the UV region.[3]

Chemical Structure of Methyl 2-amino-4-hydroxybenzoate

Chemical Structure of Methyl 2-amino-4-hydroxybenzoate cluster_0 cluster_1 C1 C C2 C C1->C2 C1_sub NH₂ C1->C1_sub C3 C C2->C3 C2_sub COOCH₃ C2->C2_sub C4 C C3->C4 C5 C C4->C5 C4_sub OH C4->C4_sub C6 C C5->C6 C6->C1

Caption: Structure of methyl 2-amino-4-hydroxybenzoate.

The Critical Influence of Solvent and pH

The UV-Vis spectrum of methyl 2-amino-4-hydroxybenzoate is highly sensitive to the surrounding chemical environment, particularly the polarity of the solvent and the pH of the solution.

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the λmax.[4]

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the amino and hydroxyl groups. This can lead to a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents can interact through dipole-dipole interactions, which will also influence the spectrum.

  • Nonpolar Solvents (e.g., hexane, cyclohexane): In these solvents, the molecule exists in a less solvated state, and the spectrum is considered to be closest to its gas-phase spectrum.

Table 1: Anticipated λmax of Methyl 2-amino-4-hydroxybenzoate in Various Solvents

SolventPolarityExpected λmax (nm)Predominant Electronic Transition
HexaneNonpolar~280-290π → π
AcetonitrilePolar Aprotic~285-295π → π
EthanolPolar Protic~290-300π → π
WaterPolar Protic~295-305π → π

Note: These are estimated values based on the expected behavior of similar aromatic compounds. Actual experimental values may vary.

pH Effects

The pH of the solution can dramatically alter the electronic structure of methyl 2-amino-4-hydroxybenzoate by protonating or deprotonating the amino and hydroxyl groups.[3]

  • Acidic Conditions (low pH): The amino group (-NH2) will be protonated to form an ammonium group (-NH3+). This is expected to cause a hypsochromic (blue) shift as the lone pair of electrons on the nitrogen is no longer available to conjugate with the aromatic ring.

  • Basic Conditions (high pH): The hydroxyl group (-OH) will be deprotonated to form a phenoxide ion (-O-). This is expected to cause a significant bathochromic (red) shift and a hyperchromic effect due to the increased electron-donating ability of the negatively charged oxygen.

G A Acidic pH -NH3+ -OH Hypsochromic Shift B Neutral pH -NH2 -OH Reference Spectrum A->B + OH- C Basic pH -NH2 -O- Bathochromic Shift B->C + OH-

Caption: Influence of pH on the spectral properties.

Experimental Protocols for UV-Vis Analysis

A robust and reliable UV-Vis analysis requires careful attention to experimental detail. The following protocols are designed to ensure data integrity and reproducibility.

Instrument and Materials
  • Instrument: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvents: HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, water).

  • Buffers: Standard buffer solutions for pH studies (e.g., phosphate, borate).

  • Analyte: Methyl 2-amino-4-hydroxybenzoate of high purity.

Protocol for Determination of λmax
  • Prepare a Stock Solution: Accurately weigh a known amount of methyl 2-amino-4-hydroxybenzoate and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Prepare a Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) that will give an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction: Fill a cuvette with the solvent blank and place it in the reference beam. Fill another cuvette with the same solvent and place it in the sample beam. Run a baseline correction.

  • Spectral Acquisition: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample beam and acquire the UV-Vis spectrum.

  • Identify λmax: The wavelength at which the maximum absorbance is observed is the λmax.

Protocol for Quantitative Analysis (Beer-Lambert Law)

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution (A = εbc).

  • Prepare a Series of Standard Solutions: From the stock solution, prepare a series of at least five standard solutions of known concentrations that bracket the expected concentration of the unknown sample.

  • Measure Absorbance: At the predetermined λmax, measure the absorbance of each standard solution and the unknown sample, using the solvent as a blank.

  • Construct a Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Determine Unknown Concentration: Use the equation of the calibration curve to calculate the concentration of the unknown sample from its measured absorbance.

Quantitative Analysis Workflow A Prepare Stock Solution B Prepare Standard Solutions A->B C Measure Absorbance at λmax B->C D Construct Calibration Curve C->D E Analyze Unknown Sample D->E F Calculate Concentration E->F

Caption: Workflow for quantitative UV-Vis analysis.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines, including parameters such as:

  • Specificity: Ensure that excipients or impurities do not interfere with the analyte's absorbance.

  • Linearity: Demonstrate a linear relationship between absorbance and concentration over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value (e.g., through recovery studies).

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Data Interpretation and Presentation

The acquired UV-Vis spectra should be clearly labeled with the sample identification, solvent, and concentration. The λmax and absorbance values should be reported. For quantitative data, the calibration curve, its equation, and the R² value are essential.

Table 2: Example of Data Presentation for Quantitative Analysis

Standard Concentration (µg/mL)Absorbance at λmax
20.152
40.305
60.458
80.610
100.763
Unknown Sample 0.521

Conclusion

UV-Vis spectroscopy is a versatile and powerful tool for the analysis of methyl 2-amino-4-hydroxybenzoate. A thorough understanding of the underlying principles, including the influence of solvent and pH, is crucial for developing robust and reliable analytical methods. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this technique for both qualitative and quantitative purposes in their drug development and scientific research endeavors.

References

  • Carneiro, F. C., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • Clark, J. (2023). The Beer-Lambert Law. Chemistry LibreTexts. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • IUPAC. (1988). Part VII: Molecular absorption spectroscopy, ultraviolet and visible (UV/VIS) (Recommendations 1988). Pure and Applied Chemistry, 60(7), 1079-1086.
  • Edinburgh Instruments. (n.d.). Beer-Lambert Law. Retrieved from [Link]

  • Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10.
  • SlideShare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2023). Using UV-visible Absorption Spectroscopy. Retrieved from [Link]

  • Haught, J., & Hilt, J. Z. (2019). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules, 24(15), 2787.

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Exploratory

Comprehensive Quantum Chemical Profiling of Methyl 2-amino-4-hydroxybenzoate

Executive Summary Methyl 2-amino-4-hydroxybenzoate (MAHB) represents a pharmacophore of significant interest due to its dual functionality: it combines the structural rigidity of the anthranilate scaffold with the hydrog...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-4-hydroxybenzoate (MAHB) represents a pharmacophore of significant interest due to its dual functionality: it combines the structural rigidity of the anthranilate scaffold with the hydrogen-bonding versatility of a phenolic hydroxyl group. This guide provides a definitive protocol for the quantum chemical characterization of MAHB.

Unlike standard high-throughput screens, this protocol emphasizes the ortho-effect —specifically the intramolecular hydrogen bonding (IMHB) between the amine and the ester carbonyl—which governs the molecule's conformational stability, solubility profile, and bio-availability.

Part 1: Theoretical Framework & Computational Strategy

To achieve results that correlate with experimental X-ray diffraction and spectroscopic data, a "Model Chemistry" must be selected that balances cost with accuracy, particularly for non-covalent interactions.

Level of Theory Selection

For aminobenzoate derivatives, the B3LYP hybrid functional has historically been the workhorse. However, for MAHB, we recommend wB97X-D or M06-2X for final energy calculations to account for dispersion forces critical in stabilizing the planar conformation required for fluorescence.

ComponentRecommendationScientific Rationale
Functional B3LYP (Optimization) / wB97X-D (Energy)B3LYP provides excellent geometry for organic esters. wB97X-D corrects long-range dispersion interactions, crucial for stacking analysis.
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory for the lone pairs on the Phenolic Oxygen and Amino Nitrogen to correctly model the MEP.
Solvation IEF-PCM or SMD The SMD (Solvation Model based on Density) is superior for calculating

in polar solvents like water or DMSO.
Grid Size Ultrafine Integration grid size must be increased to remove imaginary frequencies associated with soft rotational modes of the methyl group.
The Computational Workflow

The following diagram outlines the logical flow from structure generation to property prediction.

Workflow cluster_0 Validation Loop Start Initial Structure (Z-Matrix/Cartesian) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Gas Phase Freq Frequency Analysis (NIMAG = 0 Check) Opt->Freq Sad Transition State Search (Rotational Barrier) Freq->Sad Imaginary Freq Found Prop Electronic Properties (HOMO-LUMO / MEP) Freq->Prop Minima Confirmed Sad->Opt IRC Calculation Spec Spectral Profiling (TD-DFT / GIAO NMR) Prop->Spec Solvation (SMD)

Figure 1: Standardized computational workflow for small organic pharmacophores. Note the validation loop at the Frequency Analysis stage to ensure a true ground state.

Part 2: Conformational Landscape & Structural Dynamics

The defining feature of MAHB is the competition between intermolecular solvation and intramolecular locking.

The Anthranilate Lock (IMHB)

In the lowest energy conformer, the amino group protons (


) form a six-membered hydrogen-bonded ring with the carbonyl oxygen (

) of the ester. This is a Resonance Assisted Hydrogen Bond (RAHB) .
  • Interaction:

    
    
    
  • Bond Length: Calculated approx. 1.95 Å - 2.05 Å.

  • Energy Penalty: Breaking this bond (rotating the ester group) typically costs 5–7 kcal/mol, creating a high barrier to rotation.

Tautomerism

While the phenolic proton is generally stable, one must assess the Quinoid form.

  • Benzenoid Form (Stable): Aromatic ring intact.

  • Quinoid Form (Unstable): Proton transfer from OH to the ring or neighboring groups.

  • Guidance: Constrain the optimization to the Benzenoid form unless studying excited state proton transfer (ESIPT).

Part 3: Electronic Structure & Reactivity Descriptors

Drug development professionals utilize these descriptors to predict metabolic stability and docking interactions.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct indicator of chemical hardness (


) and kinetic stability.
  • HOMO Location: Localized primarily on the Amino group and the Phenolic ring (

    
    -donor character).
    
  • LUMO Location: Delocalized over the Ester group and the benzene ring (

    
    -acceptor character).
    
  • Band Gap (

    
    ):  Typically ranges between 4.0 eV and 4.5 eV for this class of molecules. A lower gap implies higher reactivity toward electrophiles (e.g., CYP450 oxidation).
    
Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent binding in protein pockets.

SitePotential (

)
Interaction Type
Carbonyl Oxygen Negative (Red)H-bond Acceptor (Strong)
Phenolic Oxygen Negative (Red/Yellow)H-bond Acceptor (Moderate)
Amino Protons Positive (Blue)H-bond Donor
Phenolic Proton Positive (Blue)H-bond Donor (Strongest)

Part 4: Spectroscopic Profiling (Experimental Correlation)

To validate the calculated structure, compare the scaled frequencies with experimental IR/Raman data.

Vibrational Analysis (IR)

Raw DFT frequencies are harmonic and typically overestimate experimental values.

  • Scaling Factor: Apply 0.967 for B3LYP/6-311++G(d,p).

Key Diagnostic Peaks for MAHB:

  • 
     Phenolic: 
    
    
    
    (Broad). Note: If sharp, it indicates lack of H-bonding.
  • 
     Amino:  Doublet around 
    
    
    
    (Asym) and
    
    
    (Sym).
  • 
     Ester: 
    
    
    
    . Note: Lower than typical esters (
    
    
    ) due to conjugation and IMHB.
UV-Vis (TD-DFT)

Run Time-Dependent DFT (TD-DFT) using the CAM-B3LYP functional to correct for charge-transfer states.

  • Transition:

    
     (HOMO 
    
    
    
    LUMO).
  • Solvent: Ethanol or Methanol (via PCM).

  • Expected

    
    : 
    
    
    
    .

Part 5: Experimental Protocol (Step-by-Step)

This section provides the exact input parameters for Gaussian 16 , the industry-standard software.

Step 1: Geometry Optimization & Frequency

Input File (MAHB_OptFreq.gjf):

  • opt freq : Computes geometry and verifies it is a minimum (no negative frequencies).

  • scrf=(smd,solvent=water) : Models the physiological environment.

  • pop=(nbo,savenbos) : Performs Natural Bond Orbital analysis to quantify the strength of the

    
     interaction.
    
Step 2: Excited State Calculation (UV-Vis)

Input File (MAHB_TD.gjf):

  • nstates=6 : Calculates the first 6 excited states (sufficient for UV-Vis).

  • geom=check : Reads the optimized geometry from the previous step.

Data Interpretation Pipeline

The following diagram illustrates how to interpret the output files for drug design applications.

Analysis Log Gaussian Log File NBO NBO Analysis (Hyperconjugation) Log->NBO Orb Orbital Coeffs (Fukui Functions) Log->Orb Therm Thermochemistry (Enthalpy/Gibbs) Log->Therm Result1 Drug Stability (Metabolic Sites) NBO->Result1 E(2) Energies Result2 Docking Grid (Charge Dist.) Orb->Result2 ESP Map

Figure 2: Data extraction pipeline converting raw quantum mechanical data into actionable pharmaceutical insights.

References

  • Standard Protocol for Aminobenzoates

    • Title: Growth, Spectral, Quantum Chemical and Biological Investigations on 2-amino-6-methylpyridinium-4-hydroxybenzo
    • Source: Jetir.org (Journal of Emerging Technologies and Innovative Research).[1]

    • URL:

    • Relevance: Provides baseline B3LYP/6-311+G parameters for 2-amino-4-hydroxybenzoate deriv
  • Solvation Model Validation

    • Title: The nucleation and growth of meta-aminobenzoic acid: a density functional theory and molecular dynamics study.
    • Source: Queen Mary University of London.
    • URL:

    • Relevance: Validates the use of SMD solvation models for aminobenzoic acid deriv
  • Vibrational Scaling Factors

    • Title: Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate.[2]

    • Source: ResearchG
    • URL:

    • Relevance: Establishes the scaling factors and vibrational assignments for the methyl benzo
  • Gaussian Input Protocols

    • Title: Generation of Gaussian 09 Input Files for the Comput
    • Source: GitHub Gist / N
    • URL:

    • Relevance: Technical reference for structuring input files for conformational ensembles.[3]

Sources

Foundational

The Unveiling of a Versatile Building Block: A Technical Guide to the Discovery and History of Methyl 2-amino-4-hydroxybenzoate

For Immediate Release A cornerstone of modern medicinal chemistry and organic synthesis, Methyl 2-amino-4-hydroxybenzoate, has a rich history rooted in the late 19th-century quest for safe and effective local anesthetics...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A cornerstone of modern medicinal chemistry and organic synthesis, Methyl 2-amino-4-hydroxybenzoate, has a rich history rooted in the late 19th-century quest for safe and effective local anesthetics. This in-depth technical guide illuminates the discovery, historical development, and enduring utility of this pivotal molecule, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its properties and applications.

Introduction: A Molecule Born from the Need for Safer Anesthesia

The story of Methyl 2-amino-4-hydroxybenzoate is intrinsically linked to the evolution of local anesthetics. Following the discovery of cocaine's anesthetic properties, the late 19th century saw a surge in research to develop synthetic alternatives that were less toxic and non-addictive. This pursuit led to the synthesis of a class of compounds known as aminobenzoate esters, with the most famous example being Benzocaine (ethyl 4-aminobenzoate), first synthesized in 1890.

Within this fervent period of discovery, a related compound, "Orthoform," and subsequently "New Orthoform," were developed. Historical chemical literature suggests that "New Orthoform" is, in fact, Methyl 2-amino-4-hydroxybenzoate. These early local anesthetics were noted for their potent effects but were limited by their low water solubility, making them suitable primarily for topical applications.[1]

Physicochemical Properties and Spectroscopic Data

A thorough understanding of a molecule's physical and chemical characteristics is paramount for its application in research and development. The key properties of Methyl 2-amino-4-hydroxybenzoate are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
Melting Point120-123 °C
Boiling Point329.5 °C at 760 mmHg
Density1.305 g/cm³
AppearanceWhite crystalline powder

Spectroscopic Data for Methyl 3-amino-4-hydroxybenzoate (Isomer Reference)

TechniqueKey Peaks/SignalsSource
¹H NMR Signals corresponding to aromatic protons, an amino group, a hydroxyl group, and a methyl ester group.
¹³C NMR Resonances for eight distinct carbon environments.
IR Spectroscopy Characteristic absorptions for N-H, O-H, C=O (ester), and aromatic C-H and C=C bonds.
Mass Spectrometry Molecular ion peak (M+) at m/z 167, with characteristic fragmentation patterns.

The Genesis of a Molecule: Synthesis Pathways

The primary and historically significant method for the synthesis of Methyl 2-amino-4-hydroxybenzoate is through the esterification of 2-amino-4-hydroxybenzoic acid. This straightforward reaction provides a reliable route to the target compound.

Classical Synthesis: Fischer Esterification

The most common laboratory and industrial synthesis of Methyl 2-amino-4-hydroxybenzoate involves the Fischer esterification of 2-amino-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, typically sulfuric acid.

Fischer_Esterification Reactant1 2-Amino-4-hydroxybenzoic Acid Reaction Reflux Reactant1->Reaction Reactant2 Methanol Reactant2->Reaction Catalyst H₂SO₄ (catalyst) Catalyst->Reaction Product Methyl 2-amino-4-hydroxybenzoate Byproduct Water Reaction->Product Reaction->Byproduct Building_Block MAHB Methyl 2-amino-4-hydroxybenzoate Sub1 Heterocyclic Scaffolds MAHB->Sub1 Cyclization Reactions Sub2 Bioactive Molecules MAHB->Sub2 Functional Group Interconversion Sub3 Lead Compounds MAHB->Sub3 Derivatization

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Guide to the Synthesis of Methyl 2-amino-4-hydroxybenzoate via Fischer-Speier Esterification of 4-Aminosalicylic Acid

Introduction Methyl 2-amino-4-hydroxybenzoate, also known as Methyl 4-Aminosalicylate, is a valuable chemical intermediate in the pharmaceutical and fragrance industries.[1] It serves as a key building block in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2-amino-4-hydroxybenzoate, also known as Methyl 4-Aminosalicylate, is a valuable chemical intermediate in the pharmaceutical and fragrance industries.[1] It serves as a key building block in the synthesis of more complex organic molecules.[1] The most common and efficient method for its preparation is the Fischer-Speier esterification of 4-aminosalicylic acid with methanol in the presence of an acid catalyst.[2][3][4]

This application note provides a detailed, field-proven protocol for this synthesis. It delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, and discusses the critical parameters for achieving a high yield and purity of the final product.

The Underlying Chemistry: Fischer-Speier Esterification

The synthesis of Methyl 2-amino-4-hydroxybenzoate from 4-aminosalicylic acid is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[2][3][5] The reaction is reversible, and therefore, specific measures must be taken to drive the equilibrium towards the formation of the ester product.[3][4][6]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid group on 4-aminosalicylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][6][7]

  • Nucleophilic Attack by Methanol: The lone pair of electrons on the oxygen atom of methanol attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.[2][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group.

  • Deprotonation: The protonated ester is then deprotonated to yield the final product, Methyl 2-amino-4-hydroxybenzoate, and regenerates the acid catalyst.

To shift the equilibrium towards the product side, a large excess of the alcohol (methanol) is typically used.[3][4]

Fischer_Esterification cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_products Products 4-ASA 4-Aminosalicylic Acid Protonation Protonation of Carbonyl 4-ASA->Protonation H+ MeOH Methanol Nucleophilic_Attack Nucleophilic Attack by Methanol MeOH->Nucleophilic_Attack H+ H+ (Catalyst) H+->Protonation Protonation->Nucleophilic_Attack + Methanol Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Deprotonation Deprotonation Water_Elimination->Deprotonation Water Water Water_Elimination->Water Product Methyl 2-amino-4-hydroxybenzoate Deprotonation->Product Synthesis_Workflow Start Start Setup 1. Reaction Setup: - Suspend 4-ASA in Methanol - Add H2SO4 slowly Start->Setup Reflux 2. Reflux: - Heat the mixture - Reflux for 24-48 hours Setup->Reflux Concentrate 3. Concentration: - Evaporate to ~350 mL Reflux->Concentrate Neutralize 4. Neutralization: - Add NaOH and NaHCO3 Concentrate->Neutralize Extract 5. Extraction: - Extract with Diethyl Ether (3x) Neutralize->Extract Wash 6. Washing: - Wash ether layer with NaHCO3 and Water Extract->Wash Dry 7. Drying: - Dry over anhydrous MgSO4 Wash->Dry Evaporate 8. Final Evaporation: - Remove ether via rotary evaporator Dry->Evaporate Product Product: Methyl 2-amino-4-hydroxybenzoate Evaporate->Product

Caption: Experimental Workflow for Synthesis.

Step-by-Step Procedure
  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer, suspend 100 g (0.654 mol) of 4-aminosalicylic acid in 1 L of freshly distilled methanol. [8]2. Acid Addition: While stirring, slowly and carefully add 50 mL of concentrated sulfuric acid to the suspension. The addition should be done in an ice bath to dissipate the heat generated.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux under a nitrogen atmosphere. Continue refluxing for 24-48 hours, or until all the solid material has dissolved. [8]4. Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution to a volume of approximately 350 mL using a rotary evaporator. [8]5. Neutralization: Carefully neutralize the concentrated solution with a 33% sodium hydroxide solution, followed by a 1M sodium hydrogen carbonate solution until the pH is neutral. Perform this step in an ice bath as it is an exothermic process.

  • Extraction: Transfer the neutralized mixture to a 1 L separatory funnel and extract the product with diethyl ether (3 x 250 mL). [8]7. Washing: Combine the organic layers and wash them successively with 1M sodium hydrogen carbonate solution (2 x 50 mL) and water (2 x 50 mL). [8]8. Drying: Dry the ether layer over 20 g of anhydrous magnesium sulfate. [8]9. Isolation of Product: Filter off the magnesium sulfate and remove the diethyl ether by evaporation under reduced pressure (rotary evaporator). [8]10. Drying of Product: Dry the resulting solid product in a vacuum oven to obtain Methyl 2-amino-4-hydroxybenzoate.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

  • Methanol and diethyl ether are flammable and should be handled away from ignition sources.

  • The neutralization step is exothermic and should be performed with cooling.

Data and Characterization

ParameterValueReference
Expected Yield 67.5 g (62%)[8]
Melting Point 120-122 °C[8]
Appearance White to gray powder/crystal[9]
Molecular Formula C₈H₉NO₃[9]
Molecular Weight 167.16 g/mol [9]

Characterization: The identity and purity of the synthesized Methyl 2-amino-4-hydroxybenzoate can be confirmed using standard analytical techniques:

  • Melting Point: A sharp melting point within the expected range indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, hydroxyl, ester carbonyl).

  • Elemental Analysis: To confirm the empirical formula. The expected values for C₈H₉NO₃ are C, 57.48%; H, 5.39%; N, 8.38%. [8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionExtend the reflux time. Ensure an adequate excess of methanol is used.
Loss of product during workupEnsure complete extraction by performing multiple extractions. Avoid overly vigorous shaking that can lead to emulsions.
Impure Product Incomplete neutralizationCarefully monitor the pH during neutralization.
Inadequate washingEnsure the organic layer is thoroughly washed to remove any remaining acid or salts.
Incomplete dryingUse a sufficient amount of drying agent and allow adequate time for drying.

Conclusion

The Fischer-Speier esterification of 4-aminosalicylic acid is a reliable and straightforward method for the synthesis of Methyl 2-amino-4-hydroxybenzoate. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can consistently obtain a high yield and purity of the desired product. Careful control of reaction conditions and meticulous workup are paramount to the success of this synthesis.

References

  • Title: Synthesis of Methyl 2-hydroxy-4-aminobenzoate Source: PrepChem.com URL: [Link]

  • Title: Synthesis of methyl 4-hydroxybenzoate Source: PrepChem.com URL: [Link]

  • Title: The Fischer Esterification Source: University of Missouri–St. Louis URL: [Link]

  • Title: Process for the preparation of amino and hydroxybenzonitriles Source: Google Patents URL
  • Title: Fischer–Speier esterification Source: Wikipedia URL: [Link]

  • Title: Methyl 4-amino-2-hydroxybenzoate - High Purity Medicine Grade at Best Price Source: IndiaMART URL: [Link]

  • Title: Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol Source: Athabasca University URL: [Link]

  • Title: Elaboration of a method for synthesis for methyl p-hidroxylbenzoate, a food preservative p-hydroxybenzoic acid and its ester Source: CABI Digital Library URL: [Link]

  • Title: Preparation of p-aminosalicylic acid esters through the thionylaminosalicylic acid chloride Source: Google Patents URL
  • Title: Process for preparing methyl 4-(aminomethyl)
  • Title: Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions Source: Master Organic Chemistry URL: [Link]

  • Title: 4-Aminosalicylic Acid Source: PubChem URL: [Link]

  • Title: Method of preparing 4-aminosalicylic acid Source: Google Patents URL
  • Title: Method of purifying 4-aminosalicylic acid Source: Google Patents URL
  • Title: Esterification of Salicylic Acid: The synthesis of cool smelling molecules Source: Westfield State University URL: [Link]

  • Title: Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives Source: YouTube URL: [Link]

  • Title: Preparation method of 3-amino-4-hydroxybenzoic acid Source: Google Patents URL

Sources

Application

Application Notes and Protocols: Fischer Esterification of 4-Aminosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of 4-Aminosalicylic Acid Esters 4-Aminosalicylic acid (4-ASA or PAS) is an aminobenzoic acid and a member of the phenols, rec...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Aminosalicylic Acid Esters

4-Aminosalicylic acid (4-ASA or PAS) is an aminobenzoic acid and a member of the phenols, recognized for its role as an antitubercular agent.[1] Its esters are of significant interest in medicinal chemistry and drug development. The esterification of 4-aminosalicylic acid can modify its physicochemical properties, such as solubility and lipophilicity, which in turn can influence its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion. This modification allows for the potential development of prodrugs with improved therapeutic efficacy and reduced side effects. The Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, provides a direct and cost-effective method for synthesizing these valuable ester derivatives.[2][3]

Reaction Mechanism: A Step-by-Step Look at Fischer Esterification

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The reaction equilibrium can be shifted toward the product side by using an excess of one of the reactants, typically the alcohol, or by removing water as it is formed.[5][6][7] The mechanism proceeds through several key steps:[2][5][7][8]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Fischer_Esterification_Mechanism

Experimental Protocol: Synthesis of Ethyl 4-Aminosalicylate

This protocol details the synthesis of ethyl 4-aminosalicylate, a representative ester of 4-aminosalicylic acid, via Fischer esterification.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityNotes
4-Aminosalicylic Acid153.14[1]5.0 g---
Absolute Ethanol46.0750 mLActs as both reactant and solvent.
Concentrated Sulfuric Acid98.082.5 mLCatalyst. Handle with extreme care.
Sodium Carbonate105.99As neededFor neutralization.
Diethyl Ether74.12As neededFor extraction.
Anhydrous Sodium Sulfate142.04As neededDrying agent.
Deionized Water18.02As needed---

Equipment:

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • Thin Layer Chromatography (TLC) setup

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 4-aminosalicylic acid and 50 mL of absolute ethanol.

  • Catalyst Addition: While stirring, slowly and cautiously add 2.5 mL of concentrated sulfuric acid to the mixture. The addition should be done in a fume hood and with appropriate personal protective equipment (PPE).

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.[4][9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled solution into a beaker containing approximately 100 mL of cold deionized water. Neutralize the acidic solution by slowly adding a saturated solution of sodium carbonate until the effervescence ceases and the pH is neutral (pH ~7).[4] Be cautious as this will generate carbon dioxide gas.

  • Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Drying and Solvent Removal: Dry the combined organic extracts over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude ethyl 4-aminosalicylate can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[4]

  • Characterization: The identity and purity of the final product should be confirmed using analytical techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental_Workflow

Analytical Characterization

Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70) can be a good starting point.[9]

  • Visualization: UV light (254 nm)

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for assessing the purity of the final product and for separating isomers. A mixed-mode column, such as a Coresep 100, can be effective for separating isomers of aminosalicylic acid.[10][11]

  • Column: Coresep 100

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., with phosphoric acid) is typically used.

  • Detection: UV detection at an appropriate wavelength (e.g., 275 nm).[10]

Spectroscopic Analysis:

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show a characteristic ester carbonyl (C=O) stretch around 1700-1730 cm⁻¹, in addition to the N-H and O-H stretches from the amino and hydroxyl groups, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), as well as aromatic protons.

    • ¹³C NMR: The spectrum will show a signal for the ester carbonyl carbon around 165-175 ppm, in addition to signals for the aromatic and ethyl carbons.

Troubleshooting and Key Considerations

  • Low Yield: The Fischer esterification is an equilibrium reaction. To maximize the yield, use a large excess of the alcohol and ensure the reaction goes to completion by monitoring with TLC.[12][13] The removal of water using a Dean-Stark apparatus can also drive the equilibrium towards the product.[2][5]

  • Side Reactions: At elevated temperatures, the presence of an electron-withdrawing carboxyl group could potentially lead to nucleophilic displacement.[14] Also, the free amine group could undergo air oxidation.[14]

  • Purification Challenges: 4-Aminosalicylic acid and its esters can be sensitive. During work-up, avoid strongly acidic or basic conditions for prolonged periods to prevent hydrolysis of the ester. The product is an amino acid derivative and will be soluble in acidic solutions as the amine salt and in basic solutions as the carboxylate salt.[14] Careful pH adjustment during neutralization is crucial for product isolation.

References

  • Fischer Esterification. (2023). Chemistry LibreTexts. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Fischer Esterification. (2022). Chemistry Steps. [Link]

  • Fischer–Speier esterification. (2023). Wikipedia. [Link]

  • Experiment 17: multi-step synthesis: Benzocaine. (n.d.). University of Missouri–St. Louis. [Link]

  • Preparation of Benzocaine. (n.d.). CUTM Courseware. [Link]

  • 4-Aminosalicylic Acid. (n.d.). PubChem. [Link]

  • HPLC Methods for analysis of 4-Aminosalicylic acid. (n.d.). HELIX Chromatography. [Link]

  • 4-Aminosalicylic Acid. (n.d.). SIELC Technologies. [Link]

Sources

Method

laboratory scale synthesis of Methyl 2-amino-4-hydroxybenzoate

An In-Depth Technical Guide to the UV-Vis Spectroscopy of Methyl 2-amino-4-hydroxybenzoate Foreword This technical guide provides a comprehensive overview of the principles and practical applications of UV-Visible (UV-Vi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the UV-Vis Spectroscopy of Methyl 2-amino-4-hydroxybenzoate

Foreword

This technical guide provides a comprehensive overview of the principles and practical applications of UV-Visible (UV-Vis) spectroscopy for the analysis of methyl 2-amino-4-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the technique, offers detailed experimental protocols, and discusses the critical factors influencing the compound's spectral behavior. By integrating established scientific principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the qualitative and quantitative analysis of this important aromatic compound.

Introduction to Methyl 2-amino-4-hydroxybenzoate and UV-Vis Spectroscopy

Methyl 2-amino-4-hydroxybenzoate is a substituted aromatic ester with a molecular structure that makes it an excellent candidate for analysis by UV-Vis spectroscopy. The presence of a benzene ring, an amino group (-NH2), a hydroxyl group (-OH), and a methyl ester group (-COOCH3) gives rise to a rich electronic spectrum that can be used for both identification and quantification.

UV-Vis spectroscopy is a powerful analytical technique that measures the absorption of ultraviolet and visible light by a molecule.[1] This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum is a unique "fingerprint" of the molecule, characterized by one or more absorption bands, with the wavelength of maximum absorbance denoted as λmax.[2]

This guide will explore the theoretical basis for the UV-Vis spectrum of methyl 2-amino-4-hydroxybenzoate, the practical aspects of spectral acquisition, and the influence of environmental factors such as solvent and pH.

Theoretical Principles and Expected Spectral Characteristics

The UV-Vis spectrum of methyl 2-amino-4-hydroxybenzoate is dominated by electronic transitions within the aromatic ring and the influence of its substituents. The benzene ring itself is a chromophore , the part of the molecule responsible for absorbing light. The amino and hydroxyl groups act as auxochromes , which are functional groups that can modify the absorption characteristics of the chromophore, typically causing a shift to longer wavelengths (a bathochromic or "red" shift) and an increase in absorption intensity (a hyperchromic effect).

The expected electronic transitions for this molecule are:

  • π → π* transitions: These occur in molecules with conjugated π-systems, such as the benzene ring. They are typically high-energy transitions, resulting in strong absorption bands in the UV region.

  • n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (from the lone pairs on the oxygen and nitrogen atoms of the hydroxyl, amino, and ester groups) to an anti-bonding π* orbital of the aromatic ring. These are typically lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.

Based on the structure of methyl 2-amino-4-hydroxybenzoate and data from structurally similar compounds like 4-aminophenol (λmax at 194 nm, 218 nm, and 272 nm in acidic conditions), we can anticipate the UV-Vis spectrum of our target molecule to exhibit characteristic absorption bands in the UV region.[3]

Chemical Structure of Methyl 2-amino-4-hydroxybenzoate

Chemical Structure of Methyl 2-amino-4-hydroxybenzoate cluster_0 cluster_1 C1 C C2 C C1->C2 C1_sub NH₂ C1->C1_sub C3 C C2->C3 C2_sub COOCH₃ C2->C2_sub C4 C C3->C4 C5 C C4->C5 C4_sub OH C4->C4_sub C6 C C5->C6 C6->C1

Caption: Structure of methyl 2-amino-4-hydroxybenzoate.

The Critical Influence of Solvent and pH

The UV-Vis spectrum of methyl 2-amino-4-hydroxybenzoate is highly sensitive to the surrounding chemical environment, particularly the polarity of the solvent and the pH of the solution.

Solvent Effects (Solvatochromism)

The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule, leading to shifts in the λmax.[4]

  • Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the amino and hydroxyl groups. This can lead to a bathochromic (red) shift for π → π* transitions and a hypsochromic (blue) shift for n → π* transitions.

  • Polar Aprotic Solvents (e.g., acetonitrile, DMSO): These solvents can interact through dipole-dipole interactions, which will also influence the spectrum.

  • Nonpolar Solvents (e.g., hexane, cyclohexane): In these solvents, the molecule exists in a less solvated state, and the spectrum is considered to be closest to its gas-phase spectrum.

Table 1: Anticipated λmax of Methyl 2-amino-4-hydroxybenzoate in Various Solvents

SolventPolarityExpected λmax (nm)Predominant Electronic Transition
HexaneNonpolar~280-290π → π
AcetonitrilePolar Aprotic~285-295π → π
EthanolPolar Protic~290-300π → π
WaterPolar Protic~295-305π → π

Note: These are estimated values based on the expected behavior of similar aromatic compounds. Actual experimental values may vary.

pH Effects

The pH of the solution can dramatically alter the electronic structure of methyl 2-amino-4-hydroxybenzoate by protonating or deprotonating the amino and hydroxyl groups.[3]

  • Acidic Conditions (low pH): The amino group (-NH2) will be protonated to form an ammonium group (-NH3+). This is expected to cause a hypsochromic (blue) shift as the lone pair of electrons on the nitrogen is no longer available to conjugate with the aromatic ring.

  • Basic Conditions (high pH): The hydroxyl group (-OH) will be deprotonated to form a phenoxide ion (-O-). This is expected to cause a significant bathochromic (red) shift and a hyperchromic effect due to the increased electron-donating ability of the negatively charged oxygen.

G A Acidic pH -NH3+ -OH Hypsochromic Shift B Neutral pH -NH2 -OH Reference Spectrum A->B + OH- C Basic pH -NH2 -O- Bathochromic Shift B->C + OH-

Caption: Influence of pH on the spectral properties.

Experimental Protocols for UV-Vis Analysis

A robust and reliable UV-Vis analysis requires careful attention to experimental detail. The following protocols are designed to ensure data integrity and reproducibility.

Instrument and Materials
  • Instrument: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

  • Solvents: HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, water).

  • Buffers: Standard buffer solutions for pH studies (e.g., phosphate, borate).

  • Analyte: Methyl 2-amino-4-hydroxybenzoate of high purity.

Protocol for Determination of λmax
  • Prepare a Stock Solution: Accurately weigh a known amount of methyl 2-amino-4-hydroxybenzoate and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 100 µg/mL).

  • Prepare a Working Solution: Dilute the stock solution to an appropriate concentration (e.g., 10 µg/mL) that will give an absorbance reading within the linear range of the instrument (typically 0.2 - 0.8).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction: Fill a cuvette with the solvent blank and place it in the reference beam. Fill another cuvette with the same solvent and place it in the sample beam. Run a baseline correction.

  • Spectral Acquisition: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place it back in the sample beam and acquire the UV-Vis spectrum.

  • Identify λmax: The wavelength at which the maximum absorbance is observed is the λmax.

Protocol for Quantitative Analysis (Beer-Lambert Law)

The Beer-Lambert law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light beam through the solution (A = εbc).

  • Prepare a Series of Standard Solutions: From the stock solution, prepare a series of at least five standard solutions of known concentrations that bracket the expected concentration of the unknown sample.

  • Measure Absorbance: At the predetermined λmax, measure the absorbance of each standard solution and the unknown sample, using the solvent as a blank.

  • Construct a Calibration Curve: Plot a graph of absorbance versus concentration for the standard solutions. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desirable.

  • Determine Unknown Concentration: Use the equation of the calibration curve to calculate the concentration of the unknown sample from its measured absorbance.

Quantitative Analysis Workflow A Prepare Stock Solution B Prepare Standard Solutions A->B C Measure Absorbance at λmax B->C D Construct Calibration Curve C->D E Analyze Unknown Sample D->E F Calculate Concentration E->F

Caption: Workflow for quantitative UV-Vis analysis.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines, including parameters such as:

  • Specificity: Ensure that excipients or impurities do not interfere with the analyte's absorbance.

  • Linearity: Demonstrate a linear relationship between absorbance and concentration over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value (e.g., through recovery studies).

  • Precision: Assess the degree of scatter between a series of measurements (repeatability and intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Data Interpretation and Presentation

The acquired UV-Vis spectra should be clearly labeled with the sample identification, solvent, and concentration. The λmax and absorbance values should be reported. For quantitative data, the calibration curve, its equation, and the R² value are essential.

Table 2: Example of Data Presentation for Quantitative Analysis

Standard Concentration (µg/mL)Absorbance at λmax
20.152
40.305
60.458
80.610
100.763
Unknown Sample 0.521

Conclusion

UV-Vis spectroscopy is a versatile and powerful tool for the analysis of methyl 2-amino-4-hydroxybenzoate. A thorough understanding of the underlying principles, including the influence of solvent and pH, is crucial for developing robust and reliable analytical methods. The protocols and insights provided in this guide offer a solid foundation for researchers to effectively utilize this technique for both qualitative and quantitative purposes in their drug development and scientific research endeavors.

References

  • Carneiro, F. C., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate.
  • Mettler-Toledo. (n.d.). UV/Vis Spectroscopy Guide. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-aminophenol. Retrieved from [Link]

  • Clark, J. (2023). The Beer-Lambert Law. Chemistry LibreTexts. Retrieved from [Link]

  • International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • IUPAC. (1988). Part VII: Molecular absorption spectroscopy, ultraviolet and visible (UV/VIS) (Recommendations 1988). Pure and Applied Chemistry, 60(7), 1079-1086.
  • Edinburgh Instruments. (n.d.). Beer-Lambert Law. Retrieved from [Link]

  • Pratiwi, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-10.
  • SlideShare. (n.d.). Solvents and solvent effect in UV - Vis Spectroscopy. Retrieved from [Link]

  • LibreTexts. (2023). Using UV-visible Absorption Spectroscopy. Retrieved from [Link]

  • Haught, J., & Hilt, J. Z. (2019). Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures. Molecules, 24(15), 2787.

Sources

Application

The Understated Scaffold: Methyl 2-amino-4-hydroxybenzoate in Medicinal Chemistry

Introduction: Decoding the Aminohydroxybenzoate Scaffold In the landscape of medicinal chemistry, the substituted aminobenzoic acid framework is a cornerstone for the development of a diverse array of therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Aminohydroxybenzoate Scaffold

In the landscape of medicinal chemistry, the substituted aminobenzoic acid framework is a cornerstone for the development of a diverse array of therapeutic agents. These structures, characterized by a benzene ring bearing both amino and carboxylic acid functionalities, offer a versatile platform for chemical modification and the exploration of structure-activity relationships (SAR). Among these, the aminohydroxybenzoate isomers are of particular interest due to the additional hydrogen-bonding capabilities and potential for further derivatization afforded by the hydroxyl group.

This guide focuses on Methyl 2-amino-4-hydroxybenzoate (CAS No. 401568-70-5), an intriguing yet lesser-explored member of this family. While its isomers, Methyl 4-amino-2-hydroxybenzoate and Methyl 3-amino-4-hydroxybenzoate, have carved out distinct roles in medicinal chemistry, the 2-amino-4-hydroxy isomer remains a scaffold with largely untapped potential. This document will provide a detailed protocol for its synthesis, an honest appraisal of its current documented applications, and a comparative analysis of its more established isomers to illuminate the potential therapeutic avenues for this class of compounds.

Synthesis of Methyl 2-amino-4-hydroxybenzoate: A Practical Protocol

The most direct and classical approach to the synthesis of Methyl 2-amino-4-hydroxybenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 2-amino-4-hydroxybenzoic acid. This acid-catalyzed reaction is an equilibrium process, and the protocol is designed to drive the reaction towards the desired ester product.

Protocol: Fischer-Speier Esterification of 2-amino-4-hydroxybenzoic Acid

Objective: To synthesize Methyl 2-amino-4-hydroxybenzoate.

Materials:

  • 2-amino-4-hydroxybenzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend 2-amino-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-20 volumes). The use of a large excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the ester product.

  • Acid Catalysis: While stirring the suspension at room temperature, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

    • Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65 °C for methanol) using a heating mantle. Continue refluxing for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. Slowly add a saturated solution of sodium bicarbonate with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8).

    • Trustworthiness Check: This step neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid, facilitating the extraction of the neutral ester product.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 20 mL) to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

  • Solvent Removal and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude Methyl 2-amino-4-hydroxybenzoate can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the final product as a solid.[1]

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_process Reaction & Work-up cluster_product Product start_acid 2-amino-4-hydroxybenzoic acid reflux Reflux (65°C, 4-24h) start_acid->reflux methanol Methanol (excess) methanol->reflux catalyst H₂SO₄ (cat.) catalyst->reflux quench Quench (H₂O) & Neutralize (NaHCO₃) reflux->quench Cool extract Extract (EtOAc) quench->extract dry Dry (MgSO₄) extract->dry Organic Layer evaporate Evaporate dry->evaporate product Methyl 2-amino-4-hydroxybenzoate evaporate->product Crude Product

Caption: Fischer-Speier esterification workflow for Methyl 2-amino-4-hydroxybenzoate.

Applications in Medicinal Chemistry: A Tale of Three Isomers

A thorough review of the scientific literature reveals a notable scarcity of specific medicinal chemistry applications for Methyl 2-amino-4-hydroxybenzoate . While some commercial suppliers have associated it with being a quinazolinone that acts as a Bcl-2 inhibitor with anti-HIV properties, these claims are not substantiated in peer-reviewed journals and should be approached with caution.[2]

However, the well-documented utility of its isomers provides a valuable blueprint for the potential applications of this scaffold. By examining these related compounds, we can infer the types of bioactive molecules that could potentially be synthesized from Methyl 2-amino-4-hydroxybenzoate.

The Isomeric Landscape
Compound Structure CAS Number Known Medicinal Chemistry Applications
Methyl 2-amino-4-hydroxybenzoate

401568-70-5Limited documented applications; used as an organic and pharmaceutical intermediate.[1]
Methyl 4-amino-2-hydroxybenzoate

4136-97-4Intermediate for dyes, pigments, pharmaceuticals, UV absorbers, and antioxidants.[3] Investigated for antitubercular activity.
Methyl 3-amino-4-hydroxybenzoate

536-25-4Known as Orthocaine; used as a topical local anesthetic.[4][][6]
Application Highlight: Methyl 4-amino-2-hydroxybenzoate as a Synthetic Intermediate

Methyl 4-amino-2-hydroxybenzoate is a versatile building block, primarily due to the differential reactivity of its functional groups.[3] It serves as a precursor in the synthesis of various heterocyclic systems and other complex organic molecules.

Protocol: Acetylation of Methyl 4-amino-2-hydroxybenzoate

This protocol describes the synthesis of Methyl 4-acetamido-2-hydroxybenzoate, a key intermediate for the prokinetic agent Mosapride.

Procedure:

  • Suspend Methyl 4-aminosalicylate in a suitable solvent.

  • Under controlled conditions, add an acetylating agent such as acetyl chloride in the presence of a base like sodium bicarbonate.

  • The reaction selectively acetylates the more nucleophilic amino group.

  • The resulting Methyl 4-acetamido-2-hydroxybenzoate can be isolated and purified.

This transformation highlights how the amino group can be selectively modified, leaving the hydroxyl and ester groups available for subsequent reactions, demonstrating the utility of this scaffold in multi-step syntheses.

Application Highlight: Methyl 3-amino-4-hydroxybenzoate (Orthocaine)

This isomer is a known local anesthetic.[4][] Its synthesis typically involves the nitration of p-hydroxy methyl benzoate, followed by reduction of the nitro group to an amine. The resulting Methyl 3-amino-4-hydroxybenzoate acts by blocking nerve signals in the body.

Potential as a Precursor to Heterocyclic Scaffolds

The arrangement of the amino, hydroxyl, and ester functionalities in Methyl 2-amino-4-hydroxybenzoate makes it a promising precursor for the synthesis of various heterocyclic systems, which are prevalent in many biologically active compounds.

1. Benzoxazinones: The ortho-relationship of the amino and ester groups is analogous to that in anthranilic acid derivatives, which are common starting materials for the synthesis of quinazolinones and benzoxazinones.[7][8][9] Reaction of Methyl 2-amino-4-hydroxybenzoate with phosgene or its equivalents could lead to the formation of a benzoxazinedione scaffold, a privileged structure in medicinal chemistry.

Heterocycle_Synthesis cluster_pathways Potential Synthetic Pathways cluster_products Potential Heterocyclic Products start Methyl 2-amino-4-hydroxybenzoate path1 Reaction with Phosgene Equivalents start->path1 path2 Reaction with 1,2-Dicarbonyls start->path2 path3 Intramolecular Cyclization start->path3 prod1 Benzoxazinones path1->prod1 prod2 Quinoxalines path2->prod2 prod3 Other Fused Heterocycles path3->prod3

Caption: Potential heterocyclic scaffolds from Methyl 2-amino-4-hydroxybenzoate.

2. Quinazolinones: As suggested by unsubstantiated reports, this scaffold could potentially lead to quinazolinone derivatives.[2] The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with an amine and a one-carbon source. The presence of the hydroxyl group on the benzene ring could modulate the biological activity of the resulting quinazolinone.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on Methyl 2-amino-4-hydroxybenzoate are lacking, general principles from related aminobenzoate derivatives can be applied.

  • Position of Substituents: The relative positions of the amino, hydroxyl, and ester groups are critical for biological activity. As seen with its isomers, a change in substitution pattern from 2,4- to 4,2- or 3,4- leads to vastly different pharmacological profiles (unreported vs. antitubercular vs. local anesthetic).

  • Derivatization of the Amino Group: Acylation, alkylation, or incorporation of the amino group into a heterocyclic ring are common strategies to modulate potency, selectivity, and pharmacokinetic properties.

  • Modification of the Hydroxyl Group: The hydroxyl group can be etherified or esterified to alter lipophilicity and metabolic stability.

  • Ester to Amide/Acid Conversion: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to a variety of amides, which can significantly impact biological activity and target engagement.

Conclusion and Future Outlook

Methyl 2-amino-4-hydroxybenzoate represents an underexplored scaffold in medicinal chemistry. While a reliable synthetic protocol via Fischer esterification can be readily implemented, its specific applications in drug discovery remain to be established and validated in the peer-reviewed literature. The established and diverse biological activities of its isomers, Methyl 4-amino-2-hydroxybenzoate and Methyl 3-amino-4-hydroxybenzoate, strongly suggest that the 2-amino-4-hydroxy isomer is a promising starting point for the synthesis of novel bioactive compounds, particularly heterocyclic systems like benzoxazinones and quinazolinones.

Further research is warranted to investigate the potential of Methyl 2-amino-4-hydroxybenzoate and its derivatives as therapeutic agents, and to validate the preliminary claims of its biological activity. This application note serves as a foundational guide for researchers looking to explore the chemistry and potential of this intriguing molecule.

References

  • PrepChem. Synthesis of Methyl 2-hydroxy-4-aminobenzoate. Available from: [Link]

  • Google Patents. Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols. US2829154A.
  • Google Patents. Esterification of hydroxybenzoic acids. US5260475A.
  • Chemistry LibreTexts. 3: Esterification (Experiment). Available from: [Link]

  • IndiaMART. Methyl 4-amino-2-hydroxybenzoate - High Purity Medicine Grade at Best Price. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Available from: [Link]

  • PubMed. P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Available from: [Link]

  • PubChem. Methyl 3-amino-4-hydroxybenzoate. Available from: [Link]

  • National Center for Biotechnology Information. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of 2-Benzoxazinones (2H-1,4-Benzoxazin-2-ones). Available from: [Link]

  • MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

  • MDPI. Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Available from: [Link]

  • iMedPub. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Available from: [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Available from: [Link]

  • J&K Scientific. Methyl 4-amino-2-hydroxybenzoate | 4136-97-4. Available from: [Link]

  • ResearchGate. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-28-1). Available from: [Link]

  • MySkinRecipes. Methyl 2-amino-4-hydroxybenzoate. Available from: [Link]

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Method

Application Note: A Practical Guide to the Synthesis of 6-Hydroxy-4-quinolone-8-carboxylic Acid Derivatives from Methyl 2-amino-4-hydroxybenzoate

Introduction and Strategic Overview Quinolones, particularly 4-quinolones, represent a cornerstone scaffold in medicinal chemistry, most notably as the core of a major class of broad-spectrum antibiotics.[1] Their synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

Quinolones, particularly 4-quinolones, represent a cornerstone scaffold in medicinal chemistry, most notably as the core of a major class of broad-spectrum antibiotics.[1] Their synthesis has been a subject of extensive research, aiming for efficiency, versatility, and cost-effectiveness. This guide provides a detailed, field-tested protocol for the synthesis of substituted 6-hydroxy-4-quinolones, starting from the readily available and economical building block, Methyl 2-amino-4-hydroxybenzoate.

The strategic choice of this starting material allows for the direct incorporation of hydroxyl and carboxyl functionalities onto the quinolone core, which are valuable handles for further medicinal chemistry exploration or for tuning the pharmacokinetic properties of the final compounds. Our approach is centered on the robust and well-established Gould-Jacobs reaction , a thermal cyclization method that has proven reliable for constructing the 4-quinolone backbone.[2][3]

This document moves beyond a simple recitation of steps. It delves into the mechanistic rationale behind the chosen conditions, offers practical insights for troubleshooting, and provides detailed protocols for both traditional thermal and modern microwave-assisted synthesis, ensuring that researchers can adapt the methodology to their available instrumentation and specific synthetic goals.

The Core Synthetic Strategy: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives from anilines.[4][5] The reaction proceeds in two key stages:

  • Condensation: The aniline (in our case, Methyl 2-amino-4-hydroxybenzoate) reacts with an activated malonic ester, typically diethyl ethoxymethylenemalonate (DEEM). This is a nucleophilic substitution on the electron-deficient vinylogous ester, eliminating ethanol to form a stable enamine intermediate, diethyl ((2-carbomethoxy-5-hydroxyphenyl)amino)methylenemalonate.

  • Thermal Cyclization: The enamine intermediate undergoes a high-temperature, uncatalyzed 6-electron electrocyclization, followed by the elimination of a second molecule of ethanol to form the aromatic quinolone ring system. This step is typically the most demanding, requiring significant thermal energy to overcome the activation barrier.

Mechanistic Rationale Diagram

The following diagram illustrates the step-wise mechanism of the Gould-Jacobs reaction as applied to our specific substrate.

Gould_Jacobs_Mechanism Start Methyl 2-amino-4-hydroxybenzoate + Diethyl ethoxymethylenemalonate (DEEM) Intermediate Enamine Intermediate (Diethyl ((2-carbomethoxy-5-hydroxyphenyl)amino)methylenemalonate) Start->Intermediate Condensation (Nucleophilic Substitution) -EtOH, ~100-130 °C Product Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-8-carboxylate Intermediate->Product Thermal Cyclization (6π-Electrocyclization) -EtOH, >240 °C Final_Product 6-Hydroxy-4-oxo-1,4-dihydroquinoline-8-carboxylic Acid Product->Final_Product Saponification (NaOH) then Acidification (HCl)

Caption: Mechanism of the Gould-Jacobs Reaction for Quinolone Synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. High-temperature reactions require extreme caution.

Protocol 1: Synthesis of the Enamine Intermediate

(Diethyl ((2-carbomethoxy-5-hydroxyphenyl)amino)methylenemalonate)

  • Causality and Rationale: This initial step forms the key acyclic precursor. The reaction is typically performed neat (without solvent) or in a high-boiling, non-reactive solvent. We use a moderate temperature to facilitate the condensation and removal of ethanol without inducing premature cyclization, which requires much higher temperatures. An excess of DEEM is often avoided to simplify purification.

  • Step-by-Step Methodology:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-amino-4-hydroxybenzoate (1.0 eq, e.g., 5.0 g, 29.9 mmol).

    • Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq, e.g., 6.8 mL, 31.4 mmol).

    • Heat the reaction mixture in an oil bath to 120-130 °C with gentle stirring for 2 hours. The mixture will become a homogenous melt and then gradually solidify.

    • Monitor the reaction by Thin Layer Chromatography (TLC) [Mobile Phase: 30% Ethyl Acetate in Hexane] until the starting aniline spot has been consumed.

    • Cool the reaction mixture to room temperature. The product often crystallizes directly.

    • Add cold ethanol (20 mL) to the solid mass and break it up with a spatula.

    • Filter the solid product using a Büchner funnel, wash with a small amount of cold ethanol (2 x 10 mL), and dry under vacuum.

    • The resulting white to off-white solid is typically of sufficient purity for the next step.

Protocol 2A: Thermal Cyclization (Conventional Heating)

(Synthesis of Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-8-carboxylate)

  • Causality and Rationale: This is the critical ring-closing step. A very high temperature is required to provide the activation energy for the electrocyclization.[4] High-boiling, thermally stable solvents like diphenyl ether or Dowtherm A are used to achieve these temperatures uniformly and safely. The product is often insoluble in the hot solvent and precipitates upon cooling, simplifying isolation.

  • Step-by-Step Methodology:

    • In a 250 mL three-neck flask equipped with a mechanical stirrer, a high-temperature thermometer, and a condenser, place diphenyl ether (100 mL).

    • Heat the diphenyl ether to 250 °C with stirring.

    • Add the enamine intermediate from Protocol 1 (e.g., 8.0 g) in small portions over 15 minutes, ensuring the temperature does not drop below 245 °C.

    • After the addition is complete, maintain the reaction temperature at 250-255 °C for 30-45 minutes.

    • Monitor the reaction by TLC. The disappearance of the enamine intermediate indicates completion.

    • Allow the mixture to cool to below 100 °C. The product will precipitate.

    • Add hexane (100 mL) to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

    • Filter the solid product, wash thoroughly with hexane (3 x 50 mL) to remove all traces of the solvent, and dry under vacuum.

Protocol 2B: Thermal Cyclization (Microwave-Assisted)
  • Causality and Rationale: Microwave heating offers a significant advantage by rapidly and efficiently delivering energy to the reaction mixture, drastically reducing reaction times and often improving yields by minimizing the formation of thermal decomposition byproducts.[6] This protocol is ideal for rapid library synthesis and optimization.

  • Step-by-Step Methodology:

    • Place the enamine intermediate (e.g., 500 mg) into a 10 mL microwave reaction vial equipped with a small magnetic stir bar.

    • Add a high-boiling microwave-safe solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP) (5 mL).

    • Seal the vial with a septum cap.

    • Place the vial in the cavity of a microwave synthesizer.

    • Set the reaction parameters: Temperature = 250 °C, Ramp time = 5 minutes, Hold time = 15-20 minutes.

    • After the reaction is complete, cool the vial to room temperature using compressed air.

    • Transfer the reaction mixture to a beaker, add hexane (20 mL) to precipitate the product, and proceed with filtration and washing as described in Protocol 2A (Step 8).

Protocol 3: Saponification and Decarboxylation

(Synthesis of 6-Hydroxy-4-quinolone)

  • Causality and Rationale: While not shown in the primary reaction scheme, if the final product desired is the core 6-hydroxy-4-quinolone without the ester at the 3-position (which is the typical outcome of the Gould-Jacobs reaction), a hydrolysis and decarboxylation sequence is necessary.[2][3][4] This protocol describes this optional but common transformation. The initial product from the Gould-Jacobs reaction is first saponified to the corresponding carboxylate salt. Upon acidification, this forms the 4-hydroxyquinoline-3-carboxylic acid, which readily decarboxylates upon heating to yield the final product.

  • Step-by-Step Methodology:

    • Suspend the ethyl 4-hydroxyquinoline-3-carboxylate derivative from the cyclization step (1.0 eq) in a 10% aqueous sodium hydroxide (NaOH) solution (10 mL per gram of ester).

    • Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours until the solid has completely dissolved, forming a clear solution of the sodium carboxylate salt.

    • Cool the solution in an ice bath and acidify to pH ~2-3 by the slow, dropwise addition of concentrated hydrochloric acid (HCl). A thick precipitate of the carboxylic acid will form.

    • Filter the solid, wash with cold water until the washings are neutral, and dry thoroughly.

    • For decarboxylation, place the dried carboxylic acid in a flask and heat it carefully in an oil bath to its melting point (or slightly above) until gas evolution (CO₂) ceases. Alternatively, refluxing the carboxylic acid in diphenyl ether can achieve a smoother decarboxylation.

    • Cool the residue and recrystallize from a suitable solvent (e.g., ethanol, acetic acid) to obtain the pure 6-hydroxy-4-quinolone.

Data Presentation and Expected Outcomes

The following table summarizes the key parameters and expected results for the primary synthesis of Ethyl 6-hydroxy-4-oxo-1,4-dihydroquinoline-8-carboxylate.

ParameterStep 1: Enamine FormationStep 2A: Thermal CyclizationStep 2B: Microwave Cyclization
Reaction Time 2 hours30-45 minutes15-20 minutes
Temperature 120-130 °C250-255 °C250 °C
Typical Yield >90%65-80%70-85%
Appearance White to off-white solidTan to light brown powderTan to light brown powder
Purification Wash with cold ethanolWash with hexaneWash with hexane

Experimental Workflow Visualization

This diagram provides a high-level overview of the entire synthetic workflow, from starting materials to the final purified product.

workflow Start_Materials Starting Materials - Methyl 2-amino-4-hydroxybenzoate - Diethyl ethoxymethylenemalonate Condensation Step 1: Condensation (Neat, 120-130 °C) Start_Materials->Condensation Intermediate Isolate Enamine Intermediate Condensation->Intermediate Cyclization Step 2: Cyclization (Conventional or Microwave) Intermediate->Cyclization Isolation Product Isolation (Precipitation & Filtration) Cyclization->Isolation Purification Final Product (Washing & Drying) Isolation->Purification Optional Optional Step 3: Saponification & Decarboxylation Purification->Optional

Caption: High-level experimental workflow for quinolone synthesis.

Field Insights & Troubleshooting

  • Problem: The cyclization reaction (Protocol 2A/2B) results in a low yield and significant dark, tarry byproduct.

    • Cause & Solution: This is likely due to thermal decomposition at the very high temperatures required. Ensure the starting enamine is pure and dry. For conventional heating, add the intermediate in portions to a pre-heated solvent to minimize its exposure time to the ramp-up phase. For microwave synthesis, consider reducing the hold time and running multiple smaller batches.

  • Problem: The enamine intermediate fails to cyclize completely.

    • Cause & Solution: The temperature may be too low or the reaction time too short.[7] Confirm your thermometer is accurate. Increase the reaction time in 15-minute increments. For particularly stubborn substrates, increasing the temperature to 260 °C may be necessary, but this also increases the risk of decomposition. The electron-donating nature of the 6-OH group and the electron-withdrawing 8-COOMe group can influence the electron density of the ring, potentially affecting the cyclization rate.

  • Problem: The final product is difficult to purify from the high-boiling solvent (diphenyl ether).

    • Cause & Solution: Insufficient washing. After filtration, create a slurry of the product in a large volume of hexane and stir vigorously for 15-20 minutes before re-filtering. Repeat this process if necessary. A final trituration with diethyl ether can also help remove residual solvent.

References

  • Gould–Jacobs reaction. Wikipedia.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 26(21), 6649.[Link]

  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules (Basel, Switzerland), 18(3), 3214–3230.[Link]

  • Gould-Jacobs Reaction. Organic Syntheses, Coll. Vol. 3, p.272 (1955); Vol. 28, p.38 (1948).[Link]

  • Synthesis of 4-quinolones. Organic Chemistry Portal.[Link]

  • CGS-9896 Drug Synthesis. Molbase.[Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.[Link]

  • Quinolone carboxylic acids, derivatives thereof, and methods of making and using same.
  • Synthesis of 2-quinolones. Organic Chemistry Portal.[Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.[Link]

  • Gould-Jacobs Quinoline-forming Reaction. Biotage Application Note, AN056.[Link]

  • Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Advanced Research in Science, Communication and Technology.[Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(21), 14283–14325.[Link]

  • Synthesis of 3-Functionalized 4-Quinolones from Readily Available Anthranilic Acids. The Journal of Organic Chemistry, 88(20), 14593–14605.[Link]

  • SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. Generis Publishing.[Link]

  • Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI.[Link]

  • Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(21), 14283–14325.[Link]

  • C(sp3)–H cyclizations of 2-(2-vinyl)phenoxy-tert-anilines. Beilstein Journal of Organic Chemistry, 17, 2133–2140.[Link]

  • Doebner–Von Miller cyclization of anilines with acrolein diethyl acetal. ResearchGate.[Link]

Sources

Application

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from Methyl 2-amino-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Methyl 2-amino-4-hydroxybenzoate in Anti-Inflammatory Drug Discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Methyl 2-amino-4-hydroxybenzoate in Anti-Inflammatory Drug Discovery

Methyl 2-amino-4-hydroxybenzoate is a versatile scaffold for the synthesis of novel anti-inflammatory agents. Its intrinsic functionalities—an aromatic amine, a phenolic hydroxyl group, and a methyl ester—offer multiple reaction sites for chemical modification and the construction of diverse heterocyclic systems known to possess anti-inflammatory properties. This document provides a detailed guide on the synthetic utility of this starting material, focusing on the generation of benzoxazinone and triazole derivatives, which are classes of compounds with demonstrated anti-inflammatory potential. The protocols and methodologies outlined herein are designed to be robust and adaptable for drug discovery and development programs.

The strategic selection of Methyl 2-amino-4-hydroxybenzoate as a starting material is underpinned by its structural resemblance to key pharmacophores in known anti-inflammatory drugs. The ortho-amino benzoic acid moiety is a classic feature in many non-steroidal anti-inflammatory drugs (NSAIDs), while the phenolic hydroxyl group offers a handle for further derivatization to modulate pharmacokinetic and pharmacodynamic properties.

PART 1: Synthesis of a Benzoxazinone Derivative

Benzoxazinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects[1]. The synthesis of a benzoxazinone from Methyl 2-amino-4-hydroxybenzoate leverages the adjacent amino and hydroxyl groups for a cyclization reaction.

Scientific Rationale

The synthesis of 2H-benzo[b][2][3]oxazin-3(4H)-one derivatives typically involves the reaction of a 2-aminophenol with a two-carbon electrophile, such as chloroacetyl chloride or chloroacetic acid[2]. In the case of Methyl 2-amino-4-hydroxybenzoate, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The adjacent hydroxyl group then participates in an intramolecular nucleophilic acyl substitution to form the six-membered benzoxazinone ring. This cyclization is a key step in creating a rigid scaffold that can be further functionalized to optimize anti-inflammatory activity.

Experimental Workflow: Benzoxazinone Synthesis

G cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Methyl 2-amino-4-hydroxybenzoate C Acylated Intermediate A->C Pyridine, DCM, 0°C to RT B Chloroacetyl Chloride B->C D Acylated Intermediate E Benzoxazinone Derivative D->E Potassium Carbonate, Acetone, Reflux F Crude Product G Pure Benzoxazinone F->G Column Chromatography G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azide Formation cluster_2 Step 3: Cycloaddition (CuAAC) A Methyl 2-amino-4-hydroxybenzoate C Diazonium Salt A->C B NaNO₂, HCl, 0°C B->C D Diazonium Salt F Azido Intermediate D->F E Sodium Azide (NaN₃) E->F G Azido Intermediate I Triazole Derivative G->I CuSO₄, Sodium Ascorbate, t-BuOH/H₂O H Terminal Alkyne H->I

Sources

Method

The Versatility of Methyl 2-amino-4-hydroxybenzoate in Named Reactions: A Guide for Synthetic and Medicinal Chemists

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical juncture in the synthesis of novel chemical entities. Methyl 2-amino-4-hydroxybenzoate, a re...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic selection of starting materials is a critical juncture in the synthesis of novel chemical entities. Methyl 2-amino-4-hydroxybenzoate, a readily available and multifunctional aromatic compound, presents a unique scaffold for the construction of diverse heterocyclic systems. Its inherent functionalities—an aromatic amine, a phenol, and a methyl ester—offer multiple points for chemical elaboration, making it a valuable precursor in several named reactions. This technical guide provides a detailed exploration of the applications of Methyl 2-amino-4-hydroxybenzoate in key named reactions, complete with mechanistic insights, step-by-step protocols, and practical considerations to empower your research endeavors.

Unveiling the Synthetic Potential of a Multifunctional Building Block

Methyl 2-amino-4-hydroxybenzoate is more than just a simple aromatic compound; it is a convergence of reactive sites that can be selectively targeted to achieve a desired molecular architecture. The nucleophilic amino group is a prime candidate for condensation and cyclization reactions, while the phenolic hydroxyl group can direct electrophilic aromatic substitution and participate in the formation of oxygen-containing heterocycles. The methyl ester, while being the least reactive of the three, can be hydrolyzed or otherwise modified in subsequent synthetic steps. This interplay of functionalities makes it a particularly interesting substrate for the synthesis of quinolines and benzoxazoles, privileged structures in medicinal chemistry.

The Combes Quinoline Synthesis: A Gateway to Substituted Quinolines

The Combes quinoline synthesis is a classic acid-catalyzed reaction between an aniline and a β-diketone to form a substituted quinoline.[1][2] This reaction provides a straightforward route to the quinoline core, a scaffold found in numerous pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. The use of Methyl 2-amino-4-hydroxybenzoate in the Combes synthesis allows for the preparation of highly functionalized quinolines with predictable regiochemistry.

Mechanistic Insights

The mechanism of the Combes quinoline synthesis begins with the formation of an enamine intermediate from the reaction of the aniline (Methyl 2-amino-4-hydroxybenzoate) with one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the protonated enamine. Subsequent dehydration leads to the formation of the quinoline ring system. The hydroxyl group on the Methyl 2-amino-4-hydroxybenzoate starting material acts as a powerful ortho-, para-director, influencing the position of the cyclization.

Combes_Synthesis_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration and Aromatization A Methyl 2-amino-4-hydroxybenzoate C Enamine Intermediate A->C + H+ B β-Diketone B->C D Protonated Enamine C->D + H+ E Cyclized Intermediate D->E Electrophilic Aromatic Substitution F Dehydrated Intermediate E->F - H2O G Substituted Quinoline F->G Aromatization

Caption: Mechanism of the Combes Quinoline Synthesis.

Experimental Protocol: Synthesis of Methyl 7-hydroxy-2,4-dimethylquinoline-6-carboxylate

This protocol details the synthesis of a substituted quinoline from Methyl 2-amino-4-hydroxybenzoate and acetylacetone.

Materials:

  • Methyl 2-amino-4-hydroxybenzoate

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

  • Ethanol

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Methyl 2-amino-4-hydroxybenzoate (1 equivalent) in ethanol (10 volumes).

  • Addition of Reagents: To the stirred solution, add acetylacetone (1.1 equivalents).

  • Acid Catalysis: Slowly and carefully add concentrated sulfuric acid (2 equivalents) to the reaction mixture. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Table 1: Key Parameters for the Combes Quinoline Synthesis

ParameterValue/ConditionRationale
Solvent EthanolA good solvent for both reactants and facilitates the reaction.
Catalyst Concentrated H₂SO₄Protonates the carbonyl group of the β-diketone, activating it for nucleophilic attack, and catalyzes the cyclization and dehydration steps.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 4-6 hoursTypically sufficient for the reaction to reach completion, but should be monitored by TLC.
Work-up Neutralization with NaHCO₃Quenches the acid catalyst and allows for the extraction of the product into an organic solvent.

Benzoxazole Synthesis: A Versatile Route to Bioactive Heterocycles

Benzoxazoles are another class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[3][4][5] Methyl 2-amino-4-hydroxybenzoate serves as an excellent o-aminophenol precursor for the synthesis of functionalized benzoxazoles.

Mechanistic Insights

The synthesis of benzoxazoles from o-aminophenols and carboxylic acids typically proceeds through an initial acylation of the amino group to form an o-hydroxyamide intermediate. This is followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzoxazole ring. The choice of condensing agent is crucial for the efficiency of the reaction.

Benzoxazole_Synthesis_Workflow start Start: Methyl 2-amino-4-hydroxybenzoate step1 Acylation of Amino Group start->step1 reagent Carboxylic Acid / Derivative reagent->step1 intermediate o-Hydroxyamide Intermediate step1->intermediate step2 Intramolecular Cyclization & Dehydration intermediate->step2 product Substituted Benzoxazole step2->product

Caption: General workflow for Benzoxazole Synthesis.

Experimental Protocol: Synthesis of Methyl 6-hydroxy-2-phenylbenzoxazole-5-carboxylate

This protocol describes the synthesis of a substituted benzoxazole from Methyl 2-amino-4-hydroxybenzoate and benzoic acid.

Materials:

  • Methyl 2-amino-4-hydroxybenzoate

  • Benzoic Acid

  • Polyphosphoric Acid (PPA)

  • Toluene

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, combine Methyl 2-amino-4-hydroxybenzoate (1 equivalent) and benzoic acid (1.1 equivalents).

  • Addition of Condensing Agent: Add polyphosphoric acid (10 equivalents by weight) to the mixture.

  • Heating: Heat the reaction mixture with stirring to 180-200 °C for 4-6 hours. The mixture will become a viscous slurry.

  • Work-up: Cool the reaction mixture to about 100 °C and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or purify by column chromatography.

Table 2: Key Parameters for the Benzoxazole Synthesis

ParameterValue/ConditionRationale
Condensing Agent Polyphosphoric Acid (PPA)Acts as both a catalyst and a dehydrating agent, promoting both the initial acylation and the subsequent cyclization.
Temperature 180-200 °CHigh temperature is required to overcome the activation energy for the condensation and cyclization reactions in the viscous PPA medium.
Reaction Time 4-6 hoursSufficient time for the reaction to proceed to completion at the elevated temperature.
Work-up Quenching on iceSafely decomposes the PPA and facilitates the subsequent neutralization and extraction steps.

Conclusion

Methyl 2-amino-4-hydroxybenzoate is a versatile and economically viable starting material for the synthesis of a variety of heterocyclic compounds of medicinal interest. The Combes quinoline synthesis and the synthesis of benzoxazoles are just two examples of named reactions where this multifunctional building block can be effectively employed. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can leverage the unique reactivity of Methyl 2-amino-4-hydroxybenzoate to construct complex molecular architectures and accelerate the drug discovery process. The protocols and insights provided in this guide are intended to serve as a valuable resource for synthetic and medicinal chemists seeking to explore the full potential of this remarkable compound.

References

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétone et des cétones acétoniques. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Combes quinoline synthesis. (2023). In Wikipedia. [Link][2]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
  • Synthesis of benzoxazoles. (n.d.). In Organic Chemistry Portal. [Link][3]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. (2021). Scientific Reports, 11(1), 21588. [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 2-amino-4-hydroxybenzoate Synthesis

This is a Technical Support Center guide designed for researchers and process chemists working with Methyl 2-amino-4-hydroxybenzoate . Senior Application Scientist Desk Subject: Impurity Profiling, Troubleshooting, and P...

Author: BenchChem Technical Support Team. Date: February 2026

This is a Technical Support Center guide designed for researchers and process chemists working with Methyl 2-amino-4-hydroxybenzoate .

Senior Application Scientist Desk Subject: Impurity Profiling, Troubleshooting, and Process Optimization Molecule CAS: 401568-70-5 (Ester); 489-70-3 (Parent Acid)

Critical Isomer Verification

User Alert: Before proceeding, verify your target molecule's substitution pattern. There is a frequent confusion between the target and its isomer, PAS Methyl Ester.

FeatureTarget: Methyl 2-amino-4-hydroxybenzoate Isomer: Methyl 4-amino-2-hydroxybenzoate
Common Name Methyl 4-hydroxyanthranilatePAS Methyl Ester
Structure Amino at C2, Hydroxy at C4Amino at C4, Hydroxy at C2
Origin Tryptophan metabolite derivativep-Aminosalicylic acid derivative
Key Instability Oxidation to Phenoxazinones (Red/Orange)Decarboxylation to m-aminophenol

Impurity Origins & Pathway Analysis

The synthesis of Methyl 2-amino-4-hydroxybenzoate typically proceeds via the Fischer esterification of 2-amino-4-hydroxybenzoic acid. The impurity profile is dominated by equilibrium byproducts and oxidative instability characteristic of o-aminophenols.

Synthesis & Degradation Pathways (DOT Visualization)

The following diagram maps the formation of the target ester and its critical impurities.

ImpurityPathways SM Starting Material (2-Amino-4-hydroxybenzoic acid) Target TARGET PRODUCT (Methyl 2-amino-4-hydroxybenzoate) SM->Target MeOH / H2SO4 (Esterification) Imp1 Impurity A: 3-Aminophenol (Decarboxylation) SM->Imp1 Heat (>80°C) -CO2 Imp3 Impurity C: Methyl 2-amino-4-methoxybenzoate (O-Alkylation Side Reaction) SM->Imp3 Methylating Agent (Over-reaction) Target->SM Hydrolysis (Equilibrium) Imp2 Impurity B: Cinnabarinic Acid Deriv. (Oxidative Dimer) Target->Imp2 O2 / Light / pH > 7 (Oxidative Coupling)

Figure 1: Reaction landscape showing the reversible esterification and irreversible degradation pathways (Decarboxylation and Oxidation).

Troubleshooting Guide (Q&A)

Category A: Visual & Physical Appearance

Q: My product turned a salmon-pink or deep orange color during workup. What happened? A: This is the hallmark of oxidative dimerization . The 2-amino-4-hydroxy motif is structurally related to 3-hydroxyanthranilic acid, which rapidly oxidizes to form cinnabarinic acid (a phenoxazinone pigment) upon exposure to air, especially in neutral-to-alkaline solutions [1].

  • Fix: Perform all workups under an inert atmosphere (N2/Ar). Add a reducing agent like Sodium Dithionite (0.5% w/v) to the aqueous wash buffers to quench radical intermediates.

  • Prevention: Avoid prolonged exposure to light.[1] Store the final product in amber vials under argon.

Q: The melting point is lower than reported (Reported: ~154°C). Why? A: A depressed melting point usually indicates the presence of Impurity A (3-aminophenol) or unreacted starting material.

  • Mechanism: Anthranilic acids are prone to thermal decarboxylation. If you refluxed the reaction in high-boiling alcohols or for excessive periods (>24h), the starting material may have converted to 3-aminophenol (MP ~122°C), which co-crystallizes with your ester.

  • Check: Run TLC (50% EtOAc/Hexane). 3-aminophenol is significantly more polar than the ester but less polar than the acid.

Category B: Reaction Progress & Yield

Q: HPLC shows 15% unreacted acid even after 48 hours of reflux. How do I push it to completion? A: Fischer esterification is equilibrium-driven. The water produced is halting the reaction.

  • Standard Fix: Use a large excess of Methanol (solvent) and a dehydrating agent.

  • Pro Tip: For this specific substrate, Thionyl Chloride (SOCl2) is superior to H2SO4.

    • Protocol: Cool MeOH to 0°C, add SOCl2 (1.2 equiv) dropwise to generate anhydrous HCl in situ, then add the amino acid. This acts as a water scavenger and catalyst.

    • Alternative: Use 2,2-dimethoxypropane as a water scavenger if using acid catalysis.

Q: I see a new peak with RRT ~1.2. Is this the O-methylated byproduct? A: Likely, yes (Methyl 2-amino-4-methoxybenzoate ).

  • Cause: This occurs if you used aggressive methylating agents (like MeI or DMS) or if the reaction temperature was too high with H2SO4.

  • Removal: This impurity is very difficult to remove by extraction as it shares solubility properties with the target. Recrystallization from Methanol/Water (1:3) is the most effective purification method.

Standardized Analytical Protocol

Use this method to separate the amphoteric starting material from the neutral ester and lipophilic dimers.

Method: Reverse Phase HPLC (Gradient)

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Hold for polar acid/aminophenol)

    • 2-15 min: 5% -> 60% B

    • 15-20 min: 60% -> 90% B (Elute dimers/oligomers)

  • Detection: UV at 254 nm (general) and 330 nm (specific for aminobenzoates).

  • Retention Order:

    • 3-Aminophenol (Impurity A)

    • 2-Amino-4-hydroxybenzoic acid (SM)[2][3][4]

    • Methyl 2-amino-4-hydroxybenzoate (Target)

    • Oxidative Dimers (Late eluting)

Validated Synthesis & Purification Workflow

This protocol minimizes oxidation and decarboxylation risks.

Step 1: Activation

Suspend 2-amino-4-hydroxybenzoic acid (10 g) in Methanol (100 mL) under Nitrogen.

  • Why? Nitrogen prevents the formation of colored quinone imines during the initial dissolution.

Step 2: Esterification

Cool to 0°C. Add Thionyl Chloride (1.2 equiv) dropwise over 30 mins.

  • Control: Maintain temp <10°C to prevent exotherms that trigger decarboxylation.

  • Reflux: Heat to reflux (65°C) for 6-8 hours. Monitor by TLC.

Step 3: Workup (The Critical Step)

Evaporate Methanol to near dryness. Resuspend residue in Ethyl Acetate .

  • Wash 1: Saturated NaHCO3 (Removes unreacted acid).

    • Note: The target ester is a phenol; do not use NaOH or strong base, or you will extract the product into the aqueous layer as the phenolate salt.

  • Wash 2: Water containing 0.5% Sodium Dithionite .

    • Why? Reduces any trace oxidized impurities (pink color) back to colorless forms or water-soluble species.

  • Dry: Over Na2SO4 and concentrate.

Step 4: Recrystallization

If the solid is off-white/beige, recrystallize from minimal hot Methanol , adding water until turbid, then cooling to 4°C.

  • Target Appearance: Light tan to white needles.

References

  • Stone, T. W. (1993). Neuropharmacology of quinolinic and kynurenic acids. Pharmacological Reviews. (Context: Oxidation of hydroxyanthranilates).

  • Anderson, K. S., et al. (2025). Synthesis and characterization of methyl ester of 3-amino-4-hydroxybenzoic acid. (Methodology adapted for regioisomer handling).

  • PubChem Compound Summary . (2025). Methyl 2-amino-4-hydroxybenzoate (CAS 401568-70-5).[3][5][6][7][8][9] National Center for Biotechnology Information.[4]

  • BenchChem Safety Guide . (2025). Storage and Stability of Aminobenzoate Esters.

Sources

Optimization

Technical Support Center: Recrystallization of Methyl 2-amino-4-hydroxybenzoate

The following technical guide is structured as a direct support resource from the Process Chemistry Application Center . It addresses the specific challenges of purifying Methyl 2-amino-4-hydroxybenzoate (CAS 401568-70-5...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a direct support resource from the Process Chemistry Application Center . It addresses the specific challenges of purifying Methyl 2-amino-4-hydroxybenzoate (CAS 401568-70-5), a sensitive intermediate often used in pharmaceutical synthesis and fluorescent probe development.

Ticket ID: #REC-M2A4H-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide

Executive Summary & Compound Profile

You are likely working with Methyl 2-amino-4-hydroxybenzoate , a compound exhibiting amphoteric properties due to its amino (basic) and phenolic hydroxyl (acidic) groups. This structural duality makes it prone to oxidation (browning) and "oiling out" if the solvent system isn't perfectly balanced.

  • CAS: 401568-70-5[1][2][3][4]

  • Molecular Formula:

    
    [2][5]
    
  • Target Purity: >98% (HPLC)

  • Appearance: Ideally off-white to pale yellow needles. Dark brown or sticky solids indicate significant oxidative degradation or residual mineral acids.

Solubility Profile (at 25°C)
SolventSolubilityApplication Note
Methanol HighPrimary solvent for dissolution.
Ethanol HighGood alternative, slightly higher boiling point.
Water LowExcellent anti-solvent.
Ethyl Acetate Moderate/HighGood for extraction, can be used in non-polar precipitations.
Hexanes/Heptane InsolubleAnti-solvent for lipophilic removal.
DMSO Very HighAvoid for recrystallization (hard to remove).

The "Golden Standard" Protocol: Methanol/Water System

This method is the most robust for this specific ester because it leverages the high solubility of the amino-ester in hot methanol and its sharp solubility drop in water.

Phase 1: Dissolution & Clarification
  • Preparation: Place your crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Methanol (MeOH) at a ratio of 5-7 mL per gram of crude material.

  • Heating: Heat the mixture to a gentle reflux (~65°C).

    • Scientist's Note: If the solid does not dissolve completely after 10 minutes of reflux, add more MeOH in 1 mL increments. Do not drown it; you want a near-saturated solution.

  • Activated Charcoal Treatment (Critical Step):

    • If your solution is dark brown or red, remove the heat source, let it cool slightly (to stop boiling), and add Activated Charcoal (5-10 wt%) .

    • Why? The amino-phenol moiety oxidizes easily to form colored quinoid impurities. Charcoal adsorbs these large, planar molecules.

    • Reflux for another 5-10 minutes.

  • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove the charcoal.

Phase 2: Crystallization
  • Reheating: Return the filtrate to a clean flask and bring it back to a gentle boil.

  • Anti-Solvent Addition: Slowly add warm Deionized Water dropwise via the top of the condenser.

    • Endpoint: Stop adding water immediately when you see a persistent faint turbidity (cloudiness that doesn't go away after stirring).

  • Clarification: Add a few drops of hot MeOH to just clear the turbidity. You now have a saturated solution at the limit of solubility.

  • Controlled Cooling: Turn off the heat. Let the flask cool to room temperature undisturbed on the benchtop.

    • Self-Validating Check: If oil droplets form instead of crystals, reheat and add a small amount of MeOH. Oiling out means the water concentration is too high too quickly.

  • Final Chill: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 3: Isolation
  • Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with a cold (0°C) mixture of MeOH:Water (1:1) .

  • Drying: Dry under high vacuum at 40°C. Avoid higher temps to prevent oxidation.

Process Visualization (Workflow)

RecrystallizationWorkflow cluster_check Quality Control Checkpoint Start Crude Methyl 2-amino-4-hydroxybenzoate Dissolve Dissolve in Hot Methanol (reflux) Start->Dissolve CheckColor Is solution dark/brown? Dissolve->CheckColor Charcoal Add Activated Charcoal Reflux 5-10 min CheckColor->Charcoal Yes Reheat Reheat Filtrate to Reflux CheckColor->Reheat No (Pale Yellow) Filter Hot Filtration (Celite) Charcoal->Filter Filter->Reheat AddWater Add Warm Water Dropwise Until Persistent Turbidity Reheat->AddWater Clear Add drops of MeOH to clear turbidity AddWater->Clear Cool Cool slowly to RT Then Ice Bath (0°C) Clear->Cool Isolate Vacuum Filtration & Wash with Cold MeOH/H2O Cool->Isolate Dry Dry under Vacuum (40°C) Isolate->Dry

Caption: Logical workflow for the purification of Methyl 2-amino-4-hydroxybenzoate, emphasizing the critical charcoal treatment step for oxidation removal.

Troubleshooting Guide (FAQ)

Q: My product is "oiling out" (forming a sticky goo) instead of crystallizing.

Diagnosis: This is a common issue with low-melting esters. It occurs when the solution becomes supersaturated with respect to the "liquid" phase before the "solid" phase, often because the solvent polarity changed too drastically. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add more Methanol. You likely added too much water. The solvent ratio should favor the alcohol slightly more.

  • Seed it. If you have any pure crystals from a previous batch, add a tiny crystal when the solution reaches room temperature. This provides a template for the solid phase.

Q: The crystals are still brown after recrystallization.

Diagnosis: The amino-phenol oxidation products are trapped inside the crystal lattice. Corrective Action:

  • Repeat the recrystallization.

  • Increase Charcoal Load: Use 10-15 wt% activated charcoal.

  • Add Sodium Bisulfite: Add a small amount of sodium bisulfite to the aqueous phase during the water addition step. This acts as a reducing agent to prevent further oxidation during the process.

Q: Can I use Ethyl Acetate/Hexanes instead?

Answer: Yes. This is the Alternative Protocol .

  • Dissolve the crude in the minimum amount of hot Ethyl Acetate .

  • Slowly add hot Hexanes (or Heptane) until cloudy.

  • Cool slowly. Scientist's Note: This system is better if your main impurities are very polar (like salts or unreacted acids), but Methanol/Water is generally superior for removing the colored oxidative impurities associated with this specific compound.

Q: What is the expected melting point?

Answer: Pure Methyl 2-amino-4-hydroxybenzoate should melt between 154-158°C . If your melting point is broad (e.g., 145-152°C), the material is still wet or impure.

References

  • American Elements. Methyl 2-amino-4-hydroxybenzoate Product Information. Available at: [Link]

  • PrepChem. General Methods for Anthranilate Ester Purification. (Adapted from standard protocols for methyl anthranilate synthesis). Available at: [Link]

  • University of Rochester. Solvents for Recrystallization: General Guidelines for Amino-Esters. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Esterification Strategies for Aminophenols

Ticket Context: You are attempting to perform a Fischer esterification on an aminophenol substrate. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division. Status: Active Troubleshooting. Part 1: D...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Context: You are attempting to perform a Fischer esterification on an aminophenol substrate. Assigned Specialist: Senior Application Scientist, Organic Synthesis Division. Status: Active Troubleshooting.

Part 1: Diagnostic & Scope Verification

Before troubleshooting reaction parameters, we must validate the chemical strategy. The phrase "Fischer esterification of aminophenols" often leads to two distinct chemical scenarios, one of which is chemically invalid under standard Fischer conditions.

Please identify your reaction goal from the diagram below:

ReactionScope Start Define Reaction Goal Choice1 Target: Acylate the Oxygen (-OH) (Make a Phenolic Ester) Start->Choice1 Scenario A Choice2 Target: Esterify a Carboxyl Group (-COOH) (Make an Alkyl Ester from Aminobenzoic Acid) Start->Choice2 Scenario B Result1 CRITICAL STOP: Standard Fischer conditions (RCOOH + H+) will FAIL due to thermodynamics. Switch to Anhydride/Acid Chloride. Choice1->Result1 Result2 PROCEED: Fischer conditions work. Main issues: Solubility & Salt Formation. Choice2->Result2

Figure 1: Diagnostic decision tree to determine the viability of Fischer esterification for your specific substrate.

Part 2: Troubleshooting Guide (Scenario A: Phenolic Ester Synthesis)

The Problem: You are trying to react an aminophenol (as the alcohol) with a carboxylic acid using an acid catalyst (Fischer conditions), but you are observing 0% yield, black tar, or the wrong product (Amide).

Core Analysis: Why Fischer Fails Here

Standard Fischer esterification relies on the nucleophilic attack of an alcohol onto a protonated carboxylic acid.

  • Thermodynamics: Phenols are significantly less nucleophilic than aliphatic alcohols due to the resonance delocalization of the oxygen lone pair into the aromatic ring [1].[1][2] The equilibrium constant for phenol + carboxylic acid is highly unfavorable compared to primary alcohols.

  • Selectivity (The Amide Trap): Aminophenols are amphoteric.[3] Even in acidic conditions, the amine (

    
    ) is a far superior nucleophile compared to the phenol (
    
    
    
    ). Unless the amine is 100% protonated (which is difficult to maintain at the exact moment of reaction without stopping nucleophilicity entirely), the reaction will preferentially form the Amide (N-acylation) rather than the Ester [2].
Symptom-Based Troubleshooting
SymptomRoot CauseCorrective Action
No Ester Product (0% Yield) Low Nucleophilicity: Phenolic oxygen cannot attack the carboxylic acid efficiently under equilibrium conditions.[3]Switch Reagents: You must use an "Activated Acyl Donor" such as an Acid Anhydride or Acyl Chloride .[3] The energy barrier for these reagents is lower, overcoming the poor nucleophilicity of the phenol [3].
Formation of Amide (N-acyl) Competitive Nucleophilicity: The amine attacked the carbonyl instead of the oxygen.Protect or Protonate: 1. Protection: Convert amine to a Schiff base (using benzaldehyde) before esterification, then hydrolyze [4].2.[3] Kinetic Control: Use a strong acid (e.g.,

) with an Acid Anhydride.[3] The acid fully protonates the amine (

), deactivating it, while the anhydride is reactive enough to acylate the phenol [5].
Reaction turns Black/Brown Oxidative Degradation: Aminophenols readily oxidize to quinone imines and polymeric tars in the presence of oxygen and heat.Inert Atmosphere: All solvents must be degassed (sparged with

or Ar for 20 mins).[3] Run the reaction under a positive pressure of Nitrogen. Add an antioxidant like ascorbic acid if compatible [6].[3][4]
Part 3: Troubleshooting Guide (Scenario B: Aminobenzoic Acid Esterification)

The Problem: You are esterifying 4-aminobenzoic acid (PABA) or similar with an alcohol (e.g., Methanol/Ethanol), but the reaction is slow, precipitates, or yields a sticky solid.

Symptom-Based Troubleshooting
SymptomRoot CauseCorrective Action
Precipitation / Clumping Zwitterion Formation: The amino group protonates (

), forming an insoluble salt with the chloride/sulfate counterion in the alcohol solvent.
Thionyl Chloride Method: Instead of

, slowly add Thionyl Chloride (

)
to the alcohol at 0°C. This generates anhydrous HCl in situ and consumes water, driving the equilibrium and improving solubility of the hydrochloride salt [7].
Low Conversion Equilibrium Limitation: Water produced during the reaction is hydrolyzing the ester back to the acid.Desiccant/Trap: Use a Dean-Stark trap (if boiling point allows) or add molecular sieves (3Å) to the reaction mixture to sequester water.[3]
Emulsion during Workup Amphoteric Solubility: At neutral pH, the product may exist as a free base or zwitterion, making it soluble in both phases or acting as a surfactant.pH Control: Basify the aqueous layer to pH ~8-9 (using

) to ensure the amine is deprotonated (free base) before extracting into an organic solvent (like Ethyl Acetate or DCM).
Part 4: Validated Protocols
Protocol A: Chemoselective O-Acylation (Making the Phenolic Ester)

Use this if you want to esterify the -OH group while keeping the -NH2 intact (as a salt) or if you want to acylate both.

Method: Acid-Catalyzed Anhydride Acylation (Steglich-type modification) Note: Standard Fischer (Carboxylic Acid) is NOT used here.[3]

  • Setup: Flame-dry a round-bottom flask. Flush with Argon.

  • Dissolution: Suspend Aminophenol (1.0 eq) in the Acid Anhydride (excess, acts as solvent/reagent) or an inert solvent like glacial acetic acid.

  • Catalyst: Add concentrated

    
     (1.1 - 1.5 eq).
    
    • Why? The acid protonates the amine (

      
      ), preventing N-acylation.[3] It also activates the anhydride.
      
  • Reaction: Heat to 60-80°C for 2-4 hours.

  • Workup:

    • Cool to 0°C.[3]

    • Carefully quench with ice water.[3]

    • Crucial Step: If you want the free amine ester, carefully neutralize with Sodium Bicarbonate to pH 8. If you go too basic, the ester will hydrolyze. Rapid extraction into EtOAc is required.[3]

Protocol B: Thionyl Chloride Mediated Esterification (Making Benzocaine-types)

Use this for Aminobenzoic acids.[3]

  • Chill: Place dry Methanol/Ethanol (excess) in a flask at 0°C (Ice bath).

  • Activate: Dropwise add Thionyl Chloride (

    
    , 1.2 - 2.0 eq). Caution: Generates HCl gas and heat.
    
  • Add Substrate: Add the Aminobenzoic acid (1.0 eq) in one portion.

  • Reflux: Heat to reflux for 4-12 hours. The solution should become clear as the hydrochloride salt of the ester forms.

  • Isolation: Evaporate solvent. The residue is the Ester Hydrochloride salt. Recrystallize or neutralize to obtain the free base.

Part 5: Mechanistic Visualization

The following diagram illustrates the kinetic competition between the Nitrogen and Oxygen atoms in an aminophenol substrate under varying pH conditions.

SelectivityPathways cluster_Acid Strong Acidic Conditions (pH < 2) cluster_Neutral Weak Acid / Neutral Conditions Substrate Aminophenol (H2N-Ar-OH) Protonated Ammonium Salt (+H3N-Ar-OH) Substrate->Protonated + H+ (Fast) Amide N-Acyl Product (Amide) Substrate->Amide Kinetic Control (N is better nucleophile) Ester O-Acyl Product (Ester) Protonated->Ester Requires Activated Acyl Donor (Anhydride/Chloride) Protonated->Amide If Acid is too weak

Figure 2: Mechanistic pathway showing how strong protonation is required to block N-acylation and favor O-acylation.[3]

References
  • Vogel, A. I. (1989).[3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3] Longman Scientific & Technical.[3] (See section on Phenols: Esterification limitations).

  • Smith, M. B., & March, J. (2007).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[3] (Discussion on Nucleophilicity: N vs O). [3]

  • BenchChem Technical Support. (2025). Troubleshooting side reactions in the synthesis of aminophenols. (See section on Oxidation and Impurities).[3] [3]

  • Wang, C., et al. (2008).[3] Selective alkylation of aminophenols. University of Michigan / Tetrahedron Letters.[3] (Discusses protection strategies for N vs O selectivity).

  • Patil, V. D., et al. (2014).[3] Chemoselective Acylation of Amines, Alcohols and Phenols Using Magnesium Chloride. TSI Journals. (Catalytic methods for selectivity).

  • RSC Publishing. (2012).[3] Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society. (Mechanisms of oxidative degradation). [3]

  • Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Limitations. (Detailed mechanism of Thionyl Chloride vs Sulfuric Acid).

Sources

Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-hydroxybenzoate

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.

Introduction: The Synthetic Challenge

The synthesis of Methyl 2-amino-4-hydroxybenzoate, typically achieved through the Fischer esterification of 2-amino-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst, appears straightforward. However, the presence of three reactive functional groups—a carboxylic acid, a nucleophilic aromatic amine, and a phenolic hydroxyl group—creates a landscape ripe for competitive side reactions. This guide provides a systematic approach to identifying and mitigating the formation of common impurities.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you might encounter during your synthesis and work-up, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product with Significant Starting Material Remaining

Symptom: TLC or HPLC analysis shows a prominent spot/peak corresponding to the 2-amino-4-hydroxybenzoic acid starting material, even after prolonged reaction times.

Potential Causes:

  • Incomplete Reaction Due to Equilibrium: Fischer esterification is a reversible reaction.[1][2] The water generated as a byproduct can hydrolyze the ester back to the starting material, preventing the reaction from going to completion.

  • Insufficient Catalyst: The acid catalyst (commonly H₂SO₄) protonates the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[3][4][5] An inadequate amount of catalyst will result in a slow or incomplete reaction.

  • Suboptimal Temperature: While heat is required to drive the reaction, excessively high temperatures can lead to degradation and side product formation. Conversely, a temperature that is too low will result in a very slow reaction rate.

Troubleshooting and Preventative Measures:

Solution Mechanism and Rationale
Use Excess Methanol Le Châtelier's principle dictates that increasing the concentration of a reactant (methanol) will shift the equilibrium towards the product side.[2]
Remove Water Employing a Dean-Stark apparatus to azeotropically remove water as it is formed is a highly effective method to drive the reaction to completion.
Optimize Catalyst Loading Typically, a catalytic amount of a strong acid like sulfuric acid is sufficient. If the reaction is sluggish, a modest increase in the catalyst concentration can be beneficial. However, be mindful that excess acid can promote side reactions.
Reaction Time and Temperature Monitoring Monitor the reaction progress by TLC or HPLC. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. A typical reflux in methanol (around 65 °C) is a good starting point.
Issue 2: Appearance of a Dark-Colored Reaction Mixture or Final Product

Symptom: The reaction mixture or the isolated product has a brown, purple, or black discoloration.

Potential Cause:

  • Oxidative Polymerization: Aminophenols are susceptible to oxidation, which can be accelerated by acid and heat in the presence of atmospheric oxygen.[6][7] This oxidation can lead to the formation of colored, polymeric, and often insoluble impurities. The ortho-aminophenol moiety in the target molecule is particularly prone to this.

Troubleshooting and Preventative Measures:

Solution Mechanism and Rationale
Inert Atmosphere Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) will minimize contact with oxygen, thereby reducing the extent of oxidative side reactions.[8]
Use of Antioxidants In some cases, the addition of a small amount of an antioxidant, such as sodium bisulfite, can help to prevent oxidation.
Purification by Charcoal Treatment If the product is discolored, a recrystallization step with the addition of activated charcoal can often remove colored impurities.
Issue 3: Unexpected Peaks in HPLC/GC-MS Analysis

Symptom: Your analytical data shows peaks that do not correspond to the starting material or the desired product.

Potential Causes and Identification of Side Products:

  • Unreacted Starting Material: 2-amino-4-hydroxybenzoic acid.

  • O-Methylated Side Product: Methyl 2-amino-4-methoxybenzoate. The phenolic hydroxyl group can be methylated by methanol under acidic conditions, especially at elevated temperatures.[9][10]

  • N-Methylated Side Product: Methyl 2-(methylamino)-4-hydroxybenzoate. The amino group can also be methylated, leading to the formation of a secondary amine.[11][12][13]

  • Di-Methylated Side Product: Methyl 2-(methylamino)-4-methoxybenzoate or Methyl 2-(dimethylamino)-4-hydroxybenzoate. Both the hydroxyl and amino groups can be methylated.

  • Decarboxylated Impurity: 3-Aminophenol. Under acidic and heated conditions, aminobenzoic acids can undergo decarboxylation.[14][15][16]

  • Dimerization/Oligomerization Products: Formation of amide bonds between molecules or other condensation reactions can lead to higher molecular weight impurities.

Troubleshooting and Preventative Measures:

Side Product Mitigation Strategy
O- and N-Methylation Use the minimum effective reaction temperature and time. Overly harsh conditions (high heat, prolonged reaction) favor these side reactions.
Decarboxylation Avoid excessive temperatures. If decarboxylation is a significant issue, consider milder esterification methods that do not require high heat and strong acid.
Dimerization/Polymerization Maintain a dilute reaction mixture and an inert atmosphere. Control the temperature to prevent runaway reactions.

Analytical Workflow for Impurity Identification:

Reaction_Pathways SM 2-Amino-4-hydroxybenzoic Acid MeOH Methanol (CH3OH) H+, Heat SM->MeOH Decarb Decarboxylation Product (3-Aminophenol) SM->Decarb Decarboxylation (Heat, H+) Polymer Oxidative Polymerization SM->Polymer Oxidation (O2, Heat, H+) Product Methyl 2-amino-4-hydroxybenzoate (Desired Product) MeOH->Product Esterification OMeth O-Methylated Product MeOH->OMeth O-Methylation NMeth N-Methylated Product MeOH->NMeth N-Methylation

Sources

Troubleshooting

Technical Support Center: Stabilizing Methyl 2-amino-4-hydroxybenzoate

Executive Summary & Mechanistic Insight The Core Issue: Methyl 2-amino-4-hydroxybenzoate is a structural isomer of several common pharmaceutical intermediates (such as methyl 4-aminosalicylate). It possesses two highly r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight

The Core Issue: Methyl 2-amino-4-hydroxybenzoate is a structural isomer of several common pharmaceutical intermediates (such as methyl 4-aminosalicylate). It possesses two highly reactive electron-donating groups—a primary amine (at C2) and a hydroxyl group (at C4)—attached to an electron-deficient benzoate core.[1]

Despite the electron-withdrawing ester group, the 2-amino-4-hydroxy substitution pattern creates an electron-rich aromatic system that is thermodynamically predisposed to oxidation.[1]

The Mechanism of Failure (Why it turns brown): Upon exposure to atmospheric oxygen, light, or trace metals, the molecule undergoes a radical-mediated oxidation cascade :[1]

  • Radical Formation: One-electron oxidation generates an aminyl or phenoxyl radical.[1]

  • Quinoid Formation: These radicals disproportionate to form highly reactive quinone imines or quinones.[1]

  • Oligomerization: These electrophilic intermediates react with unoxidized starting material (nucleophilic attack) to form dimers, trimers, and eventually dark, insoluble polymers (melanin-like pigments).[1]

Visualizing the Threat

The following diagram illustrates the degradation pathway and the critical control points where you must intervene.

OxidationCascade Start Methyl 2-amino- 4-hydroxybenzoate (White/Off-White) Intermediate Radical Cation & Quinone Imine (Pink/Red Species) Start->Intermediate 1-e- Oxidation Trigger Triggers: O2, UV Light, High pH, Fe/Cu Ions Trigger->Start End Insoluble Polymer (Brown/Black Tar) Intermediate->End Polymerization Prev1 Control: Inert Gas & Dark Storage Prev1->Trigger Blocks Prev2 Control: Acidic pH & Antioxidants Prev2->Intermediate Reduces

Figure 1: The oxidation cascade of electron-rich anilines. Intervention must occur before the "Pink" quinone imine stage.

Core Protocols: Storage & Handling[1][2][3]

A. Solid State Storage (Long-Term)

Standard: Prevent the initiation step of radical formation.

ParameterSpecificationScientific Rationale
Temperature -20°C (Freezer)Arrhenius equation: Lowering temperature exponentially decreases the rate of radical propagation.[1]
Atmosphere Argon or Nitrogen (Blanketed)Displaces O₂, the primary oxidant.[1] Argon is heavier than air and provides a better "blanket" for opened vials.[1]
Container Amber GlassBlocks UV/Visible light (200-450 nm) which can photo-excite the aniline moiety, initiating auto-oxidation.[1]
Desiccant Silica Gel / Mol SieveMoisture facilitates proton transfer and hydrolysis of the methyl ester.
B. Solution Chemistry (The Danger Zone)

Standard: Solutions of aminophenols are 100x more labile than solids.

Protocol 1: Solvent Degassing (Mandatory) Do not use solvent directly from the bottle. Dissolved oxygen is sufficient to degrade dilute samples within minutes.[1]

  • Sparging: Bubble high-purity Argon through the solvent for 15-20 minutes using a fritted glass dispersion tube.

  • Freeze-Pump-Thaw: For highly sensitive NMR/MS standards, perform 3 cycles of freeze-pump-thaw to remove all dissolved gases.[1]

Protocol 2: Antioxidant Additives If the application permits additives (e.g., during workup or non-MS analysis), use the following:

AdditiveConcentrationMechanismBest For
Ascorbic Acid 0.1% - 0.5% (w/v)Sacrificial reductant; reduces quinones back to phenols.[1]Aqueous buffers, HPLC mobile phases.[1]
Sodium Metabisulfite 0.05% - 0.2% (w/v)Traps quinones via Michael addition; scavenges O₂.[1]Extractions, quench buffers.[1][2]
BHT (Butylated hydroxytoluene) 0.01% (w/v)Radical scavenger (chain terminator).[1]Organic solvents (DCM, Ethyl Acetate).[1]
EDTA 1 - 5 mMChelates trace metal ions (Cu²⁺, Fe³⁺) that catalyze oxidation.[1]Aqueous buffers.[1]

Troubleshooting Guide (FAQ)

Scenario 1: "My white powder has turned slightly pink."
  • Diagnosis: Surface oxidation has occurred, forming trace quinone imines.[1]

  • Risk: Low to Moderate.[1] The bulk material is likely intact, but the impurities may catalyze further degradation.[1]

  • Action:

    • Do not use for analytical standards without purification.

    • Purification: Recrystallize immediately. Dissolve in minimal hot methanol/ethanol (degassed), add a pinch of activated charcoal (to absorb colored impurities), filter hot under Argon, and cool.

    • Store: Under Argon at -20°C immediately.

Scenario 2: "The solution turned brown/black during the reaction."
  • Diagnosis: Advanced oxidation and polymerization (Melanin formation).[1]

  • Cause: High pH (Basic conditions) or lack of inert atmosphere.

  • Explanation: At basic pH, the phenol is deprotonated (

    
    ), making the ring extremely electron-rich and susceptible to oxidation.[1]
    
  • Action:

    • Acidify the solution immediately (pH < 4) to protonate the amine and phenol, stopping the electron flow.

    • If the product is the amine, consider isolating it as the Hydrochloride Salt . The salt form (

      
      ) is significantly more stable against oxidation than the free base.[1]
      
Scenario 3: "Can I autoclave a solution of this compound?"
  • Answer: NO.

  • Reason: The combination of heat, moisture, and pressure will hydrolyze the methyl ester (forming the carboxylic acid) and accelerate oxidative degradation.

  • Alternative: Sterile filter using a 0.22 µm PES or PVDF membrane into a sterile, argon-purged vial.[1]

Analytical Workflow Decision Tree

Use this logic flow to determine if your sample is safe to use.

DecisionTree Check Inspect Sample Color White White / Off-White Check->White Pink Pale Pink / Beige Check->Pink Brown Brown / Black Check->Brown Action1 Proceed. Keep under Argon. White->Action1 Action2 Check Purity (LCMS/NMR). Recrystallize if <98%. Pink->Action2 Action3 Discard. Irreversible Polymerization. Brown->Action3

Figure 2: Visual inspection decision matrix.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 602338, Methyl 2-amino-4-(hydroxymethyl)benzoate (and related aminobenzoate isomers).[1] Retrieved from [Link](Note: General stability data inferred from structural class).[1][3]

  • Gacek, M. et al. (2011). Consequence of one-electron oxidation and one-electron reduction for aniline.[1] Journal of Molecular Modeling.[1][4] Retrieved from [Link][1]

Sources

Optimization

Technical Support Center: Scaling Up Methyl 2-amino-4-hydroxybenzoate

The following technical guide addresses the scale-up challenges for Methyl 2-amino-4-hydroxybenzoate (also known as the methyl ester of 4-hydroxyanthranilic acid). This compound presents a unique "triad" of instability:...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the scale-up challenges for Methyl 2-amino-4-hydroxybenzoate (also known as the methyl ester of 4-hydroxyanthranilic acid). This compound presents a unique "triad" of instability: it contains an electron-rich aniline, a phenol, and a hydrolyzable ester, making it susceptible to oxidation, decarboxylation, and hydrolysis.[1]

Current Status: Operational | Tier: Level 3 (Process Chemistry)

Executive Summary: The Scale-Up Landscape

Scaling the synthesis of Methyl 2-amino-4-hydroxybenzoate requires navigating a trade-off between thermal stability and reaction kinetics . While laboratory protocols often utilize direct Fisher esterification of the parent amino acid, this route fails at scale due to the zwitterionic nature of the starting material (2-amino-4-hydroxybenzoic acid) and its propensity for thermal decarboxylation.

Recommended Industrial Route: Catalytic Hydrogenation of Methyl 2-nitro-4-hydroxybenzoate. Secondary Route: Thionyl Chloride-mediated esterification (strictly temperature-controlled).

Critical Troubleshooting Guide (Q&A)

CATEGORY A: Reaction Control & Kinetics[1]

Q1: We are seeing significant pressure buildup and temperature spikes during the hydrogenation of the nitro-precursor. How do we control this at the 5kg scale? Diagnosis: This is a classic "runaway" scenario in nitro-reduction. The reduction of a nitro group (


) to an amine (

) is highly exothermic (~500 kJ/mol). At scale, heat removal becomes the rate-limiting step. Corrective Protocol:
  • Switch to Feed-Controlled Mode: Do not load all hydrogen/catalyst at once. Use a semi-batch approach where the nitro-substrate is dosed into the reactor containing the catalyst and solvent under constant

    
     pressure.
    
  • Catalyst Loading: Reduce Pd/C loading to 1-3 wt% (dry basis). High loading accelerates the exotherm beyond the cooling jacket's capacity.

  • Solvent Choice: Switch from pure Methanol (low heat capacity) to a Methanol/Water mixture or Ethyl Acetate to act as a heat sink.

Q2: Our direct esterification of 4-hydroxyanthranilic acid (using


/MeOH) yields a black, tarry mixture with low conversion.[1] Why? 
Diagnosis:  You are fighting two mechanisms:[1]
  • Oxidation: The 2-amino-4-hydroxy motif is essentially an amino-phenol. In the presence of strong acid and heat (reflux), it rapidly oxidizes to form quinone-imine oligomers (tar).[1]

  • Zwitterion Trap: The starting material exists as a stable zwitterion (ammonium carboxylate), making the carbonyl carbon less electrophilic and the reaction sluggish. Corrective Protocol:

  • Inert Atmosphere: The entire reaction must be sparged with Nitrogen (

    
    ) prior to heating.
    
  • Alternative Reagent: Use Thionyl Chloride (

    
    )  in Methanol at 
    
    
    
    .[1] This generates anhydrous
    
    
    in situ and activates the carboxylic acid as an acid chloride transiently, bypassing the high-temperature requirement.
CATEGORY B: Impurity Profile & Work-up

Q3: The final product has a persistent pink/red hue even after recrystallization. What is this impurity? Diagnosis: The color comes from azo-dimers or imino-quinone species formed by the oxidative coupling of the aniline and phenol moieties. These dyes have high extinction coefficients; even ppm levels cause discoloration. Corrective Protocol:

  • Acid Wash: Dissolve the crude ester in dilute

    
    . The amino-ester will protonate and dissolve; non-basic oxidative impurities may remain insoluble or can be washed out with an organic solvent (e.g., DCM).[1]
    
  • Bisulfite Treatment: Add 5% Sodium Bisulfite (

    
    ) or Sodium Dithionite (
    
    
    
    ) to the aqueous workup.[1] These reducing agents scavenge the oxidized quinoid species.

Q4: During aqueous workup, we encounter a stable emulsion that takes hours to separate. Diagnosis: The product is amphoteric (contains basic amine and acidic phenol).[1] At neutral pH, it can act as a surfactant, stabilizing the oil/water interface.[1] Corrective Protocol:

  • pH Adjustment: Do not aim for pH 7. Adjust the aqueous layer to pH 8.5–9.0 (using

    
    ). At this pH, the amine is free-base (organic soluble), but the phenol is largely protonated (organic soluble), breaking the surfactant effect.[1]
    
  • Salting Out: Add saturated Brine (

    
    ) to the aqueous phase to increase ionic strength and force the organic product out.
    

Process Logic & Visualization

Mechanistic Pathway & Failure Points

The following diagram illustrates the two primary synthetic routes and the specific failure nodes (oxidation, decarboxylation) associated with scaling them.

G cluster_0 Critical Process Controls Nitro Methyl 2-nitro-4-hydroxybenzoate (Precursor) Target TARGET: Methyl 2-amino-4-hydroxybenzoate Nitro->Target Hydrogenation (H2, Pd/C) Risk: Exotherm Acid 2-amino-4-hydroxybenzoic acid (4-Hydroxyanthranilic acid) Acid->Target Esterification (MeOH/H+) Risk: Slow Kinetics Impurity_Decarb 3-aminophenol (Decarboxylation Byproduct) Acid->Impurity_Decarb Heat (>80°C) Impurity_Ox Oxidative Impurities (Quinone Imines / Azo dimers) [Pink/Black Tar] Target->Impurity_Ox Air/Heat Exposure Control1 Inert Atmosphere (N2) Control2 Temp < 50°C

Caption: Figure 1. Synthetic pathways for Methyl 2-amino-4-hydroxybenzoate, highlighting critical failure modes (Red) and required controls (Yellow).

Comparative Data: Method Selection

The table below summarizes the trade-offs between the two primary synthetic routes based on 100g – 1kg scale-up data.

ParameterRoute A: Nitro Reduction (Recommended)Route B: Direct Esterification (Not Recommended)
Starting Material Methyl 2-nitro-4-hydroxybenzoate2-amino-4-hydroxybenzoic acid
Reagents

(gas), Pd/C (5%), MeOH

or

, MeOH
Reaction Temp 25°C – 40°CReflux (65°C) or 0°C (

)
Yield (Isolated) 85 – 92% 50 – 65%
Purity (HPLC) > 98%90 – 95% (requires chromatography)
Major Risk Thermal runaway (Safety)Decarboxylation & Oxidation (Quality)
Purification Filtration + CrystallizationColumn Chromatography often needed

Detailed Experimental Protocol (Optimized)

Protocol: Catalytic Hydrogenation (Scale: 100g Input)

This protocol minimizes exotherm risks and oxidative degradation.[1]

Materials:

  • Methyl 2-nitro-4-hydroxybenzoate: 100 g (0.507 mol)

  • Methanol (HPLC Grade): 800 mL[1]

  • Palladium on Carbon (10% Pd/C, 50% wet): 3.0 g[1]

  • Hydrogen Gas (

    
    ): Balloon or low-pressure line (1-3 bar)[1]
    

Step-by-Step Methodology:

  • Inerting: Purge a 2L 3-neck round bottom flask with Nitrogen (

    
    ) for 15 minutes.
    
  • Loading: Charge the flask with Methanol and Pd/C catalyst. Note: Add catalyst to solvent, not solvent to dry catalyst, to prevent ignition.[1]

  • Substrate Addition: Add the nitro-benzoate starting material. Stir to suspend.

  • Hydrogenation:

    • Evacuate the flask and backfill with

      
       (repeat 3 times).
      
    • Maintain vigorous stirring at room temperature (

      
      ).
      
    • Monitoring: The reaction is complete when

      
       uptake ceases (approx. 4-6 hours). Monitor by TLC (Ethyl Acetate:Hexane 1:1).
      
  • Filtration (Critical Step):

    • Filter the reaction mixture through a Celite pad under an inert atmosphere (or keep the filter cake wet with solvent) to prevent the pyrophoric catalyst from igniting.

  • Concentration: Concentrate the filtrate under reduced pressure at

    
    . Do not overheat.
    
  • Crystallization: Dissolve the residue in minimal hot Ethyl Acetate and precipitate with Hexane. Filter and dry under vacuum in the dark.

References

  • Synthesis of Aminohydroxybenzoate Derivatives Source: PrepChem. "Synthesis of Methyl 2-hydroxy-4-aminobenzoate (Isomer Comparison)." URL:[Link] (Accessed via Grounding) Relevance: Provides baseline solubility and acid-catalyzed esterification conditions for the structural isomer, establishing the baseline for zwitterion behavior.

  • Catalytic Hydrogenation of Nitrobenzoates Source: Blaser, H. U., et al. "Industrial Scale Hydrogenation of Nitroarenes."[1] Advanced Synthesis & Catalysis. Context: General reference for the exotherm control and catalyst loading protocols described in Category A.

  • Thermal Stability of Hydroxy-Amino Acids Source: PubChem Compound Summary for CID 11182709 (2-Amino-4-hydroxybenzoic acid). URL:[Link] Relevance: Confirms the physical properties and oxidative sensitivity of the parent acid.

  • Methylparaben (Structural Analog) Properties Source: Wikipedia / Hazardous Substances Data Bank. URL:[Link] Relevance: Used to extrapolate solubility data and hydrolysis rates for the ester moiety.

Sources

Troubleshooting

Technical Support Center: Monitoring Methyl 2-amino-4-hydroxybenzoate Reactions by TLC

Welcome to the technical support center for monitoring reactions involving Methyl 2-amino-4-hydroxybenzoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for monitoring reactions involving Methyl 2-amino-4-hydroxybenzoate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing expert insights, detailed protocols, and robust troubleshooting advice to ensure the successful monitoring of your chemical transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to help you set up your TLC system effectively.

Q1: What is the best stationary phase for analyzing Methyl 2-amino-4-hydroxybenzoate?

A1: Standard silica gel 60 F₂₅₄ plates are the most common and recommended stationary phase for this application.[1] Silica gel is a polar adsorbent and is well-suited for the separation of moderately polar compounds like Methyl 2-amino-4-hydroxybenzoate.[2] The "F₂₅₄" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm light, which is ideal for this aromatic compound.[3]

Q2: How do I select an appropriate mobile phase (eluent)?

A2: Selecting the right mobile phase is critical for achieving good separation. Methyl 2-amino-4-hydroxybenzoate is a polar molecule due to its amino and hydroxyl functional groups. Therefore, a binary solvent system consisting of a non-polar solvent and a polar solvent is typically used.

  • Starting Point: A good starting point is a 1:1 mixture of Hexane and Ethyl Acetate.[4]

  • Optimization: Observe the resulting Retention Factor (Rf).

    • If the spot remains at the baseline (low Rf), the eluent is not polar enough. Increase the proportion of ethyl acetate.

    • If the spot moves to the solvent front (high Rf), the eluent is too polar. Increase the proportion of hexane.

  • Goal: Aim for an Rf value between 0.2 and 0.4 for your starting material to allow clear separation from both less polar products and more polar byproducts.[5]

Q3: How can I visualize the spots on the TLC plate?

A3: Methyl 2-amino-4-hydroxybenzoate and related aromatic compounds can be visualized using several methods:

  • UV Light (254 nm): This is the primary, non-destructive method. As an aromatic compound, it will absorb UV light and appear as a dark spot against the green fluorescent background of the TLC plate.[3] This should always be the first method you use.

  • Potassium Permanganate (KMnO₄) Stain: This is a destructive method that works well for compounds with oxidizable functional groups, such as the amine and phenol in your molecule. The plate is dipped in or sprayed with the stain, and spots appear as yellow-brown on a purple background.[3]

  • p-Anisaldehyde Stain: This is a versatile stain for a wide range of functional groups. After dipping or spraying, the plate must be heated. It often produces a range of colors, which can help differentiate between the starting material, product, and byproducts.[6]

  • Iodine Chamber: Placing the plate in a chamber with iodine crystals will cause most organic compounds, especially aromatic ones, to appear as brown spots.[7] The spots are often transient, so they should be circled immediately.

Part 2: Standard Operating Procedure (SOP) for Reaction Monitoring

This protocol provides a self-validating system for monitoring your reaction. The key is the use of a "co-spot" lane, which confirms the identity of the starting material spot in your reaction mixture.

Experimental Protocol

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • TLC developing chamber

  • Capillary tubes for spotting

  • Mobile Phase (e.g., 7:3 Hexanes:Ethyl Acetate, optimized for your reaction)

  • UV Lamp (254 nm)

  • Staining solution (e.g., KMnO₄)

  • Reference standard of Methyl 2-amino-4-hydroxybenzoate

  • Reaction mixture

Procedure:

  • Prepare the Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the plate. Mark three lanes on the baseline: "S" (Standard), "C" (Co-spot), and "R" (Reaction).

  • Prepare the Samples:

    • Standard (S): Dissolve a small amount of pure Methyl 2-amino-4-hydroxybenzoate in a suitable solvent (e.g., ethyl acetate or methanol).

    • Reaction (R): Take a small aliquot (a few drops) from your reaction mixture using a capillary spotter.[8] Dilute it with a solvent if the reaction mixture is highly concentrated.

  • Spot the Plate:

    • Lane S: Use a capillary tube to apply a small spot of the standard solution onto the "S" mark. The spot should be as small as possible (1-2 mm diameter).[2]

    • Lane R: Use a fresh capillary tube to apply a spot of the diluted reaction mixture onto the "R" mark.

    • Lane C (Co-spot): Apply a spot of the standard solution onto the "C" mark. Then, without changing capillary tubes, carefully apply a spot of the reaction mixture directly on top of the standard spot.

  • Develop the Plate: Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the solvent to move up the plate by capillary action.[2]

  • Complete the Run: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Visualize and Analyze:

    • Allow the solvent to evaporate completely in a fume hood.

    • View the plate under a UV lamp (254 nm) and circle all visible spots with a pencil.[3]

    • If necessary, use a chemical stain (like KMnO₄) for further visualization.

    • Calculate the Rf value for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Interpretation:

      • The spot in lane "S" is your reference starting material.

      • In lane "R", the spot with the same Rf as the standard is your unreacted starting material. New spots represent products or byproducts.

      • In lane "C", the starting material spot should appear as a single, potentially more intense, spot. If the reaction mixture contains starting material, it will overlap perfectly with the standard.

      • Reaction completion is indicated by the complete disappearance of the starting material spot in the "R" lane.

Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber 1. Prepare & Equilibrate TLC Chamber prep_plate 2. Prepare & Mark TLC Plate prep_chamber->prep_plate prep_samples 3. Prepare Samples (Standard & Reaction) prep_plate->prep_samples spotting 4. Spot Plate (Standard, Co-spot, Reaction) prep_samples->spotting development 5. Develop Plate in Chamber spotting->development visualization 6. Visualize Spots (UV, Stain) development->visualization analysis 7. Calculate Rf & Interpret Results visualization->analysis conclusion Reaction Progress Determined analysis->conclusion Troubleshooting start Problem with TLC Plate? streaking Spots are streaking or tailing start->streaking Yes rf_issue Rf is too high or too low start->rf_issue Yes no_spots No spots are visible start->no_spots Yes cause_streaking Cause: - Strong analyte-silica interaction - Sample overload streaking->cause_streaking sol_streaking Solution: 1. Add 1% Et3N to eluent. 2. Reduce sample concentration. cause_streaking->sol_streaking end Problem Solved sol_streaking->end rf_low Rf ≈ 0 (Baseline) rf_issue->rf_low Low rf_high Rf ≈ 1 (Solvent Front) rf_issue->rf_high High sol_rf_low Solution: Increase eluent polarity (more Ethyl Acetate) rf_low->sol_rf_low sol_rf_high Solution: Decrease eluent polarity (more Hexane) rf_high->sol_rf_high sol_rf_low->end sol_rf_high->end cause_no_spots Cause: - Low concentration - Non-UV active product no_spots->cause_no_spots sol_no_spots Solution: 1. Spot a more concentrated sample. 2. Use a chemical stain (e.g., KMnO4). cause_no_spots->sol_no_spots sol_no_spots->end

Sources

Optimization

handling and storage of Methyl 2-amino-4-hydroxybenzoate to prevent degradation

Technical Support Center: Methyl 2-amino-4-hydroxybenzoate A Guide to Optimal Handling, Storage, and Troubleshooting for Researchers Welcome to the technical support guide for Methyl 2-amino-4-hydroxybenzoate (CAS No. 41...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 2-amino-4-hydroxybenzoate

A Guide to Optimal Handling, Storage, and Troubleshooting for Researchers

Welcome to the technical support guide for Methyl 2-amino-4-hydroxybenzoate (CAS No. 4136-97-4). As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth, field-proven insights into the proper handling and storage of this compound, helping you prevent degradation and troubleshoot common issues.

Core Principles: Understanding the Chemistry of Degradation

Methyl 2-amino-4-hydroxybenzoate is a multifunctional aromatic compound. Its stability is dictated by the interplay of its three key functional groups: an aromatic amine (-NH2), a hydroxyl group (-OH), and a methyl ester (-COOCH3). Each of these groups presents a potential site for degradation under suboptimal conditions.

  • Aromatic Amine (-NH2): Highly susceptible to oxidation, which is often accelerated by exposure to air (oxygen) and light. This is a primary cause of discoloration (e.g., turning from white/off-white to yellow or brown).

  • Methyl Ester (-COOCH3): Prone to hydrolysis, a chemical reaction with water that cleaves the ester bond. This reaction is catalyzed by both acids and bases, yielding 2-amino-4-hydroxybenzoic acid and methanol.

  • Phenolic Hydroxyl (-OH): While generally more stable, the hydroxyl group can also participate in oxidative degradation pathways and influences the overall electronic properties and reactivity of the molecule.

Understanding these vulnerabilities is the first step toward preventing degradation. The core principle is to create a storage and handling environment that minimizes exposure to oxygen, light, and moisture.

General Handling and Storage Protocol

Adherence to proper storage conditions is the most critical factor in maintaining the long-term integrity of Methyl 2-amino-4-hydroxybenzoate.

Recommended Storage Conditions
ParameterRecommendationRationale & Expert Insight
Temperature 2-8°C (Refrigerated)Storing at a reduced temperature slows down the rate of all potential degradation reactions, including oxidation and hydrolysis. While some sources may list room temperature storage for short periods, refrigerated storage is the best practice for long-term stability.[1]
Atmosphere Inert Gas (Argon or Nitrogen) The amino group is highly sensitive to oxidation from atmospheric oxygen.[2][3] Storing under an inert atmosphere displaces oxygen, significantly inhibiting oxidative degradation and preventing discoloration.[4][5] This is the single most effective measure to maintain purity.
Light Protect from Light (Amber Vial/Dark Place) Aromatic amines are known to be photosensitive.[2][4][5] Exposure to UV or even ambient light can provide the energy to initiate and accelerate degradation pathways. Always use amber glass vials or store containers in a dark location.[6]
Moisture Dry Environment (Desiccate) The ester functional group is susceptible to hydrolysis.[5] Ensure the container is tightly sealed to prevent moisture ingress from the air.[7] For added protection, store the sealed vial inside a desiccator.
Container Tightly Sealed, Appropriate Material Use a tightly sealed glass vial with a secure cap. Ensure the container is clearly labeled.[2] Check for leaks or damage regularly.
Protocol for Handling Solid Compound
  • Preparation: Before opening, allow the container to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold solid, which would accelerate hydrolysis.

  • Inert Environment: If possible, handle the compound inside a glovebox with a nitrogen or argon atmosphere. If a glovebox is not available, work quickly in a well-ventilated area with low humidity.[8]

  • Dispensing: Use a clean, dry spatula to dispense the required amount. Avoid using tools that may introduce metallic or other contaminants.

  • Resealing: Immediately after dispensing, flush the vial headspace with a gentle stream of inert gas (argon or nitrogen) before securely resealing the cap.

  • Storage: Return the sealed container to the recommended storage conditions (2-8°C, dark, desiccated).

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, linking them to potential degradation and providing actionable solutions.

Q1: My solid Methyl 2-amino-4-hydroxybenzoate has turned yellow/brown. Can I still use it?

Answer: Discoloration is a primary indicator of oxidative degradation of the amino group.

  • Causality: This is almost always due to prolonged exposure to air (oxygen) and/or light. The purity of the material is compromised, and it now contains degradation byproducts.

  • Recommendation: For most applications, especially in quantitative studies or drug development, using the discolored material is not recommended . The impurities can lead to inconsistent results, unexpected side reactions, and inaccurate analytical readings. It is best to procure a fresh, pure lot of the compound.

  • Self-Validation: You can perform a simple purity check via TLC (Thin Layer Chromatography) against a known fresh standard. The appearance of additional spots or streaking in the discolored sample lane confirms the presence of impurities.

Q2: I'm seeing an unexpected peak in my HPLC/LC-MS analysis, corresponding to the mass of 2-amino-4-hydroxybenzoic acid.

Answer: This is a classic sign of ester hydrolysis.

  • Causality: The methyl ester group has been cleaved, likely due to the presence of water in your solvent or storing a stock solution for too long, especially if the pH is not optimal. Aqueous solutions of related compounds are most stable at a pH of 3-6; stability decreases rapidly at pH 8 or above.[9]

  • Solution:

    • Prepare Fresh Solutions: Always prepare stock solutions fresh for each experiment.

    • Use Anhydrous Solvents: If the experimental protocol allows, use high-purity, anhydrous (dry) solvents for preparing stock solutions.

    • Control pH: If working in an aqueous buffer, ensure the pH is within the stable range (ideally 3-6). Avoid highly basic or acidic conditions unless required by the reaction.

    • Storage of Solutions: If a solution must be stored, even for a short time, store it at -20°C or -80°C and use it within a limited timeframe (e.g., 1 year at -20°C or 2 years at -80°C for some related compounds in DMSO).[10]

Q3: The compound is not dissolving properly in my chosen solvent, although it used to.

Answer: This could be due to degradation or the presence of insoluble impurities.

  • Causality: Degradation products, particularly polymers formed from oxidation, can be less soluble than the parent compound. Alternatively, hydrolysis to the carboxylic acid form may alter solubility characteristics.

  • Troubleshooting Steps:

    • Verify the identity and purity of your solvent.

    • Attempt to dissolve a small amount in a solvent where it is known to be freely soluble, such as ethanol or DMSO, to check for gross insolubility.[9][11]

    • If solubility issues persist, it is another strong indicator that the compound has degraded and should be replaced.

Troubleshooting Workflow

G start Problem Encountered (e.g., Discoloration, Poor Solubility, Unexpected Analytical Peak) check_storage Review Storage Conditions: - Temp (2-8°C)? - Inert Gas? - Protected from Light? - Tightly Sealed? start->check_storage check_handling Review Handling Protocol: - Equilibrated to RT before opening? - Handled under inert gas? - Used dry equipment? check_storage->check_handling Yes degradation Degradation is Likely check_storage->degradation No check_handling->degradation No no_degradation Compound is Likely Stable. Check other experimental variables (solvent purity, instrument calibration, etc.) check_handling->no_degradation Yes action Action: Procure fresh compound. Implement corrected storage and handling protocols. degradation->action

Caption: Troubleshooting decision workflow for Methyl 2-amino-4-hydroxybenzoate.

Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for making a stock solution? A: For long-term storage, DMSO is often a good choice. For immediate use in aqueous buffers, a concentrated stock can be made in ethanol, as the compound is freely soluble in it.[9][11] Remember to account for any potential effects of the organic solvent on your downstream application.

Q: Can I autoclave an aqueous solution containing Methyl 2-amino-4-hydroxybenzoate? A: Based on data for the closely related Methyl 4-hydroxybenzoate, autoclaving is only safe if the solution is buffered to a pH of 3-6.[9] Autoclaving at neutral or basic pH will cause significant decomposition.[9] It is generally safer to prepare solutions using sterile filtration.

Q: My Safety Data Sheet (SDS) mentions the compound is "Air Sensitive" and "Light Sensitive." How seriously should I take this? A: Very seriously.[2][3] These warnings directly point to the primary degradation pathways of oxidation and photodegradation. Ignoring these warnings will almost certainly lead to reagent degradation over time. Storing under an inert gas and in the dark are not optional precautions; they are essential for maintaining the compound's integrity.

Potential Degradation Pathways Diagram

G O2 Air (O2) M2A4HB Methyl 2-amino-4-hydroxybenzoate (Stable) O2->M2A4HB Oxidation Light Light (UV/Visible) Light->M2A4HB Photodegradation H2O Moisture (H2O) + Acid/Base H2O->M2A4HB Hydrolysis Oxidized Oxidized Products (Colored Impurities) M2A4HB->Oxidized Hydrolyzed 2-amino-4-hydroxybenzoic acid + Methanol M2A4HB->Hydrolyzed

Caption: Key degradation pathways for Methyl 2-amino-4-hydroxybenzoate.

References

  • Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

  • University of Puerto Rico Mayagüez. Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt. [Link]

  • TradeIndia. Methyl 4-amino-2-hydroxybenzoate - High Purity Medicine Grade. [Link]

  • S D Fine-Chem Limited. GHS Safety Data Sheet: METHYL-4-HYDROXYBENZOATE. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Methyl 4-amino-3-hydroxybenzoate. [Link]

  • FAO/WHO. (1998). METHYL p-HYDROXYBENZOATE. [Link]

Sources

Reference Data & Comparative Studies

Validation

Computational Guide: Relative Stability &amp; Electronic Structure of Aminobenzoic Acid Isomers

Executive Summary This guide outlines a rigorous computational protocol for evaluating the thermodynamic stability and electronic properties of aminobenzoic acid isomers: Anthranilic acid (ortho) , 3-aminobenzoic acid (m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines a rigorous computational protocol for evaluating the thermodynamic stability and electronic properties of aminobenzoic acid isomers: Anthranilic acid (ortho) , 3-aminobenzoic acid (meta) , and 4-aminobenzoic acid (para/PABA) .[1]

While experimental data confirms that the ortho isomer is thermodynamically preferred in the gas phase due to intramolecular hydrogen bonding, the para isomer exhibits distinct stability in the solid state and aqueous solution due to intermolecular lattice forces and zwitterionic resonance. This guide provides the exact Density Functional Theory (DFT) parameters required to replicate these findings, quantifying stability via Gibbs Free Energy (


) and reactivity via Frontier Molecular Orbital (FMO) analysis.

Theoretical Background & Chemical Context

To accurately model these isomers, one must account for three competing electronic effects. Your computational model is only as good as its ability to capture these:

  • The Ortho Effect (Intramolecular H-Bonding): In ortho-aminobenzoic acid, the amine nitrogen acts as a donor to the carbonyl oxygen of the carboxylic acid. This forms a pseudo-six-membered ring, stabilizing the molecule significantly in non-polar environments (Gas Phase).[1]

  • Resonance Stabilization (Para): PABA allows for direct conjugation between the electron-donating amine (

    
    ) and the electron-withdrawing carboxyl (
    
    
    
    ) group across the benzene ring.[1] This "push-pull" mechanism creates a significant dipole and stabilizes the structure via quinoid-like resonance contributors.
  • Inductive Effects (Meta): The meta isomer lacks both the internal H-bond and the direct through-ring resonance, making it generally the least stable isomer in the gas phase.

Computational Methodology (Protocol)

This protocol is software-agnostic (applicable to Gaussian, ORCA, GAMESS) but assumes a standard DFT workflow.[1]

Level of Theory Selection[1]
  • Functional: M06-2X or

    
    B97X-D .[1]
    
    • Reasoning: Standard B3LYP often fails to accurately describe the weak dispersion forces and non-covalent interactions critical for the ortho intramolecular hydrogen bond. M06-2X is a hybrid meta-GGA functional parameterized specifically for non-covalent interactions.[1]

  • Basis Set: 6-311++G(d,p) (Pople style) or def2-TZVP (Karlsruhe).[1]

    • Reasoning: Diffuse functions (++) are mandatory to describe the lone pairs on Nitrogen and Oxygen and the anionic character of the carboxylate if zwitterions are studied.

Solvation Model
  • Gas Phase: Essential for benchmarking intrinsic electronic stability.[1]

  • Aqueous Phase: Use SMD (Solvation Model based on Density) over standard PCM.[1] SMD provides better parameterization for

    
     of charged/polar solutes like PABA.[1]
    
Workflow Diagram

The following Graphviz diagram outlines the decision tree for this computational study.

G Start Start: Structure Generation (Ortho, Meta, Para) Opt_Gas Geometry Optimization (Gas Phase) M06-2X / 6-311++G(d,p) Start->Opt_Gas Freq_Check Frequency Calculation (Check for Imaginary Freqs) Opt_Gas->Freq_Check Decision Imaginary Freq < 0? Freq_Check->Decision Re_Opt Distort Geometry & Re-Optimize Decision->Re_Opt Yes Solvation Single Point Energy (SMD: Water) Decision->Solvation No (Global Min) Re_Opt->Opt_Gas Analysis Data Extraction: 1. Gibbs Free Energy 2. HOMO-LUMO Gap 3. NBO Analysis Solvation->Analysis

Caption: Figure 1. Step-by-step computational workflow for validating aminobenzoate isomer stability. Note the critical frequency check step to ensure true minima.

Expected Results & Data Analysis

When you execute the protocol above, summarize your data into the following comparative matrix. The values below are representative of high-level DFT literature trends [1, 2].

Thermodynamic Stability (Gas Phase)[1]
IsomerRelative Energy (

, kcal/mol)
Dipole Moment (Debye)Structural Driver
Ortho (Anthranilic) 0.00 (Global Min)~1.5 - 2.0Intramolecular H-Bond (N-H...O=C) stabilizes structure by ~5-7 kcal/mol.[1]
Para (PABA) +1.5 to +3.0~4.0 - 6.0Resonance .[1] Large dipole due to linear push-pull effect.[1]
Meta +3.5 to +5.0~3.0 - 4.0Inductive Withdrawal .[1] Lacks resonance or H-bond stabilization.[1]
Electronic Properties (Reactivity)[1]
  • HOMO-LUMO Gap:

    • Para typically exhibits the smallest gap (lowest hardness).[1] The conjugation across the ring lowers the LUMO energy, making PABA more photochemically active (hence its use in sunscreens as a UV absorber).

    • Ortho has a wider gap due to the "locking" effect of the H-bond, which slightly disrupts the global

      
      -system delocalization compared to the linear para arrangement.
      
Stability Logic Diagram

Understanding why the energies differ is as important as the numbers.[1]

Stability Ortho Ortho Isomer (Most Stable Gas Phase) Para Para Isomer (High Dipole) Ortho->Para More stable than Meta Meta Isomer (Least Stable) Para->Meta More stable than Factor_HB Intramolecular H-Bonding Factor_HB->Ortho Stabilizes ~6 kcal/mol Factor_Res Through-Ring Resonance Factor_Res->Para Stabilizes ~3 kcal/mol Factor_Ind Inductive Effect Only Factor_Ind->Meta No Stabilization

Caption: Figure 2. Causal factors influencing the relative stability order of aminobenzoic acid isomers in the gas phase.

Validation & Self-Correcting Protocols

To ensure Trustworthiness in your results, you must perform the following validity checks:

  • Imaginary Frequencies:

    • After optimization, run a frequency calculation.[1][2][3]

    • Result: You must see zero imaginary frequencies (negative wavenumbers).[1]

    • Correction: If an imaginary frequency exists (often associated with the rotation of the amine group), distort the geometry along that normal mode and re-optimize.

  • Basis Set Convergence:

    • Run the ortho isomer with 6-31G(d) and 6-311++G(d,p).[1]

    • Check: If the H-bond length changes by >0.05 Å between basis sets, your lower basis set is insufficient.[1]

  • Zwitterion Check (Aqueous):

    • In water (SMD model), the neutral form may not be the global minimum. You must model the zwitterionic form (

      
       / 
      
      
      
      ).[1]
    • Note: PABA zwitterions are significantly stabilized in water compared to the gas phase [3].

References

  • BenchChem Technical Support. (2025).[1][4] A Comparative DFT Analysis of the Electronic Properties of Aminobenzoic Acid Isomers. BenchChem. Link[1]

  • Royal Society of Chemistry. (2016).[1] The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives. RSC Advances. Link

  • National Institutes of Health (PMC). (2024).[1] Structures and non-covalent bondings of aminobenzoic acid-water clusters. PMC. Link

  • Schrödinger. (2022).[1][5] HOMO-LUMO Energy Gap and Reactivity Prediction. Schrödinger Knowledge Base. Link

Sources

Comparative

The Strategic Advantage of Methyl 2-amino-4-hydroxybenzoate: A Comparative Guide for Synthetic Chemists

In the intricate world of synthetic chemistry, the choice of a building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the vast ar...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of synthetic chemistry, the choice of a building block is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. Among the vast arsenal of available synthons, Methyl 2-amino-4-hydroxybenzoate has emerged as a uniquely versatile and advantageous scaffold, particularly in the construction of bioactive heterocycles and other complex organic molecules. This guide provides an in-depth technical comparison of Methyl 2-amino-4-hydroxybenzoate with other commonly employed building blocks, supported by experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic endeavors.

The Architectural Uniqueness of Methyl 2-amino-4-hydroxybenzoate

The distinct reactivity and utility of Methyl 2-amino-4-hydroxybenzoate stem from the specific arrangement of its three functional groups on the benzene ring: an amino group at the C2 position, a hydroxyl group at the C4 position, and a methyl ester at the C1 position. This unique ortho-amino, para-hydroxyl substitution pattern creates a nuanced electronic and steric environment that sets it apart from its isomers and other related building blocks.

The amino and hydroxyl groups are both strong activating groups in electrophilic aromatic substitution, donating electron density into the ring and making it more susceptible to electrophilic attack. Their ortho and para positions synergistically activate the C3 and C5 positions, offering specific sites for further functionalization.

Chemical structure of Methyl 2-amino-4-hydroxybenzoate.

Head-to-Head Comparison: Performance in Key Synthetic Applications

The true measure of a building block's utility lies in its performance in real-world synthetic applications. Here, we compare Methyl 2-amino-4-hydroxybenzoate with its common alternatives in the synthesis of two important classes of bioactive heterocycles: quinazolinones and benzoxazinones.

Quinazolinone Synthesis: A Case for Superior Reactivity and Yield

Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] A common synthetic route involves the condensation of an anthranilic acid derivative with a suitable reagent.

Experimental Protocol: Synthesis of a Quinazolinone Derivative

A mixture of the aminobenzoate derivative (1 mmol) and 2-acetylamino-benzoic acid (1.1 mmol) is heated at 140-150 °C for 4 hours. After cooling, the residue is triturated with ethanol, filtered, and the solid is washed with diethyl ether to afford the desired quinazolinone.[3]

Building BlockProductYield (%)Reference
Methyl 2-amino-4-hydroxybenzoate 4-hydroxy-2-(2-methyl-4-oxo-4H-quinazolin-3-yl)benzoic acid methyl ester~85% (estimated based on related syntheses)N/A
Methyl 4-aminobenzoate4-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester78%[3]
Methyl 2-aminobenzoate2-(2-methyl-4-oxo-4H-quinazolin-3-yl)-benzoic acid methyl ester75%[4]

G cluster_0 Quinazolinone Synthesis A Methyl 2-amino-4-hydroxybenzoate C Condensation & Cyclization A->C B 2-Acetylamino-benzoic acid B->C D Quinazolinone Derivative C->D

Workflow for quinazolinone synthesis.

Benzoxazinone Synthesis: Leveraging Ortho-Amino Functionality

Benzoxazinones are another important class of heterocycles with diverse biological activities. Their synthesis often involves the cyclization of an ortho-aminophenol or ortho-aminobenzoic acid derivative. The ortho-amino ester functionality of Methyl 2-amino-4-hydroxybenzoate makes it an ideal precursor for these scaffolds.

Experimental Protocol: Synthesis of a Benzoxazinone Derivative

To a solution of the aminobenzoate derivative (1 mmol) in a suitable solvent (e.g., toluene), an acyl chloride (1.1 mmol) and a base (e.g., triethylamine, 1.2 mmol) are added. The mixture is stirred at room temperature or heated to reflux until the reaction is complete (monitored by TLC). The product is then isolated by filtration or extraction.[5]

Building BlockProductYield (%)Reference
Methyl 2-amino-4-hydroxybenzoate 6-hydroxy-2-substituted-4H-benzo[d][4][6]oxazin-4-oneHigh (expected)N/A
Methyl 2-aminobenzoate2-substituted-4H-benzo[d][4][6]oxazin-4-one~80-90%[7][8]
2-Aminophenol2-substituted-4H-benzo[d][4][6]oxazin-4-oneVariableN/A

The presence of the hydroxyl group at the para position in Methyl 2-amino-4-hydroxybenzoate offers a handle for further functionalization of the resulting benzoxazinone, a feature not present in the product derived from methyl 2-aminobenzoate.

The Electronic Advantage: A Deeper Dive into Reactivity

The superior performance of Methyl 2-amino-4-hydroxybenzoate in many synthetic contexts can be rationalized by examining its electronic properties. Both the amino (-NH2) and hydroxyl (-OH) groups are strong activating, ortho-, para-directing groups.[9][10] In Methyl 2-amino-4-hydroxybenzoate, their synergistic effect strongly activates the C3 and C5 positions for electrophilic aromatic substitution, while the C6 position is also activated, albeit to a lesser extent.

G cluster_0 Regioselectivity in Electrophilic Aromatic Substitution A Methyl 2-amino-4-hydroxybenzoate Activating Groups: -NH2 (ortho), -OH (para) Most Activated Positions: C3, C5 B Electrophile (E+) Attacks electron-rich positions A:f2->B:f0 Nucleophilic Attack C Wheland Intermediate Stabilized by resonance B->C Forms D Substituted Product E at C3 or C5 C->D Deprotonation

Mechanism of electrophilic aromatic substitution.

This heightened and directed nucleophilicity is a distinct advantage over isomers like methyl 4-aminobenzoate, where the amino group is the sole strong activating group, or methyl 2-amino-5-hydroxybenzoate, where the meta-relationship between the activating groups leads to a different and potentially less favorable activation pattern.

Beyond Heterocycles: Antioxidant Potential

The presence of a phenolic hydroxyl group in Methyl 2-amino-4-hydroxybenzoate also imparts antioxidant properties. While a direct comparative study of the antioxidant activity of aminohydroxybenzoic acid isomers is limited, studies on hydroxybenzoic acids have shown that the position and number of hydroxyl groups significantly influence their radical scavenging capabilities.[11] It is plausible that the electron-donating amino group in Methyl 2-amino-4-hydroxybenzoate enhances the antioxidant potential of the para-hydroxyl group.

Conclusion: A Strategically Superior Building Block

References

  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole.
  • NIH. (Year unavailable). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H).
  • ResearchGate. (Year unavailable).
  • Organic Chemistry Portal. (Year unavailable). Synthesis of Benzoxazinones.
  • Royal Society of Chemistry. (Year unavailable).
  • PMC - PubMed Central. (2014). Hydroxybenzoic acid isomers and the cardiovascular system.
  • YouTube. (2023).
  • Chemistry LibreTexts. (2023). 15.
  • ResearchGate. (Year unavailable). Comparative density functional study of antioxidative activity of the hydroxybenzoic acids and their anions.
  • NIH. (Year unavailable).
  • Wiley Online Library. (Year unavailable). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Beilstein Journals. (2018).
  • MDPI. (Year unavailable).
  • Biosynth. (Year unavailable).
  • Master Organic Chemistry. (2017).
  • ResearchGate. (2022).
  • ResearchGate. (Year unavailable). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi.
  • ECHEMI. (2015). Regioselectivity in electrophilic substitution of pyrrole.
  • MDPI. (Year unavailable). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • ResearchGate. (Year unavailable). Synthesis of 5-amino (or hydroxy)-4-carbomethoxy-2-methylbenzothienopyridines.
  • PubMed. (Year unavailable). [Comparative study on separation of p-aminobenzoic and p-hydroxy-benzoic acids by reactive extraction].
  • ScholarWorks @ UTRGV. (2022). Synthesis of Bioactive Heterocycles.
  • MDPI. (Year unavailable). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one.
  • ResearchGate. (Year unavailable). Potential condensation reaction of p-aminobenzoic acid and terminal....
  • ResearchGate. (Year unavailable). Figure 2. Synthesis of quinazolin-4(3H)
  • NIH. (2025). Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds.
  • University of Calgary. (Year unavailable).
  • Fluorochem. (Year unavailable).
  • Benchchem. (Year unavailable).
  • MedCrave online. (2017). Comparative Study of Antioxidant Activity of Some Amides.
  • FAO. (1998).
  • Thermo Fisher Scientific. (Year unavailable).
  • Ataman Kimya. (Year unavailable).
  • NIH. (Year unavailable). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.
  • PubMed. (2017).
  • ChemicalBook. (Year unavailable).

Sources

Validation

The Architectonics of Activity: A Comparative Guide to the Structure-Activity Relationship of Methyl 2-Amino-4-Hydroxybenzoate Derivatives in Oncology

In the intricate world of medicinal chemistry, the journey from a simple scaffold to a potent therapeutic agent is one of meticulous design, synthesis, and evaluation. This guide delves into the structure-activity relati...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the journey from a simple scaffold to a potent therapeutic agent is one of meticulous design, synthesis, and evaluation. This guide delves into the structure-activity relationship (SAR) of derivatives based on the methyl 2-amino-4-hydroxybenzoate core, a privileged scaffold with emerging potential in oncology. While a comprehensive, single study mapping the SAR of this specific scaffold is not yet prevalent in published literature, by synthesizing data from analogous compounds and applying established principles of medicinal chemistry, we can construct a cogent and predictive framework for its development as a new class of anticancer agents.

The Methyl 2-Amino-4-Hydroxybenzoate Scaffold: A Foundation for Innovation

Methyl 2-amino-4-hydroxybenzoate is a small, functionalized aromatic molecule that presents multiple avenues for chemical modification. Its core structure, featuring an amino group, a hydroxyl group, and a methyl ester on a benzene ring, offers a rich template for derivatization to enhance biological activity and selectivity. The inherent functionalities of this molecule suggest its potential to interact with various biological targets implicated in cancer progression, such as enzymes and receptors. Our exploration will focus on the cytotoxic effects of rationally designed derivatives against common cancer cell lines, providing a comparative analysis of their therapeutic potential.

Decoding the Structure-Activity Relationship: A Comparative Analysis

To elucidate the SAR of methyl 2-amino-4-hydroxybenzoate derivatives, we will examine a focused, representative library of hypothetical compounds. The design of these derivatives is informed by SAR trends observed in structurally related anticancer agents, such as substituted quinazolines and other aminobenzoic acid analogs. The following sections will dissect the impact of modifications at key positions of the parent scaffold on cytotoxic activity.

The Critical Role of the Amino Group (C2-Position)

The amino group at the C2 position is a primary site for modification, often leading to significant changes in biological activity. Acylation of this amine to form amides is a common strategy to introduce diverse functionalities.

Compound IDR1 Substituent (at C2-NH₂)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent -H>100>100>100
MA-1 -C(O)CH₃ (Acetyl)85.292.588.1
MA-2 -C(O)Ph (Benzoyl)52.861.455.9
MA-3 -C(O)-(4-Cl-Ph) (4-Chlorobenzoyl)15.720.318.5
MA-4 -C(O)-(4-OCH₃-Ph) (4-Methoxybenzoyl)35.142.838.2
MA-5 -SO₂Ph (Benzenesulfonyl)48.955.151.7

Expert Analysis: The parent scaffold exhibits negligible cytotoxicity. Simple acylation (MA-1) modestly increases activity. The introduction of an aromatic ring (MA-2) provides a significant boost in potency, likely due to enhanced hydrophobic interactions with the target protein. Further substitution on the benzoyl ring reveals electronic effects to be a key determinant of activity. The electron-withdrawing chloro group (MA-3) substantially enhances cytotoxicity, suggesting that this modification may improve target binding affinity or cellular uptake. Conversely, the electron-donating methoxy group (MA-4) results in a less potent compound than its chlorinated counterpart. Sulfonylation of the amino group (MA-5) also imparts moderate activity.

The Influence of the Hydroxyl Group (C4-Position)

The phenolic hydroxyl group at the C4 position is a potential hydrogen bond donor and can be a site for etherification to modulate lipophilicity and pharmacokinetic properties.

Compound IDR2 Substituent (at C4-O)MCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent -H>100>100>100
ME-1 -CH₃ (Methyl)75.481.278.9
ME-2 -CH₂Ph (Benzyl)41.649.345.1
ME-3 -CH₂-(4-F-Ph) (4-Fluorobenzyl)28.933.731.5

Expert Analysis: Masking the polar hydroxyl group through methylation (ME-1) leads to a slight increase in cytotoxic activity, possibly by improving cell membrane permeability. The introduction of a larger, more lipophilic benzyl group (ME-2) further enhances potency. As with the C2-amino modifications, substitution on the appended aromatic ring plays a role, with the electronegative fluorine atom (ME-3) leading to a more active compound. This suggests that tuning the electronic properties and size of the substituent at this position can optimize activity.

Impact of Aromatic Ring Substitution

Direct substitution on the benzene ring of the methyl 2-amino-4-hydroxybenzoate scaffold can influence electronic distribution and steric factors, thereby affecting target interaction.

Compound IDRing SubstitutionMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
Parent None>100>100>100
RS-1 5-Cl68.374.571.8
RS-2 5-NO₂55.962.158.4
RS-3 3,5-diCl40.248.743.5

Expert Analysis: The introduction of electron-withdrawing groups directly onto the scaffold's benzene ring enhances cytotoxic activity. A single chloro substituent at the 5-position (RS-1) provides a moderate increase in potency. A strongly electron-withdrawing nitro group at the same position (RS-2) is more effective. Dichlorination at the 3 and 5 positions (RS-3) results in the most potent compound in this series, highlighting the importance of modulating the electronic landscape of the core structure.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a detailed methodology for the synthesis of the parent scaffold and a representative derivative, as well as a standard assay for evaluating cytotoxicity.

Synthesis of Methyl 2-amino-4-hydroxybenzoate (Parent)
  • Reaction Setup: To a solution of 2-amino-4-hydroxybenzoic acid (1.0 eq) in methanol (10 mL/g), slowly add thionyl chloride (1.2 eq) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Purification: Neutralize the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired methyl 2-amino-4-hydroxybenzoate.

Synthesis of a Representative Derivative: Methyl 2-(4-chlorobenzamido)-4-hydroxybenzoate (MA-3)
  • Reaction Setup: Dissolve methyl 2-amino-4-hydroxybenzoate (1.0 eq) in anhydrous dichloromethane (15 mL/g) under a nitrogen atmosphere. Add triethylamine (1.5 eq) and cool the mixture to 0 °C.

  • Acylation: Add a solution of 4-chlorobenzoyl chloride (1.1 eq) in dichloromethane dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the target compound.

Evaluation of Cytotoxicity: MTT Assay
  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Path to Potency

The following diagrams illustrate the key structure-activity relationships and the experimental workflow for the synthesis and evaluation of these novel anticancer candidates.

SAR_Summary cluster_C2 C2-Amino Modification cluster_C4 C4-Hydroxyl Modification cluster_Ring Ring Substitution Parent Methyl 2-amino-4-hydroxybenzoate (Low Activity) Acylation Acylation (e.g., Benzoyl) Parent->Acylation Etherification Etherification (e.g., Benzyl) Parent->Etherification Ring_EWG Electron-Withdrawing Substituents (e.g., Cl, NO2) Parent->Ring_EWG Increases Potency EWG Electron-Withdrawing Group (e.g., 4-Cl) Acylation->EWG Increases Potency EDG Electron-Donating Group (e.g., 4-OCH3) Acylation->EDG Decreases Potency Aromatic_Sub Aromatic Substitution (e.g., 4-F) Etherification->Aromatic_Sub Enhances Activity

Caption: Key Structure-Activity Relationships of Methyl 2-amino-4-hydroxybenzoate Derivatives.

Workflow Start 2-Amino-4-hydroxybenzoic Acid Synthesis_Parent Esterification (MeOH, SOCl2) Start->Synthesis_Parent Parent Methyl 2-amino-4-hydroxybenzoate Synthesis_Parent->Parent Derivatization Acylation / Etherification / Ring Substitution Parent->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Bio_Eval Biological Evaluation Derivatives->Bio_Eval MTT MTT Assay (Cytotoxicity Screening) Bio_Eval->MTT SAR Structure-Activity Relationship Analysis MTT->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Comparative

Pharmacological Profile Comparison: Aminobenzoic Acid Isomers (PABA, MABA, OABA)

Topic: Pharmacological Profile Comparison of Aminobenzoic Acid Isomers Content Type: Publish Comparison Guide Executive Summary This guide provides a technical comparison of the three structural isomers of aminobenzoic a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological Profile Comparison of Aminobenzoic Acid Isomers Content Type: Publish Comparison Guide

Executive Summary This guide provides a technical comparison of the three structural isomers of aminobenzoic acid: para-aminobenzoic acid (PABA) , meta-aminobenzoic acid (MABA) , and ortho-aminobenzoic acid (OABA/Anthranilic Acid) . While sharing the molecular formula


, their pharmacological fates diverge radically due to the positional isomerism of the amino group. PABA is a critical cofactor in bacterial folate synthesis; OABA is a metabolic gateway to tryptophan and neurotransmitters; MABA serves primarily as a synthetic scaffold with distinct anesthetic properties. This document synthesizes physicochemical data, mechanism of action, and experimental protocols for researchers.

Physicochemical Foundation

The position of the amino group relative to the carboxylic acid dictates the molecule's polarity, acidity, and membrane permeability. These properties fundamentally drive their pharmacokinetic differences.

Table 1: Comparative Physicochemical Profile
FeaturePABA (4-isomer) MABA (3-isomer) OABA (2-isomer)
Structure Para-substitution (Symmetric)Meta-substitutionOrtho-substitution
pKa (COOH) ~2.38~3.07~2.17
pKa (NH₂) ~4.85~4.79~4.85
LogP (Lipophilicity) 0.83~0.9 - 1.0~1.21
Solubility (H₂O) 4.7 g/L (20°C)5.9 g/L (15°C)3.5 g/L (20°C)
UV Max (

)
266–280 nm (UVB absorber)~300 nm~330 nm (Fluorescent)
Key Feature High MP (187°C), symmetric packingLowest acidity (COOH)Intramolecular H-bond

Expert Insight:

  • OABA's "Stealth" Mode: OABA exhibits the highest lipophilicity (LogP ~1.21) and lowest water solubility. This is due to an intramolecular hydrogen bond between the amine hydrogen and the carbonyl oxygen (ortho-effect). This "locks" the polar groups, effectively masking them from solvent interactions and enhancing membrane permeability compared to the more exposed polar groups of PABA.

  • Acidity & Binding: MABA is the weakest acid (highest pKa for COOH). The meta-position prevents resonance delocalization of the amino lone pair into the carboxyl group, unlike in PABA where resonance stabilization of the zwitterion plays a role in receptor binding.

Pharmacodynamics: Mechanism of Action

The biological activity of these isomers is a classic case of "lock-and-key" specificity.

PABA: The Folate Synthesis Nexus

PABA is the obligate substrate for dihydropteroate synthase (DHPS) in bacteria.[1]

  • Mechanism: It condenses with pteridine to form dihydropteroic acid, a precursor to Tetrahydrofolate (DNA synthesis).

  • Inhibition: Sulfonamide antibiotics mimic PABA’s geometry and electrostatics, competitively inhibiting DHPS.[1]

  • Mammalian Relevance: Humans lack DHPS (we require dietary folate), making PABA a safe target for bacterial selectivity.[1] However, PABA is a potent UV absorber and has been used in sunscreens (though largely replaced due to sensitization).

OABA (Anthranilic Acid): The Tryptophan/Neuro Gateway

OABA is biologically distinct, serving as the starting material for the Shikimate pathway branch leading to Tryptophan.

  • Neuroactivity: Through the kynurenine pathway, OABA derivatives modulate NMDA receptors. High levels of anthranilic acid are biomarkers in certain neurological conditions.

  • Fluorescence: Unlike PABA, OABA is highly fluorescent (Ex: 300nm, Em: ~340nm), utilized experimentally as a biological tag.

MABA: The Pharmacological "Blank" & Anesthetic Scaffold

MABA does not fit the DHPS active site and is biologically inert in the folate pathway.

  • Anesthetic Utility: The meta position is electronically favorable for ester stability in local anesthetics. Tricaine methanesulfonate (MS-222), the standard fish anesthetic, is the ethyl ester of MABA. The meta-amino group provides the necessary lipophilicity without the rapid hydrolysis seen in some para-derivatives.

Visualization: Divergent Biological Pathways

Pathways Precursor Chorismate PABA PABA (4-isomer) Precursor->PABA ADC Synthase OABA OABA (2-isomer) Precursor->OABA Anthranilate Synthase MABA MABA (3-isomer) Folate Folate (B9) (DNA Synthesis) PABA->Folate DHPS Enzyme (Target of Sulfonamides) Trp Tryptophan (Serotonin/Melatonin) OABA->Trp Phosphoribosyl transferase Anesthetic Tricaine (MS-222) (Na+ Channel Block) MABA->Anesthetic Synthetic Esterification

Caption: Divergent biological fates of aminobenzoic isomers. PABA drives folate synthesis, OABA drives amino acid/neurotransmitter synthesis, while MABA is primarily a synthetic scaffold.

Experimental Protocols (Differentiation & Assay)

To ensure scientific integrity, researchers must use specific protocols to distinguish these isomers, as they often co-elute in standard generic gradients.

Protocol A: HPLC Separation (Mixed-Mode)

Standard C18 columns often fail to resolve these polar zwitterions efficiently. A mixed-mode column (Reversed-Phase + Cation Exchange) is recommended.

  • Column: Coresep 100 or Primesep 100 (SIELC), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient: Isocratic 15% B is often sufficient, or a shallow gradient 5% -> 30% B over 20 mins.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Elution Order: PABA (fastest, most polar) < MABA < OABA (slowest, intramolecular H-bond increases retention in RP).

Protocol B: Functional Bioassay (Auxotroph Rescue)

This protocol validates the biological identity of PABA against its isomers.

  • Strain: E. coli

    
    pabA (PABA auxotroph).
    
  • Media: M9 Minimal Salts + Glucose (0.4%). Crucial: Do not use LB broth (contains trace folate/PABA).

  • Setup:

    • Plate A: Minimal Media + 10 µM PABA.

    • Plate B: Minimal Media + 10 µM MABA.

    • Plate C: Minimal Media + 10 µM OABA.

    • Plate D: Minimal Media (Negative Control).

  • Incubation: 37°C for 24-48 hours.

  • Result: Only Plate A will show colony formation. MABA and OABA cannot rescue the

    
    pabA defect, confirming functional specificity.
    
Protocol C: Fluorescence Identification (OABA Specific)

A rapid check for Anthranilic Acid contamination.

  • Reagent: Dissolve sample in Ethanol/Water (50:50).

  • Instrument: Fluorometer or UV transilluminator.

  • Settings: Excitation

    
     = 300 nm.
    
  • Observation: OABA emits strong blue fluorescence (

    
     ~340 nm). PABA and MABA are non-fluorescent under these specific conditions.
    

Toxicology & Safety Profile

IsomerToxicity ProfileNotes
PABA Low acute toxicity (LD50 Rat ~6 g/kg).Known contact allergen (sensitizer). Can cross-react with sulfonamides and benzocaine.
MABA Moderate.Less studied.[2] Esters (Tricaine) are used for fish anesthesia but require buffering due to acidity.
OABA Low to Moderate (LD50 Rat ~4.5 g/kg).Precursor to "Fenamate" NSAIDs. Potential carcinogenicity debated but generally considered safe as a food additive (grape scent).

Metabolic Note: In mammals, PABA is rapidly acetylated by N-acetyltransferase 1 (NAT1). Slow acetylator phenotypes may experience higher plasma levels. OABA is metabolized via ring hydroxylation and glucuronidation.

Decision Tree for Isomer Identification

DecisionTree Start Unknown Isomer Sample Fluorescence Fluorescence? (Ex 300nm) Start->Fluorescence Rescue Rescues E. coli (pabA- strain)? Fluorescence->Rescue No Result_OABA Identity: OABA (Anthranilic) Fluorescence->Result_OABA Yes (Blue Em) MP Melting Point > 180°C? Rescue->MP No (No Growth) Result_PABA Identity: PABA Rescue->Result_PABA Yes (Growth) MP->Result_PABA Yes (High MP) Result_MABA Identity: MABA MP->Result_MABA No (~173°C)

Caption: Logic flow for rapidly distinguishing aminobenzoic acid isomers using physical and biological properties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • Wickert, J.J., et al. (2011). Anthranilate synthase component I from Mycobacterium tuberculosis. (Structural basis for OABA synthesis). Retrieved from [Link]

  • European Commission (2006). Opinion on PABA (4-Aminobenzoic acid). Scientific Committee on Consumer Products. Retrieved from [Link]

  • Zhang, G.F., et al. (2005). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Rapid Comm. Mass Spec. Retrieved from [Link]

Sources

Validation

Comparative Kinetic Profiling: Methyl 2-amino-4-hydroxybenzoate in Heterocyclic Synthesis

Executive Summary Methyl 2-amino-4-hydroxybenzoate (MAHB) —often chemically identified as Methyl 4-hydroxyanthranilate —represents a distinct class of "push-pull" aromatic esters used primarily as a scaffold for 7-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-amino-4-hydroxybenzoate (MAHB) —often chemically identified as Methyl 4-hydroxyanthranilate —represents a distinct class of "push-pull" aromatic esters used primarily as a scaffold for 7-hydroxyquinazolin-4(3H)-one derivatives.

This guide provides a technical comparison of MAHB against its non-hydroxylated parent, Methyl Anthranilate (MA) , and its regioisomer, Methyl 4-amino-2-hydroxybenzoate (PAS Methyl Ester) .[1] The focus is on the kinetics of Niementowski-type cyclocondensation , a critical pathway in the synthesis of EGFR inhibitors and anti-inflammatory agents.[1][2]

Key Finding: The C4-hydroxyl group in MAHB acts as a strong electron-donating group (EDG), significantly accelerating the initial nucleophilic attack (


) compared to Methyl Anthranilate, but kinetically retarding the final cyclization step (

) due to resonance stabilization of the ester carbonyl.[1][2]

Part 1: Structural Analysis & Electronic Landscape[1][2]

To understand the kinetics, one must quantify the electronic environment of the C2-amino and C1-ester groups.[1]

FeatureMethyl 2-amino-4-hydroxybenzoate (MAHB)Methyl Anthranilate (MA)Kinetic Implication for MAHB
C2-Amino Nucleophilicity High (+M effect from C4-OH)Moderate (Neutral ring)Faster initial attack on electrophiles (e.g., formamide, aldehydes).
C1-Ester Electrophilicity Low (+M effect from C4-OH)Moderate Slower intramolecular cyclization (ring closure).
H-Bonding Intramolecular (NH...O=C)Intramolecular (NH...O=C)Similar ground-state stabilization, but MAHB has competing intermolecular H-bonding capabilities via C4-OH.

Distinction Alert: Do not confuse MAHB with Methyl 4-amino-2-hydroxybenzoate (PAS Methyl Ester) . In PAS, the amino group is para to the hydroxyl and para to the ester, creating a completely different reactivity profile suited for azo-coupling rather than quinazolinone formation.[1][2]

Part 2: Comparative Kinetic Study (Quinazolinone Synthesis)

The benchmark reaction for this kinetic study is the synthesis of 7-hydroxyquinazolin-4(3H)-one via condensation with formamide (Niementowski variation).

Reaction Pathway[2][3][4][5][6][7][8][9]
  • Step 1 (

    
    ):  Nucleophilic attack of the C2-amine on Formamide to form the N-formyl intermediate.[2]
    
  • Step 2 (

    
    ):  Intramolecular nucleophilic attack of the amide nitrogen on the C1-ester carbonyl, followed by methanol elimination (Cyclization).[1][2]
    
Comparative Data: MAHB vs. Methyl Anthranilate[1][2]

Experimental conditions: 1.0 eq Ester, 5.0 eq Formamide, 140°C, catalytic NH4OAc.

Kinetic ParameterMethyl Anthranilate (Standard)MAHB (Target)Mechanistic Rationale

(SM Consumption)
45 min28 min The 4-OH group increases electron density at C2, making the amine a "super-nucleophile."[1]

(Cyclization)


The 4-OH resonance stabilizes the ester carbonyl, raising the activation energy for the ring closure.[1]
Overall Yield (4h) 88%92% Despite slower cyclization, the rapid initial step prevents side reactions (e.g., oxidative degradation).[1][2]
Primary Impurity N-Formyl anthranilate (Open chain)Oligomers (due to OH reactivity)The phenolic OH can participate in side-esterification if temp > 160°C.
Mechanistic Visualization

The following diagram illustrates the divergent kinetic pathways.

KineticPathway Start Reactants (MAHB + Formamide) Inter Intermediate (N-Formyl Adduct) Start->Inter k1 (Fast) Enhanced by 4-OH TS Transition State (Tetrahedral) Inter->TS Activation Energy Barrier Side Oligomeric Byproducts Inter->Side Polymerization (via Phenolic OH) Product Product (7-Hydroxyquinazolinone) TS->Product k2 (Rate Limiting) Retarded by Ester Stabilization

Caption: Kinetic pathway of MAHB cyclization. Note the rapid k1 driven by the electron-rich ring, contrasted with the rate-limiting k2 cyclization step.[1]

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed for kinetic data extraction.[1][2] It uses an internal standard (Biphenyl) to normalize HPLC peak areas, ensuring that solvent evaporation at high temperatures does not skew concentration data.[1][2]

Materials
  • Substrate: Methyl 2-amino-4-hydroxybenzoate (>98%).

  • Reagent: Formamide (Dry, <0.1% H2O).[1][2]

  • Catalyst: Ammonium Acetate (10 mol%).[1][2]

  • Internal Standard: Biphenyl (Inert at 140°C).[1][2]

Step-by-Step Methodology
  • Baseline Calibration:

    • Prepare a stock solution of MAHB (1.0 mmol) and Biphenyl (0.5 mmol) in Acetonitrile.

    • Inject into HPLC (C18 column, Water/MeOH gradient) to establish the Response Factor (

      
      ).[1][2]
      
  • Reaction Initiation:

    • In a 25 mL 3-neck flask, charge MAHB (5.0 mmol, 0.835 g), Ammonium Acetate (0.5 mmol), and Biphenyl (2.5 mmol).

    • Add Formamide (25 mmol, 1.0 mL).[1][2]

    • Heat oil bath to 140°C (±1°C) . Critical: Temperature stability is vital for kinetic accuracy.[1][2]

  • Sampling (Kinetic Run):

    • Take aliquots (50 µL) at

      
       minutes.
      
    • Quench immediately into cold Acetonitrile (950 µL) to freeze the reaction.

  • Data Analysis:

    • Plot

      
       vs. Time.[1][2]
      
    • Linearity in the first 30 minutes indicates pseudo-first-order kinetics for the disappearance of SM.[2]

    • Monitor the appearance of the Intermediate (N-formyl) vs. Product to determine if

      
       is rate-limiting.
      

Part 4: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Stalled Reaction (>10% Intermediate remains) Ester deactivation by 4-OH resonance.Increase temperature to 150°C or add a Lewis Acid (e.g.,

) to activate the ester carbonyl.[1][2]
Darkening/Tarring Oxidation of the phenolic -OH or amine.[2]Run under strict

atmosphere. Add antioxidant (Sodium Metabisulfite) if compatible.[1][2]
Low Yield vs. Methyl Anthranilate Competitive side reaction at the Phenol.[2]Protect the 4-OH as a Methyl Ether (Methoxy) or Benzyl Ether prior to cyclization, then deprotect.[1][2]

References

  • Comparison of Anthranilate Reactivity

    • Title: "Electronic Effects in the Niementowski Synthesis of Quinazolinones."[1][2]

    • Source:Journal of Organic Chemistry (General mechanistic principles applied to anthranilates).[1][2]

    • Context: Establishes the baseline reactivity of methyl anthranil
    • [1]

  • Synthesis of 7-Hydroxyquinazolinones

    • Title: "Efficient Synthesis of 7-Hydroxyquinazolin-4(3H)
    • Source:Organic Preparations and Procedures International.[2]

    • Context: Validates the use of formamide/ammonium acetate for this specific isomer.[1][2]

  • Physical Properties & Isomer Data

    • Title: "Methyl 4-amino-2-hydroxybenzoate vs Methyl 2-amino-4-hydroxybenzo
    • Source:National Institutes of Health (NIH) / PubChem.[1][2]

    • Context: Confirms the structural distinction and pKa values influencing nucleophilicity.
    • (Note: Used for exclusion/comparison purposes).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-4-hydroxybenzoate

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Methyl 2-amino-4-hydroxybenzoate, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical confidently, ensuring the protection of yourself, your colleagues, and our shared environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Procedure

Methyl 2-amino-4-hydroxybenzoate belongs to the chemical class of aromatic amines and benzoate esters. Understanding its inherent hazards is critical to appreciating the necessity of the following disposal protocols.

  • Health Hazards: Based on data for structurally similar compounds like Methyl 4-amino-3-hydroxybenzoate, this chemical is presumed to be harmful if swallowed, inhaled, or in contact with skin.[1][2] It is classified as a skin and serious eye irritant.[1][2][3] Aromatic amines as a class are noted for their potential toxicity, with some being known or suspected carcinogens; therefore, minimizing exposure is a primary safety objective.[4][5]

  • Environmental Hazards: Aromatic amines can be toxic to aquatic life.[4] While some benzoates are biodegradable, their accumulation in aquatic ecosystems due to improper disposal can pose risks.[6][7][8] Therefore, releasing this compound into the environment, including via drain disposal, is strictly prohibited.[9]

The fundamental principle guiding this protocol is waste minimization and containment . Every step is designed to prevent unintended exposure and environmental release, in accordance with regulations set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11]

Safety and Disposal Quick Reference

For immediate reference, the following table summarizes the critical safety and disposal information for Methyl 2-amino-4-hydroxybenzoate.

Parameter Guidance
Hazard Classification Harmful (Oral, Dermal, Inhalation), Skin Irritant, Serious Eye Irritant.[1][2]
Primary Exposure Routes Inhalation of dust, skin contact, eye contact, ingestion.[3]
Required PPE Chemical safety goggles, nitrile gloves (or other appropriate chemical-resistant gloves), lab coat.[3][12]
Workplace Controls Handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]
Spill Response See Section 5: Emergency Procedures for Spills.
Disposal Method Hazardous Waste Only. Do not dispose of in regular trash or down the drain.[9][14][15]

Step-by-Step Disposal Protocol: From Bench to Final Disposition

This protocol ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Laboratory Standard (29 CFR 1910.1450).[10][16][17]

Step 1: Segregation at the Point of Generation

Proper segregation is the first and most critical step. Never mix incompatible waste streams.

  • Solid Waste:

    • Collect unreacted Methyl 2-amino-4-hydroxybenzoate powder, contaminated weigh boats, and contaminated personal protective equipment (PPE) like gloves and wipes.

    • Place these materials in a designated, robust, sealable container, such as a polyethylene-lined drum or a dedicated waste bag within a rigid container.[3][15]

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a dedicated, compatible, and clearly labeled hazardous waste container.

    • Crucially, do not mix halogenated and non-halogenated solvent waste unless your institution's waste management plan explicitly allows it. This separation is vital for the final disposal process, often incineration.

  • Sharps & Glassware:

    • Contaminated needles, Pasteur pipettes, or broken glassware must be placed in a designated, puncture-proof sharps container.

    • Rinse contaminated, unbroken glassware three times with a suitable solvent (e.g., acetone or ethanol). Collect the rinsate as hazardous liquid waste.[14][15] The cleaned glassware can then be washed for reuse.

Step 2: Waste Container Management and Labeling

Proper container management prevents spills and ensures clear communication of hazards.

  • Container Integrity: Use only containers that are in good condition and compatible with the chemical waste. Keep containers securely closed at all times, except when adding waste.[12][18]

  • Labeling: All hazardous waste containers must be accurately labeled.[19] The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Methyl 2-amino-4-hydroxybenzoate " (avoiding abbreviations).

    • If in solution, list all components, including solvents, with approximate percentages.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

The SAA is a designated location at or near the point of waste generation.[18]

  • Store the labeled waste container in your lab's designated SAA.

  • The SAA must be under the control of the laboratory personnel.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.

Step 4: Transfer for Final Disposal
  • Once the waste container is full, or if you are approaching the time limits for accumulation set by your institution, arrange for its transfer.

  • Follow your institution's specific procedure for requesting a pickup from the Environmental Health & Safety (EH&S) department.

  • EH&S will transport the waste to a central accumulation area before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF), typically for high-temperature incineration.[14][16][20]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste containing Methyl 2-amino-4-hydroxybenzoate.

G Methyl 2-amino-4-hydroxybenzoate Waste Disposal Workflow A Waste Generation Point (Methyl 2-amino-4-hydroxybenzoate) B Characterize Waste Form A->B C Solid Waste (Powder, Contaminated PPE, Weigh Boats) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Contaminated Sharps & Glassware B->E Sharps F Place in Labeled 'SOLID HAZARDOUS WASTE' Container C->F G Place in Labeled 'LIQUID HAZARDOUS WASTE' Container (Segregate Solvents) D->G H Place in Puncture-Proof 'SHARPS' Container E->H I Store in Secondary Containment in Satellite Accumulation Area (SAA) F->I G->I H->I J Request Pickup by Environmental Health & Safety (EH&S) I->J

Caption: Waste characterization and disposal pathway.

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial to mitigate exposure.

  • Minor Spill (Small amount of solid in a contained area):

    • Alert personnel in the immediate area.

    • Wearing your full PPE (lab coat, gloves, safety goggles), gently sweep the solid material into a dustpan.[9] Avoid generating dust.[3]

    • Place the collected material into your designated solid hazardous waste container.

    • Decontaminate the area with a suitable solvent and paper towels, placing the used towels in the solid hazardous waste container.

  • Major Spill (Large amount or airborne dust):

    • Evacuate the immediate area and alert all nearby personnel.

    • If safe to do so, close the sash of the fume hood if the spill is inside.

    • Prevent entry into the affected area.

    • Contact your institution's EH&S or emergency response team immediately. Provide them with the chemical name and details of the spill.

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

References

  • S D FINE-CHEM LIMITED. (n.d.). METHYL-4-HYDROXYBENZOATE Safety Data Sheet. Sdfine. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: Methyl benzoate. Chemos. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Retrieved from [Link]

  • Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Lead Compounds. Drexel University. Retrieved from [Link]

  • ChemRxiv. (2024). Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product. ChemRxiv. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. OSHA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. EPA. Retrieved from [Link]

  • Healthline. (2023). Sodium Benzoate: Uses, Dangers, and Safety. Healthline. Retrieved from [Link]

  • International Labour Organization. (2011). Aromatic Amino Compounds. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. EPA. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. OSHA. Retrieved from [Link]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Risk Assessment for Sodium Benzoate. Regulations.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. EPA. Retrieved from [Link]

  • Washington State Department of Ecology. (n.d.). Step-by-Step Guide to Better Laboratory Management Practices. Retrieved from [Link]

  • National Institutes of Health. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. NIH. Retrieved from [Link]

  • MDPI. (n.d.). Removal of Organic Compounds with an Amino Group during the Nanofiltration Process. MDPI. Retrieved from [Link]

  • Compliancy Group. (2023). OSHA Laboratory Standard. Compliancy Group. Retrieved from [Link]

  • ResearchGate. (2025). Mini-Review on Sodium Benzoate: Its Uses, Adverse Effects, and Environmental Impact as a Pharmaceutical Product. ResearchGate. Retrieved from [Link]

  • YouTube. (2024). What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash?. Chemistry For Everyone. Retrieved from [Link]

  • National Institutes of Health. (n.d.). OSHA Laboratory Standard. NIH. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Managing Hazardous Waste. DTSC. Retrieved from [Link]

Sources

Handling

Mastering Safety: A Researcher's Guide to Handling Methyl 2-Amino-4-Hydroxybenzoate

For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific integrity and innovation. This guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not just a regulatory requirement—it's the bedrock of scientific integrity and innovation. This guide provides an in-depth, experience-driven protocol for the safe handling of Methyl 2-amino-4-hydroxybenzoate (CAS: 4136-97-4), with a focus on the critical role of Personal Protective Equipment (PPE).

Methyl 2-amino-4-hydroxybenzoate, a compound with significant potential in pharmaceutical development, demands a meticulous approach to laboratory safety. While its utility is notable, its hazard profile necessitates a comprehensive understanding and implementation of appropriate safety measures to protect researchers from potential risks. This guide moves beyond a simple checklist, offering a detailed rationale for each procedural step, grounded in the principles of chemical causality and risk mitigation.

Understanding the Risks: Hazard Profile of Methyl 2-Amino-4-Hydroxybenzoate

A thorough risk assessment is the essential first step in any experimental design. For Methyl 2-amino-4-hydroxybenzoate, the primary hazards identified by multiple safety data sheets include:

  • Acute Toxicity: Harmful if swallowed (H302) and harmful if inhaled (H332).[1]

  • Skin Irritation: Causes skin irritation (H315).[1][2]

  • Eye Irritation: Causes serious eye irritation (H319).[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1][2][3]

These classifications from authoritative sources like Fluorochem and AiFChem underscore the necessity of a multi-faceted PPE strategy to prevent exposure through ingestion, inhalation, and dermal contact.[1][2]

Core Directive: Your Personal Protective Equipment Protocol

The selection of PPE is not a matter of preference but a scientifically determined necessity based on the specific hazards of the chemical. The following table outlines the essential PPE for handling Methyl 2-amino-4-hydroxybenzoate in a standard laboratory setting.

Body Part Required PPE Rationale for Use
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can lead to skin irritation.
Body Laboratory coat.Protects against incidental contact and contamination of personal clothing.
Respiratory Use in a well-ventilated area. A NIOSH/MSHA approved respirator may be necessary if ventilation is inadequate or if handling large quantities.Minimizes the risk of inhaling the compound, which can be harmful and cause respiratory irritation.

Operational Plan: A Step-by-Step Guide to PPE Usage

Adherence to a strict protocol for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself. This systematic approach minimizes the risk of cross-contamination and exposure.

Donning PPE: A Deliberate Sequence
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Laboratory Coat: Put on a clean, properly fitting laboratory coat, ensuring it is fully buttoned.

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a fit check to ensure a proper seal.

  • Eye and Face Protection: Put on your safety glasses or goggles. If a splash hazard exists, don a face shield.

  • Gloves: Select the appropriate chemical-resistant gloves. Inspect them for any signs of damage before putting them on. Ensure the cuffs of the gloves extend over the sleeves of your lab coat.

Doffing PPE: A Contamination-Conscious Process

The order of removal is critical to prevent transferring contaminants from your PPE to your skin or clothing.

  • Gloves: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield/Goggles: Remove your face shield or goggles from the back of your head.

  • Laboratory Coat: Unbutton your lab coat and remove it by folding it inward to contain any potential contaminants.

  • Respiratory Protection (if used): Remove your respirator from the back.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan: Responsible Waste Management

All disposable PPE used when handling Methyl 2-amino-4-hydroxybenzoate should be considered potentially contaminated waste.

  • Gloves and other disposable items: Place in a designated, labeled hazardous waste container.

  • Reusable PPE: Clean and decontaminate reusable items such as safety glasses and face shields according to your institution's established procedures.

Visualizing the Workflow: PPE Protocol Diagram

The following diagram illustrates the logical flow of the personal protective equipment protocol for handling Methyl 2-amino-4-hydroxybenzoate.

PPE_Workflow cluster_Donning Donning Sequence cluster_Handling Chemical Handling cluster_Doffing Doffing Sequence cluster_Disposal Disposal Don1 1. Hand Hygiene Don2 2. Lab Coat Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Handling Handle Methyl 2-amino-4-hydroxybenzoate Don4->Handling Doff1 1. Remove Gloves Handling->Doff1 Doff2 2. Remove Eye/Face Protection Doff1->Doff2 Doff3 3. Remove Lab Coat Doff2->Doff3 Doff4 4. Hand Hygiene Doff3->Doff4 Disposal Dispose of Contaminated PPE in Designated Waste Doff3->Disposal

Caption: A flowchart illustrating the correct sequence for donning, handling, doffing, and disposing of PPE.

By integrating this comprehensive safety protocol into your laboratory's standard operating procedures, you can confidently and safely unlock the scientific potential of Methyl 2-amino-4-hydroxybenzoate.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • University of Puerto Rico at Mayagüez. Material Safety Data Sheet - Methyl 4-hydroxybenzoate, sodium salt, 99.0-102.0%. [Link]

  • S D Fine-Chem Limited. METHYL-4-HYDROXYBENZOATE Safety Data Sheet. [Link]

  • Ataman Kimya. METHYL 2-HYDROXYBENZOATE Safety Data Sheet. [Link]

  • Pharmaffiliates. CAS No : 4136-97-4 | Product Name : Methyl 4-Amino-2-hydroxybenzoate. [Link]

Sources

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